molecular formula C14H26N2O2 B1292871 Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate CAS No. 1158750-00-5

Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate

Numéro de catalogue: B1292871
Numéro CAS: 1158750-00-5
Poids moléculaire: 254.37 g/mol
Clé InChI: HIKNQHIQQLZTQF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate is a useful research compound. Its molecular formula is C14H26N2O2 and its molecular weight is 254.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-11-5-4-6-14(16)7-9-15-10-8-14/h15H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIKNQHIQQLZTQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC12CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649118
Record name tert-Butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158750-00-5
Record name tert-Butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1158750-00-5

This technical guide provides a comprehensive overview of tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The unique three-dimensional architecture of the diazaspiro[5.5]undecane scaffold has positioned it as a privileged structure in the design of novel therapeutics targeting a range of biological pathways. This document is intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

While extensive experimental data for this specific compound is not widely published, its fundamental properties can be predicted or are available from chemical suppliers. These properties are crucial for its handling, formulation, and application in synthetic chemistry.

PropertyValueSource
Molecular Formula C₁₄H₂₆N₂O₂[1]
Molecular Weight 254.37 g/mol [1]
CAS Number 1158750-00-5[1]
Topological Polar Surface Area 41.6 Ų[1]
Predicted XLogP3-AA 1.9[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 2[1]

Synthesis and Experimental Protocols

A Chinese patent mentions the use of tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate as a reactant in the preparation of pyrazolopyridine amine compounds for treating autoimmune diseases, highlighting its utility as a synthetic intermediate.[2]

Hypothetical Synthetic Workflow

Below is a conceptual workflow for the synthesis of the target compound, derived from common organic synthesis techniques for similar scaffolds. This is an illustrative example and would require experimental optimization.

G start Commercially Available Starting Materials step1 Multi-step synthesis to form the diazaspiro[5.5]undecane core start->step1 e.g., Dieckmann condensation, reductive amination step2 Selective N-Boc Protection step1->step2 Di-tert-butyl dicarbonate (Boc)₂O, base product Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate step2->product

Caption: A generalized synthetic workflow for N-Boc protected diazaspirocycles.

Applications in Drug Discovery and Medicinal Chemistry

The 1,9-diazaspiro[5.5]undecane scaffold is a key component in a variety of biologically active molecules.[3] Its rigid, spirocyclic nature allows for precise orientation of substituents in three-dimensional space, which can lead to enhanced binding affinity and selectivity for biological targets.

Derivatives of the 1,9-diazaspiro[5.5]undecane core have been investigated for a range of therapeutic applications, including:

  • Treatment of obesity: By acting as inhibitors of acetyl-CoA carboxylase (ACC) or as antagonists of neuropeptide Y (NPY) receptors.[3]

  • Pain management: Molecules incorporating this scaffold have shown multimodal activity against receptors associated with pain.[3]

  • Central Nervous System (CNS) disorders: The scaffold is present in compounds targeting various receptors in the CNS.[3]

  • Autoimmune diseases: As indicated by its use in the synthesis of potential therapeutics for such conditions.[2]

Illustrative Signaling Pathway Involvement

While the specific biological targets of tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate are not documented, its derivatives are known to interact with various signaling pathways. The diagram below illustrates a hypothetical scenario where a derivative of this compound acts as an antagonist of a G-protein coupled receptor (GPCR), a common mechanism for drugs containing this scaffold.

G cluster_membrane Cell Membrane GPCR GPCR G_protein G-protein Signaling Cascade GPCR->G_protein Initiates Ligand Endogenous Ligand Ligand->GPCR Activates Antagonist Diazaspiro[5.5]undecane Derivative Antagonist->GPCR Blocks Response Cellular Response G_protein->Response Leads to

Caption: Hypothetical GPCR antagonism by a 1,9-diazaspiro[5.5]undecane derivative.

Spectroscopic Data

Detailed and verified spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectrometry for tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate are not consistently available in publicly accessible databases. Researchers synthesizing or using this compound would need to perform their own analytical characterization to confirm its identity and purity.

Conclusion

Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The 1,9-diazaspiro[5.5]undecane scaffold it contains is a well-recognized privileged structure in medicinal chemistry. While specific biological data and detailed synthetic protocols for this particular compound are limited in the public literature, the known activities of its derivatives suggest a promising future for its use in the development of novel drugs for a variety of diseases. Further research into the synthesis and biological evaluation of this and related compounds is warranted to fully explore their therapeutic potential.

References

An In-Depth Technical Guide to the Physical Properties of Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate is a heterocyclic organic compound featuring a spirocyclic diamine core. This structural motif is of significant interest in medicinal chemistry, serving as a versatile building block in the synthesis of novel therapeutic agents. The 1,9-diazaspiro[5.5]undecane scaffold is recognized as a privileged structure, appearing in compounds targeting a range of biological receptors and enzymes. This technical guide provides a comprehensive overview of the known physical properties of Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate, outlines experimental protocols for their determination, and situates the compound within a relevant biological context.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties for Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate is presented below. It is important to note that while some data are derived from experimental sources, others are predicted through computational models.

PropertyValueSource
Molecular Formula C₁₄H₂₆N₂O₂[1]
Molecular Weight 254.37 g/mol [1][2]
CAS Number 1158750-00-5
Appearance Solid (predicted)
Solubility in Water 8.9 g/L (at 25 °C)[1]
pKa (Predicted) 10.71 ± 0.20[1]
XLogP3-AA (Predicted) 1.9[1][3]
Melting Point Not experimentally determined
Boiling Point Not experimentally determined

Experimental Protocols

Detailed experimental methodologies for determining key physical properties of solid organic compounds like Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate are provided below.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions to a liquid state and is a crucial indicator of purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Spatula

  • Mortar and pestle (optional)

Procedure:

  • A small amount of the crystalline solid is finely powdered.

  • The open end of a capillary tube is pressed into the powder to pack a small amount (2-3 mm in height) of the sample into the sealed end.

  • The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.

  • The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.

  • For a pure compound, this range should be narrow (typically within 1-2 °C).

Boiling Point Determination (for high-boiling liquids or solids that can be melted)

While this compound is a solid at room temperature, its boiling point at reduced pressure could be determined if it is stable at elevated temperatures.

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., oil bath) or heating block

  • Apparatus for reduced pressure distillation (if necessary)

Procedure (Micro method):

  • A small amount of the substance is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.

  • The test tube is attached to a thermometer and heated in a heating bath.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heating is discontinued, and the liquid is allowed to cool slowly.

  • The temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

Understanding the solubility of a compound in various solvents is critical for its application in synthesis, purification, and formulation.

Apparatus:

  • Small test tubes

  • Vortex mixer or shaker

  • Graduated pipettes or micropipettes

  • Analytical balance

Procedure:

  • A pre-weighed amount of the solid compound (e.g., 10 mg) is placed into a test tube.

  • A specific volume of the solvent (e.g., 1 mL of water, ethanol, dichloromethane, etc.) is added to the test tube.

  • The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., 25 °C).

  • The mixture is visually inspected for the presence of undissolved solid.

  • If the solid has completely dissolved, the compound is considered soluble under these conditions. If not, it is classified as sparingly soluble or insoluble.

  • For quantitative analysis, the saturated solution can be filtered, and the concentration of the dissolved compound can be determined using techniques like HPLC or UV-Vis spectroscopy.

Biological Context and Signaling Pathways

The 1,9-diazaspiro[5.5]undecane scaffold is a key component in a variety of biologically active molecules. These compounds have been investigated for the treatment of obesity, pain, and various disorders of the immune system, cell signaling, cardiovascular system, and central nervous system.[4][5] Specifically, derivatives of this scaffold have been shown to act as antagonists for the Neuropeptide Y (NPY) Y5 receptor and the Melanin-Concentrating Hormone (MCH) MCHR1 receptor, both of which are implicated in the regulation of appetite and energy homeostasis.[4][5]

While Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate itself is likely a synthetic intermediate rather than a final active pharmaceutical ingredient, its core structure is relevant to these pathways. Below is a representative signaling pathway for the MCH1 receptor, a target for this class of compounds.

Caption: MCH1 Receptor Signaling Pathway.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the characterization of a novel synthesized compound like Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate.

Experimental_Workflow Synthesis Synthesis of Compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification Structure_Verification Structural Verification Purification->Structure_Verification NMR NMR Spectroscopy (¹H, ¹³C) Structure_Verification->NMR MS Mass Spectrometry Structure_Verification->MS Physical_Properties Physical Property Determination Structure_Verification->Physical_Properties Melting_Point Melting Point Physical_Properties->Melting_Point Solubility Solubility Screening Physical_Properties->Solubility Final_Product Characterized Compound Physical_Properties->Final_Product

Caption: Workflow for Compound Characterization.

Conclusion

Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate is a valuable scaffold for the development of new chemical entities with potential therapeutic applications. While comprehensive experimental data on its physical properties are not fully available in the public domain, this guide provides the foundational knowledge of its known characteristics and the established methodologies for determining them. The link to biologically relevant targets such as the MCH1 receptor highlights the importance of this compound class in ongoing drug discovery efforts. Further experimental characterization of this and related molecules will be crucial for unlocking their full potential in the development of novel therapeutics.

References

In-Depth Technical Guide: Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field.

Core Compound Properties

Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate is a derivative of the 1,9-diazaspiro[5.5]undecane scaffold, featuring a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms. This modification is crucial for its use as a building block in the synthesis of more complex molecules.

Quantitative Data Summary

The key physicochemical properties of Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate are summarized in the table below. It is important to distinguish this specific isomer from other positional isomers, such as those where the Boc group is at position 9, or the spirocyclic nitrogens are at different positions (e.g., 2,9 or 3,9).

PropertyValueReferences
Molecular Weight 254.37 g/mol [1][2][3][4][5]
Molecular Formula C₁₄H₂₆N₂O₂[1][5][6][7]
CAS Number 1158750-00-5[6]
Monoisotopic Mass 254.199428076 Da[1]
pKa 10.71 ± 0.20 (Predicted)[6]
Solubility Slightly soluble in water (8.9 g/L at 25°C)[6]

Role in Drug Discovery and Development

The 1,9-diazaspiro[5.5]undecane core is recognized as a "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional structure is advantageous for creating potent and selective ligands for various biological targets. The introduction of a Boc group at the N1 position allows for regioselective functionalization at the N9 position, making Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate a valuable intermediate in the synthesis of diverse therapeutic agents.[6]

Derivatives of the 1,9-diazaspiro[5.5]undecane scaffold have been investigated for a wide range of therapeutic applications, targeting several key signaling pathways.[6]

Therapeutic Areas and Molecular Targets
  • Metabolic Disorders: Compounds incorporating the 1,9-diazaspiro[5.5]undecane moiety have shown potential in the treatment of obesity through antagonism of the Neuropeptide Y (NPY) Y5 receptor and the Melanin-Concentrating Hormone Receptor 1 (MCH-R1).[6]

  • Pain Management: The scaffold has been utilized to develop dual-acting ligands that are agonists of the μ-opioid receptor (MOR) and antagonists of the sigma-1 receptor (σ1R), a strategy aimed at producing potent analgesics with fewer side effects.[1][3]

  • Oncology: Certain derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 7 (CDK7) and Epidermal Growth Factor Receptor (EGFR) T790M kinase, suggesting their potential as anti-cancer agents.[6]

  • Cardiovascular and Endocrine Disorders: Inhibition of aldosterone synthase by molecules containing this scaffold points to their possible use in treating conditions related to excess aldosterone.[6] Additionally, derivatives have been explored as soluble epoxide hydrolase (sEH) inhibitors for the management of chronic kidney disease.[2]

  • Central Nervous System and Immune Disorders: The broader class of 1,9-diazaspiro[5.5]undecanes has been investigated for various immune system, cell signaling, and psychotic disorders.[6]

Experimental Protocols

General Synthesis of 1,9-Diazaspiro[5.5]undecane

The synthesis of the 1,9-diazaspiro[5.5]undecane core can be achieved through various multi-step synthetic routes, often involving the construction of the two piperidine rings around a central quaternary carbon.

General Protocol for Selective N-Boc Protection

The selective protection of one amine in a diamine like 1,9-diazaspiro[5.5]undecane can be a synthetic challenge. A general approach involves the slow addition of a stoichiometric amount of Di-tert-butyl dicarbonate (Boc₂O) to a solution of the diamine.

Materials:

  • 1,9-Diazaspiro[5.5]undecane

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Triethylamine (Et₃N) or another non-nucleophilic base

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Dissolve 1,9-diazaspiro[5.5]undecane (1 equivalent) and triethylamine (1.1 equivalents) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve Di-tert-butyl dicarbonate (1 equivalent) in the same anhydrous solvent and add it dropwise to the cooled diamine solution over a period of 1-2 hours with vigorous stirring.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the formation of the mono-Boc protected product and consumption of the starting material.

  • Once the reaction is complete, quench it by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with the organic solvent (e.g., DCM) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate from the unreacted diamine and the di-Boc protected byproduct.

  • Characterize the purified product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Logical Workflow for Synthesis

The following diagram illustrates a generalized logical workflow for the synthesis and purification of Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate.

G cluster_synthesis Synthesis cluster_workup Workup & Purification Start Start Dissolve Diamine Dissolve 1,9-diazaspiro[5.5]undecane and base in anhydrous solvent Start->Dissolve Diamine Cool Cool to 0°C Dissolve Diamine->Cool Add Boc2O Add Boc₂O solution dropwise Cool->Add Boc2O React Stir overnight at room temperature Add Boc2O->React Quench Quench reaction with aqueous NaHCO₃ React->Quench Extract Extract with organic solvent Quench->Extract Wash & Dry Wash with brine and dry over MgSO₄ Extract->Wash & Dry Concentrate Concentrate under reduced pressure Wash & Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify Characterize Characterize (NMR, MS) Purify->Characterize

Caption: A logical workflow for the synthesis of Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate.

Signaling Pathways and Molecular Targets

This diagram illustrates the diverse molecular targets of compounds derived from the 1,9-diazaspiro[5.5]undecane scaffold, highlighting its versatility in drug development.

G cluster_cns CNS & Pain cluster_oncology Oncology cluster_other Other Targets Scaffold 1,9-Diazaspiro[5.5]undecane Scaffold NPY_Y5 NPY Y5 Receptor Scaffold->NPY_Y5 MCHR1 MCH-R1 Scaffold->MCHR1 MOR μ-Opioid Receptor Scaffold->MOR Sigma1R σ1 Receptor Scaffold->Sigma1R CDK7 CDK7 Scaffold->CDK7 EGFR EGFR (T790M) Scaffold->EGFR AldoSynth Aldosterone Synthase Scaffold->AldoSynth sEH Soluble Epoxide Hydrolase Scaffold->sEH

Caption: Molecular targets of 1,9-diazaspiro[5.5]undecane derivatives in drug development.

References

Elucidation of Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate is a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. Its spirocyclic scaffold, which imparts conformational rigidity, makes it an attractive building block for the synthesis of novel therapeutic agents. The presence of two nitrogen atoms and a bulky tert-butoxycarbonyl (Boc) protecting group offers versatile sites for further chemical modification. This technical guide provides a summary of the key structural features and identification data for this compound.

Physicochemical Properties

A foundational aspect of structure elucidation involves the determination of basic physicochemical properties. These data points are crucial for confirming the identity and purity of the synthesized compound.

PropertyValueSource
Molecular Formula C₁₄H₂₆N₂O₂Public Databases
Molecular Weight 254.37 g/mol Public Databases
CAS Number 1158750-00-5Public Databases

Spectroscopic Data for Structure Elucidation

The definitive confirmation of the chemical structure of tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While comprehensive, experimentally-derived public data for this specific isomer is limited, this section outlines the expected spectroscopic characteristics based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals corresponding to the protons on the two piperidine rings and the tert-butyl group. The nine protons of the tert-butyl group will appear as a sharp singlet, typically in the upfield region (around 1.4 ppm). The protons on the carbon atoms adjacent to the nitrogen atoms will be deshielded and appear at a lower field. The spirocyclic nature of the molecule may lead to complex splitting patterns for the methylene protons on the rings due to restricted bond rotation.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. Key expected signals include the carbonyl carbon of the Boc group (around 155 ppm), the quaternary spiro carbon, the carbons of the tert-butyl group, and the distinct signals for the carbon atoms of the two piperidine rings.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretch (secondary amine)3300-3500 (broad)
C-H stretch (alkane)2850-3000
C=O stretch (carbamate)1680-1700
C-N stretch1000-1250
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

IonPredicted m/z
[M+H]⁺255.2067
[M+Na]⁺277.1886

Experimental Workflow for Structure Elucidation

The process of confirming the structure of a newly synthesized batch of tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate would follow a logical experimental workflow.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Conclusion synthesis Synthesis of Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry (e.g., ESI-MS) purification->ms elucidation Structure Elucidation & Confirmation nmr->elucidation ir->elucidation ms->elucidation

Figure 1. Experimental workflow for the synthesis and structure elucidation.

Chemical Structure and Atom Numbering

For the purpose of NMR signal assignment, a standardized atom numbering system is essential.

Figure 2. Chemical structure with key atom numbering for NMR analysis.

The structural elucidation of tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate is achieved through a combination of standard spectroscopic techniques. While detailed, publicly available experimental protocols and spectral data are not widespread for this specific isomer, the expected analytical signatures can be reliably predicted based on its chemical structure. For researchers working with this compound, careful application of NMR, IR, and MS, following a systematic workflow, is essential for unambiguous structure confirmation and quality control.

An In-depth Technical Guide to the Synthesis of the 1,9-Diazaspiro[5.5]undecane Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,9-diazaspiro[5.5]undecane scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the development of novel therapeutic agents targeting a range of biological pathways. Derivatives of this core have shown promise in the treatment of obesity, pain, inflammation, and various central nervous system disorders.[1] This technical guide provides a comprehensive overview of the key synthetic strategies for constructing the 1,9-diazaspiro[5.5]undecane core, including its common variations such as arene-fused and pyrazole-fused analogues. Detailed experimental protocols for seminal syntheses are presented, along with tabulated quantitative data to facilitate comparison of the different routes. Additionally, a key signaling pathway targeted by derivatives of this scaffold is visualized to provide biological context.

Synthetic Strategies for the 1,9-Diazaspiro[5.5]undecane Core

The synthesis of the 1,9-diazaspiro[5.5]undecane core can be broadly categorized into several approaches, each offering distinct advantages in terms of efficiency, substituent tolerance, and the introduction of structural diversity. The primary strategies involve the construction of the spirocyclic system through intramolecular cyclization reactions. Key variations include the incorporation of a carbonyl group at the 2-position, as well as the fusion of aromatic or heteroaromatic rings to the core structure.

Synthesis of the Basic 1,9-Diazaspiro[5.5]undecane Core

The fundamental 1,9-diazaspiro[5.5]undecane structure can be assembled through multi-step sequences that typically involve the formation of one of the piperidine rings followed by a spirocyclization step.

Synthesis of 1,9-Diazaspiro[5.5]undecan-2-ones

The presence of a carbonyl group at the 2-position is a common feature in many biologically active 1,9-diazaspiro[5.5]undecane derivatives.[1] Synthetic routes to these lactams often employ strategies that facilitate the formation of the amide bond within the spirocyclic framework.

Synthesis of Arene-Fused 1,9-Diazaspiro[5.5]undecanes

The fusion of an aromatic ring, most commonly a benzene ring, to the diazaspiro core is a prevalent modification that influences the pharmacological properties of these compounds.[1] Different synthetic strategies have been developed for the preparation of 3,4- and 4,5-arene-fused analogues.

A one-step procedure for the synthesis of 3,4-benzenefused 1,9-diazaspiro[5.5]undecanes has been developed, starting from an imine and an anhydride.[1] For instance, the reaction of an appropriate anhydride and ketimine in 1,2-dichloroethane at room temperature can afford the desired diazaspiro compound in excellent yield.[1]

Synthesis of Pyrazole-Fused 1,9-Diazaspiro[5.5]undecanes

The fusion of a pyrazole ring to the 1,9-diazaspiro[5.5]undecane core has been a successful strategy in the development of potent enzyme inhibitors, such as those targeting acetyl-CoA carboxylase (ACC).[1] The synthesis of these heteroaromatic-fused systems requires a tailored approach to construct the pyrazole ring in conjunction with the spirocyclic core.

A notable route involves the coupling of a pyrazole derivative to an ethyl piperidine-4-carboxylate, followed by a ring-closing reaction to form the 3,4-pyrazole-fused diazaspiro core.[1] This multi-step process includes the preparation of a key iodomethyl pyrazole intermediate.[1]

Quantitative Data on Synthetic Routes

The following tables summarize the quantitative data for the key synthetic routes described above, allowing for a comparative analysis of their efficiencies.

Table 1: Synthesis of a 3,4-Pyrazole-Fused 1,9-Diazaspiro[5.5]undecane Core
Reaction Step Product
Alkylation of piperidine with iodomethyl pyrazole and ester hydrolysisCarboxylic acid intermediate
Curtius rearrangement of acyl azideIsocyanate intermediate
Intramolecular cyclization3,4-Pyrazole-fused diazaspiro core
Table 2: One-Step Synthesis of a 3,4-Benzenefused 1,9-Diazaspiro[5.5]undecane
Reactants Product
Anhydride and ketimine3,4-Benzenefused diazaspiro compound

Experimental Protocols

Detailed experimental procedures for the synthesis of key intermediates and the final core structures are provided below.

Protocol 1: Synthesis of a 3,4-Pyrazole-Fused 1,9-Diazaspiro[5.5]undecane Core

This protocol is adapted from the work of Menhaji-Klotz et al. for the synthesis of ACC inhibitors.[1]

Step 1: Synthesis of the Carboxylic Acid Intermediate

  • An iodomethyl pyrazole is obtained in five steps from a starting pyrazole, with a key Sandmeyer reaction to convert an amino group to a bromide.[1]

  • Deprotonation of a piperidine derivative is achieved using lithium hexamethyldisilazide (LiHMDS).

  • The deprotonated piperidine is then alkylated with the iodomethyl pyrazole.

  • Subsequent hydrolysis of the resulting ester under standard conditions affords the carboxylic acid intermediate with a 63% yield over the four steps.[1]

Step 2: Curtius Rearrangement

  • The carboxylic acid is converted to an acyl azide using diphenylphosphoryl azide.

  • The acyl azide undergoes a Curtius rearrangement upon heating at 85°C in toluene for 2 hours to yield the corresponding isocyanate in 91% yield.[1] For larger scale synthesis, a flow chemistry setup is recommended for safety.[1]

Step 3: Ring Closing Reaction

  • The ring closure to form the diazaspiro compound is performed at -42°C using s-butyllithium or t-butyllithium, resulting in a quantitative yield of the 3,4-pyrazole-fused 1,9-diazaspiro[5.5]undecane core.[1]

Protocol 2: One-Step Synthesis of a 3,4-Benzenefused 1,9-Diazaspiro[5.5]undecane

This protocol is based on the method developed by Stoyanova et al.[1]

  • An appropriate anhydride and ketimine are stirred in 1,2-dichloroethane at room temperature.

  • The reaction proceeds to form the 3,4-benzenefused 1,9-diazaspiro[5.5]undecane product.

  • The product is isolated by filtration and washing with dichloromethane, affording an excellent yield.[1]

Biological Context: Neuropeptide Y Receptor Signaling Pathway

Derivatives of the 1,9-diazaspiro[5.5]undecane core have been investigated as antagonists of Neuropeptide Y (NPY) receptors, which are implicated in the regulation of appetite and obesity.[1] The following diagram illustrates the signaling pathway initiated by NPY receptor activation.

NPY_Signaling_Pathway NPY Neuropeptide Y (NPY) NPY_Receptor NPY Receptor (Y1/Y5) NPY->NPY_Receptor Binds G_protein Gαi/o Protein NPY_Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C (PLC) G_protein->PLC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_response Cellular Response (e.g., Appetite Regulation) PKA->Cellular_response PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release->Cellular_response MAPK_pathway MAPK/ERK Pathway PKC->MAPK_pathway Activates MAPK_pathway->Cellular_response

Caption: Neuropeptide Y (NPY) Receptor Signaling Pathway.

This diagram illustrates that upon binding of NPY to its G-protein coupled receptors (GPCRs), such as Y1 and Y5, the inhibitory G-protein (Gαi/o) is activated.[2][3] This leads to the inhibition of adenylyl cyclase, resulting in decreased levels of cyclic AMP (cAMP) and reduced activity of Protein Kinase A (PKA).[2][3] Additionally, the G-protein can activate Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), which in turn can activate the MAPK/ERK pathway.[2] These signaling cascades ultimately lead to various cellular responses, including the regulation of appetite.

Experimental Workflow for Synthesis and Characterization

The general workflow for the synthesis and characterization of 1,9-diazaspiro[5.5]undecane derivatives is outlined below.

experimental_workflow start Starting Materials synthesis Multi-step Synthesis (e.g., Cyclization, Fusion) start->synthesis purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, X-ray) purification->characterization bioassay Biological Activity Screening (e.g., Receptor Binding, Enzyme Inhibition) characterization->bioassay sar Structure-Activity Relationship (SAR) Studies bioassay->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: General Experimental Workflow for Drug Discovery.

This workflow begins with the selection of appropriate starting materials for the chosen synthetic route. The multi-step synthesis is then carried out, followed by purification of the crude product using techniques such as column chromatography or recrystallization. The structure of the purified compound is then confirmed by spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and in some cases, X-ray crystallography. The synthesized compounds are subsequently evaluated for their biological activity in relevant assays. The data from these assays are used to establish structure-activity relationships (SAR), which guide the design and synthesis of new analogues in the lead optimization process.

References

Spectroscopic and Synthetic Profile of Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical document provides a structured overview of the spectroscopic and synthetic data for the compound Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate. Due to the limited availability of specific experimental data in public databases and scientific literature for this particular isomer, this guide presents predicted data and generalized experimental protocols based on established chemical principles and data for analogous structures. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this diazaspirocyclic compound.

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate.

Table 1: Mass Spectrometry Data

Predicted mass spectrometry data for various adducts of the title compound. This data is useful for the identification and confirmation of the molecular weight of the synthesized compound.

AdductPredicted m/z
[M+H]⁺255.2067
[M+Na]⁺277.1887
[M+K]⁺293.1626
[M+NH₄]⁺272.2333
[M-H]⁻253.1921

Data Source: Predicted values from computational models.

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Hypothetical)

The following are hypothetical ¹H and ¹³C NMR chemical shifts for Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate. These values are estimated based on the chemical structure and would require experimental verification. The numbering of the atoms for NMR assignment is provided in the chemical structure diagram below.

Chemical Structure:

Chemical structure of Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate with atom numbering for NMR

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
3.40 - 3.60m2HH-2
2.80 - 3.00m2HH-8
2.60 - 2.80m2HH-10
1.70 - 1.90m2HH-3
1.50 - 1.70m4HH-4, H-7
1.45s9HBoc (CH₃)₃
1.30 - 1.50m4HH-5, H-6
1.20 - 1.30br s1HNH (Position 9)

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (ppm)Assignment
155.0C=O (Boc)
79.5C(CH₃)₃ (Boc)
55.0C-6 (Spiro)
48.0C-2
45.0C-8
42.0C-10
35.0C-4
33.0C-7
28.5C(CH₃)₃ (Boc)
25.0C-3
20.0C-5
Table 3: Infrared (IR) Spectroscopy Data (Hypothetical)

Expected characteristic infrared absorption bands for the functional groups present in Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate.

Wavenumber (cm⁻¹)IntensityAssignment
3350 - 3250MediumN-H Stretch (Secondary Amine)
2950 - 2850StrongC-H Stretch (Aliphatic)
1690 - 1670StrongC=O Stretch (Carbamate)
1470 - 1450MediumC-H Bend (CH₂)
1390 & 1365MediumC-H Bend (tert-butyl)
1250 - 1200StrongC-N Stretch
1170 - 1150StrongC-O Stretch (Carbamate)

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis and spectroscopic characterization of Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate. These are representative procedures and may require optimization for specific laboratory conditions.

Synthesis Protocol: Reductive Amination Approach

A plausible synthetic route to Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate involves a multi-step sequence starting from commercially available materials, likely culminating in a reductive amination to form the second ring of the spirocycle.

Step 1: Synthesis of a Piperidone Precursor A suitably protected piperidone derivative is synthesized. For instance, N-Boc-4-piperidone can be reacted with a nitrogen-containing nucleophile that also bears a protected functional group for subsequent cyclization.

Step 2: Formation of the Spiro-intermediate The piperidone from Step 1 undergoes a reaction to form the spirocyclic core. This could involve a double Michael addition or a similar cyclization strategy.

Step 3: Reductive Amination and Deprotection The intermediate from Step 2 is then subjected to reductive amination conditions to form the second heterocyclic ring. This typically involves reacting a ketone with an amine in the presence of a reducing agent like sodium triacetoxyborohydride. Subsequent deprotection steps may be necessary to yield the final product.

General Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or dichloromethane in methanol to afford the pure Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate.

Spectroscopic Characterization Protocol

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS): High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer. The sample is dissolved in a suitable solvent such as methanol or acetonitrile.

Infrared (IR) Spectroscopy: The IR spectrum is recorded on an FT-IR spectrometer. The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or using an attenuated total reflectance (ATR) accessory.

Visualizations

The following diagram illustrates a logical workflow for the synthesis and characterization of the target compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials step1 Piperidone Precursor Synthesis start->step1 step2 Spirocyclization step1->step2 step3 Reductive Amination & Deprotection step2->step3 purification Column Chromatography step3->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir IR Spectroscopy purification->ir final_product Pure Product nmr->final_product ms->final_product ir->final_product

An In-depth Technical Guide to the ¹H NMR Spectroscopic Analysis of Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate is a spirocyclic diamine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group. This structural motif is of significant interest in medicinal chemistry and drug development due to its conformational rigidity and potential for introducing three-dimensional diversity in molecular design. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is an indispensable tool for the structural elucidation and purity assessment of such molecules. This guide provides a comprehensive overview of the expected ¹H NMR characteristics, a detailed experimental protocol for spectral acquisition, and a logical workflow for spectral interpretation.

Predicted ¹H NMR Data

The most prominent signal in the ¹H NMR spectrum is anticipated to be from the nine equivalent protons of the tert-butyl group of the Boc protecting group. This will appear as a sharp singlet, typically in the upfield region of the spectrum. The protons on the carbon alpha to the nitrogen of the carbamate are expected to be shifted downfield due to the electron-withdrawing effect of the Boc group. The remaining protons of the two piperidine rings will exhibit complex splitting patterns (multiplets) due to spin-spin coupling.

A summary of the expected proton signals is presented in the table below. Researchers who synthesize or acquire this compound should use this as a template to be populated with their experimental data.

Signal Expected Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration Assignment
1~1.45Singlet-9HC(CH₃)₃
23.0 - 3.5Multiplet--Protons α to N-Boc
32.5 - 3.0Multiplet--Protons α to NH
41.2 - 1.8Multiplet--Remaining ring protons
5VariableBroad Singlet-1HNH

Experimental Protocol for ¹H NMR Analysis

The following is a detailed protocol for obtaining a high-quality ¹H NMR spectrum of Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate.

Materials
  • Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate sample (5-10 mg)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR tube (5 mm)

  • Pipettes

  • Vortex mixer (optional)

  • NMR Spectrometer (e.g., 300 MHz or higher)

Procedure
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial. Ensure complete dissolution; gentle vortexing or sonication may be applied if necessary.

    • Using a pipette, transfer the solution into a clean 5 mm NMR tube.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent (CDCl₃).

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Data Acquisition:

    • Set the appropriate acquisition parameters. For a standard ¹H spectrum, typical parameters include:

      • Number of scans: 8-16

      • Spectral width: ~12-16 ppm

      • Pulse angle: 30-45 degrees

      • Relaxation delay: 1-2 seconds

    • Acquire the Free Induction Decay (FID).

  • Data Processing and Analysis:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).

    • Integrate all peaks to determine the relative number of protons for each signal.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign each signal to a specific proton or group of protons in the molecule.

Logical Workflow for Spectral Interpretation

The interpretation of the ¹H NMR spectrum of a complex molecule like Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate follows a logical progression. The following diagram illustrates this workflow, which can be used as a guide by researchers to systematically analyze their acquired data.

logical_workflow cluster_start Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis cluster_assignment Structure Confirmation start Acquire 1H NMR Spectrum process_fid Fourier Transform FID start->process_fid Raw Data phase_baseline Phase and Baseline Correction process_fid->phase_baseline calibrate Calibrate to Solvent Peak phase_baseline->calibrate identify_boc Identify Boc Group Singlet (~1.45 ppm) calibrate->identify_boc Processed Spectrum integrate Integrate All Signals identify_boc->integrate analyze_shifts Analyze Chemical Shifts integrate->analyze_shifts analyze_coupling Analyze Coupling Patterns analyze_shifts->analyze_coupling assign_protons Assign Protons to Structure analyze_coupling->assign_protons Interpreted Data final_structure Confirm Structure assign_protons->final_structure

Caption: Logical workflow for the interpretation of the ¹H NMR spectrum.

This systematic approach, starting from data acquisition and processing through to detailed spectral analysis and final structural confirmation, ensures a thorough and accurate interpretation of the ¹H NMR data for Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate. The use of two-dimensional NMR techniques, such as COSY and HSQC, can further aid in the unambiguous assignment of all proton and carbon signals.

13C NMR Analysis of Diazaspiro[5.5]undecane Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy for the structural analysis of diazaspiro[5.5]undecane isomers and their derivatives. This class of spiro-heterocyclic compounds is of significant interest in medicinal chemistry, and 13C NMR is a primary tool for unambiguous structure elucidation and stereochemical assignment. While comprehensive data on the parent, unsubstituted diazaspiro[5.5]undecane isomers is limited in published literature, this guide details the analysis of substituted derivatives, offering protocols and reference data valuable for researchers in the field.

Experimental Protocols

The successful acquisition of high-quality 13C NMR spectra relies on meticulous experimental technique. The following protocols are synthesized from standard methodologies reported for the analysis of diazaspiro[5.5]undecane derivatives.[1][2][3]

General Instrumentation and Materials
  • NMR Spectrometer: Spectra are typically recorded on a 400 MHz or higher field spectrometer (e.g., Bruker Avance 400 MHz).[1][2] The 13C NMR spectra are acquired at a corresponding frequency, such as 100 MHz for a 400 MHz instrument.[1]

  • Solvents: Deuterated chloroform (CDCl3) is a commonly used solvent for these compounds.[1][3]

  • Internal Standard: Tetramethylsilane (TMS) is used as the internal reference for chemical shifts, set to δ 0.00 ppm.[2]

  • Glassware: All glassware should be oven-dried prior to use to avoid moisture contamination.[1]

Sample Preparation
  • Dissolution: Weigh and dissolve an appropriate amount of the purified diazaspiro[5.5]undecane sample in the chosen deuterated solvent (e.g., CDCl3).

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

  • Concentration: The concentration should be sufficient to obtain a good signal-to-noise ratio within a reasonable number of scans.

Data Acquisition
  • Technique: The most common technique is the proton-decoupled 13C{1H} NMR experiment, which results in a spectrum where each unique carbon atom appears as a single line. This simplifies the spectrum and aids in counting the number of distinct carbon environments.[4]

  • Pulse Program: Utilize standard pulse programs available in the spectrometer's software.[5]

  • Acquisition Parameters:

    • Spectral Width: A typical range for 13C NMR is 0-220 ppm.[4]

    • Relaxation Delay: A delay of 1-3 seconds between scans is common to allow for full relaxation of the carbon nuclei.[5]

    • Number of Scans: The number of scans can range from hundreds to thousands, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.[5]

The logical workflow for the synthesis and spectroscopic analysis of these compounds is illustrated below.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation start Starting Materials (e.g., Diarylideneketone, N,N-dimethylbarbituric acid) reaction Double Michael Addition start->reaction workup Workup & Purification (e.g., Column Chromatography) reaction->workup nmr_prep Sample Preparation (Dissolve in CDCl3 with TMS) workup->nmr_prep Pure Compound nmr_acq 13C NMR Data Acquisition (Proton Decoupled) nmr_prep->nmr_acq data_proc Data Processing (Referencing & Peak Picking) nmr_acq->data_proc assign Signal Assignment & Comparison to Expected Shifts data_proc->assign Processed Spectrum confirm Structure Confirmed assign->confirm

General workflow for synthesis and 13C NMR analysis.

13C NMR Data for Diazaspiro[5.5]undecane Derivatives

The chemical shifts (δ) in 13C NMR are highly sensitive to the electronic environment of each carbon atom. This sensitivity allows for the differentiation of isomers. The following table summarizes reported 13C NMR data for a series of substituted 2,4-dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone derivatives, which serve as valuable reference points.

Table 1: 13C NMR Chemical Shifts (δ, ppm) for Substituted 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraone Derivatives in CDCl₃

General Structure:

(Note: A proper image of the general structure would be inserted here in a real whitepaper. For this text-based output, please refer to the structures described in the source material[1])

Compound IDAr (Aryl Group)δ (C-spiro)δ (CH)δ (CH₂)δ (N-CH₃)δ (C=O, barbiturate)δ (C=O, piperidone)δ (Aryl Carbons)
3a [1]Phenyl60.9550.5542.9927.98, 28.39169.04, 170.71208.29127.56, 128.69, 128.94, 137.17, 149.70
3h [1]4-Methoxyphenyl61.3949.7343.2928.01, 28.45169.25, 171.79208.5455.26 (OCH₃), 114.17, 128.64, 129.21, 149.98, 159.51

Data extracted from Hegde et al. (2015).[1] The assignments for CH, CH₂, and N-CH₃ are based on the reported data and general chemical shift ranges.

Key Signaling Pathways and Logical Relationships

The relationship between molecular structure and the resulting 13C NMR spectrum is governed by fundamental principles of chemical shielding. The diagram below illustrates the key factors influencing the chemical shift of a carbon nucleus within the diazaspiro[5.5]undecane framework.

G C13_Shift 13C Chemical Shift (δ) Inductive Inductive Effects (Electronegativity of N, O) C13_Shift->Inductive influenced by Hybrid Hybridization (spiro C vs. C=O) C13_Shift->Hybrid influenced by Steric Steric/Conformational Effects (Axial vs. Equatorial) C13_Shift->Steric influenced by Anisotropy Anisotropic Effects (Aryl groups, C=O bonds) C13_Shift->Anisotropy influenced by Observed_Spectrum Observed Spectrum (Signal Position & Number) Inductive->Observed_Spectrum Hybrid->Observed_Spectrum Steric->Observed_Spectrum Anisotropy->Observed_Spectrum

Factors influencing 13C NMR chemical shifts.

Interpretation Notes:

  • Spiro Carbon: The quaternary spiro carbon (labeled C-spiro in Table 1) typically appears in the range of 60-70 ppm, a distinctive feature of this ring system.

  • Carbonyl Carbons: The carbonyl carbons of the barbiturate and piperidone moieties are highly deshielded due to the electronegativity of the adjacent oxygen and nitrogen atoms, appearing far downfield (160-210 ppm).[6]

  • Substituent Effects: The nature of the aryl substituents significantly impacts the chemical shifts of the carbons in the piperidone ring and the aryl rings themselves, providing crucial information for identifying the specific analogue.

  • Isomer Differentiation: Different isomers (e.g., 1,7- vs. 2,8-diazaspiro[5.5]undecane) would exhibit unique spectra due to the different placement of the nitrogen atoms. The number of signals and their chemical shifts would directly reflect the symmetry and electronic environment of the carbon skeleton in each specific isomer.

References

Core Topic: Solubility of Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate is a key building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of novel therapeutic agents. Its spirocyclic core offers a unique three-dimensional architecture, which is of great interest for exploring new chemical spaces. A thorough understanding of its solubility in various organic solvents is critical for its effective use in synthesis, purification, and formulation development. This technical guide provides a summary of the currently available solubility data, detailed experimental protocols for solubility determination, and a general framework for solubility prediction.

Physicochemical Properties

  • Molecular Formula: C₁₄H₂₆N₂O₂

  • Molecular Weight: 254.37 g/mol

  • CAS Number: 112281-51-9

  • Appearance: Typically a white to off-white solid

  • Structure:

Solubility Data

Quantitative solubility data for Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate in a wide range of organic solvents is not extensively reported in publicly available literature. This highlights a data gap and underscores the need for experimental determination by researchers working with this compound.

One available data point indicates that the compound is slightly soluble, but the solvent is not specified.

Table 1: Quantitative Solubility Data

SolventTemperature (°C)Solubility (g/L)Classification
Not Specified258.9Slightly Soluble

It is crucial to note that the solvent for this measurement is not identified in the available documentation, limiting the direct applicability of this data.

Based on general principles of chemical structure ("like dissolves like"), it can be inferred that Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate, with its polar amine and carbamate functionalities and non-polar aliphatic rings, is likely to exhibit solubility in a range of polar aprotic and some polar protic solvents. A related isomer, 3,9-diaza-Spiro[5.5]Undecane-3-Carboxylic Acid Tert-Butyl Ester, has been qualitatively described as soluble in common organic solvents such as ethanol, chloroform, and dichloromethane. While this suggests potential solvents for the 1,9-isomer, experimental verification is essential.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocol outlines a standard method for determining the solubility of a compound in an organic solvent.

Objective: To determine the saturation solubility of Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate in a specific organic solvent at a controlled temperature.

Materials:

  • Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate

  • Selected organic solvent(s) (e.g., methanol, ethanol, acetonitrile, acetone, ethyl acetate, dichloromethane, chloroform, toluene)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., GC-MS, NMR)

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Analysis:

    • Prepare a series of standard solutions of Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate of known concentrations in the same solvent.

    • Analyze the standard solutions using a suitable analytical method (e.g., HPLC) to generate a calibration curve.

    • Dilute the filtered sample solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

    • Analyze the diluted sample solution using the same analytical method.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the specific solvent at the tested temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Determination_Workflow start Start add_excess Add excess solute to a known volume of solvent in a vial start->add_excess equilibrate Equilibrate at constant temperature with agitation (e.g., 24-48h) add_excess->equilibrate settle Allow excess solid to settle equilibrate->settle filter Withdraw and filter supernatant settle->filter dilute_sample Dilute filtered sample filter->dilute_sample prepare_standards Prepare standard solutions of known concentrations analyze_standards Analyze standards to generate a calibration curve (e.g., HPLC) prepare_standards->analyze_standards calculate Calculate solubility from calibration curve and dilution factor analyze_standards->calculate analyze_sample Analyze diluted sample dilute_sample->analyze_sample analyze_sample->calculate end_node End calculate->end_node

Caption: Workflow for Experimental Solubility Determination.

Conclusion

A Technical Guide to the Reactivity of Boc-Protected Diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

The diazaspiro[5.5]undecane scaffold is a key structural motif in modern medicinal chemistry, recognized for its conformational rigidity and three-dimensional character, which are desirable attributes for potent and selective drug candidates. Its derivatives have shown promise, notably as CCR5 antagonists[1]. The strategic functionalization of the two nitrogen atoms within this core is paramount for exploring the structure-activity relationships (SAR) of novel compounds.

This guide focuses on the reactivity of the mono-Boc-protected 3,9-diazaspiro[5.5]undecane, a versatile intermediate that allows for selective derivatization. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in basic and nucleophilic conditions, while being readily removable under acidic conditions[2][3]. This differential reactivity provides a robust platform for sequential and orthogonal synthesis strategies.

Physicochemical Properties of the Core Structure

The foundational building block, tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate, possesses the following properties:

PropertyValueReference
IUPAC Name tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate[PubChem CID: 2553992][4]
Molecular Formula C₁₄H₂₆N₂O₂[PubChem CID: 2553992][4]
Molecular Weight 254.37 g/mol [PubChem CID: 2553992][4]
Canonical SMILES CC(C)(C)OC(=O)N1CCC2(CCNCC2)CC1[PubChem CID: 2553992][4]
InChIKey YLKHACHFJMCIRE-UHFFFAOYSA-N[PubChem CID: 2553992][4]

Reactivity at the Unprotected N9 Position

The presence of the electron-withdrawing Boc group on the N3 nitrogen significantly reduces its nucleophilicity. Consequently, electrophilic attack occurs selectively at the unprotected secondary amine (N9), which serves as the primary site for diversification.

Caption: General scheme for the functionalization of the N9 position.

N-Alkylation

The secondary amine at N9 can be readily alkylated using various alkylating agents in the presence of a base. The reaction proceeds smoothly with alkyl halides (e.g., iodides, bromides) and can also be achieved via reductive amination with aldehydes or ketones.

Experimental Protocol: N-Alkylation with Benzyl Bromide

  • To a solution of tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (1.0 mmol) in anhydrous dimethylformamide (DMF, 10 mL), add potassium carbonate (K₂CO₃, 2.5 mmol).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N9-benzylated product.

N-Acylation

Acylation of the N9 position is a straightforward transformation, typically achieved using acyl chlorides or anhydrides. The reaction is usually rapid and high-yielding, often performed in the presence of a non-nucleophilic base to scavenge the acid byproduct.

ReagentBaseSolventTypical Yield
Acetyl ChlorideTriethylamine (TEA)Dichloromethane (DCM)>95%
Benzoyl ChlorideDIPEADCM>90%
Acetic AnhydridePyridineDCM>95%
N-Arylation

Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form a C-N bond between the N9 amine and an aryl halide or triflate. This method provides access to a wide array of N-aryl derivatives.

Deprotection of the N3-Boc Group

The removal of the Boc group is a critical step to enable further functionalization at the N3 position or to yield the free diamine. The carbamate is acid-labile and cleaves via a mechanism involving the formation of a stable tert-butyl cation[3][5].

Boc_Deprotection_Mechanism cluster_main Boc Deprotection Pathway cluster_side Side Product Formation A Boc-Protected Amine B Protonated Carbamate A->B + H⁺ (Acid) C Carbamic Acid Intermediate B->C - tert-butyl cation (trapped by scavenger) E tert-butyl cation B->E Release D Free Amine C->D - CO₂ (Decarboxylation) G Alkylated Side Product E->G F Nucleophilic Substrate (e.g., Trp, Met)

Caption: Mechanism of acid-catalyzed Boc deprotection and side-product formation.

A significant challenge during deprotection is the potential for the liberated tert-butyl cation to alkylate nucleophilic residues within the molecule[5]. To prevent this, "scavenger" reagents are added to the reaction mixture to trap the cation.

Deprotection Methodologies

A variety of conditions can be employed to cleave the Boc group, with the choice depending on the overall acid sensitivity of the substrate.

Reagent(s)Solvent(s)ConditionsNotesReferences
Trifluoroacetic Acid (TFA) (20-50%)Dichloromethane (DCM)0°C to RT, 1-4 hMost common method; volatile and easy to remove.[5][6][7][8]
Hydrochloric Acid (HCl) (4M)1,4-Dioxane or MethanolRT, 1-2 hProvides the amine as a stable hydrochloride salt.[6][7]
p-Toluenesulfonic Acid (pTSA)Ethyl Acetate (EtOAc)50-60°CMilder alternative; may yield a crystalline tosylate salt.[8][9]
Oxalyl ChlorideMethanolRT, 1-4 hVery mild conditions suitable for highly acid-sensitive substrates.[10]
Boiling WaterWater100°CA "green" chemistry approach for certain substrates.[11]
Thermal (Heating)Dioxane/Water~150°C (Microwave)Useful if acidic conditions are not tolerated.[7]
Experimental Protocol: Boc Deprotection with TFA
  • Dissolve the Boc-protected diazaspiro[5.5]undecane derivative (1.0 mmol) in dichloromethane (DCM, 5 mL) in a round-bottom flask and cool to 0°C in an ice bath.

  • Add a scavenger, such as triisopropylsilane (TIS, 3.0 mmol), to the solution.

  • Add trifluoroacetic acid (TFA, 5 mL) dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure (co-evaporation with toluene can help remove residual TFA).

  • Dissolve the residue in a minimal amount of DCM and precipitate the product by adding cold diethyl ether.

  • Collect the resulting solid (the TFA salt of the amine) by filtration, wash with cold ether, and dry under vacuum. Alternatively, neutralize with a base (e.g., sat. NaHCO₃) and extract the free amine.

Orthogonal Synthesis and Sequential Functionalization

The distinct reactivity of the two nitrogen atoms in the mono-Boc-protected core enables a logical and efficient approach to synthesizing di-substituted derivatives. A typical workflow involves functionalizing the N9 position, followed by deprotection and subsequent functionalization of the N3 position.

Sequential_Functionalization A 1. Boc-diazaspiro[5.5]undecane B 2. N9-Alkylation (R₁-X, Base) A->B C N9-Substituted Intermediate B->C D 3. N3-Boc Deprotection (TFA, Scavenger) C->D E Mono-Substituted Amine Salt D->E F 4. N3-Acylation (R₂-COCl, Base) E->F G Final Di-Substituted Product F->G

Caption: Workflow for sequential functionalization of diazaspiro[5.5]undecane.

This strategy allows for the introduction of two different functional groups (R₁ and R₂) in a controlled manner, which is essential for building molecular diversity and conducting detailed SAR studies in drug development programs. The robust nature of the Boc protecting group and the predictable reactivity of the scaffold make it an invaluable tool for synthetic chemists.

References

Unlocking the Therapeutic Potential of Diazaspiro Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, biological activity, and therapeutic applications of diazaspiro compounds for researchers, scientists, and drug development professionals.

Diazaspiro compounds, characterized by their unique three-dimensional spirocyclic scaffold containing two nitrogen atoms, have emerged as a promising class of molecules in medicinal chemistry. Their rigid conformational structures and synthetic tractability have led to the development of potent and selective agents with a wide range of therapeutic applications. This technical guide provides a comprehensive overview of the current landscape of diazaspiro compounds in drug discovery, with a focus on their antiviral, anticancer, antifungal, and neuroprotective activities.

Antiviral Applications of Diazaspiro Compounds

Several diazaspiro derivatives have demonstrated significant antiviral activity against a variety of viruses, including human immunodeficiency virus (HIV), human cytomegalovirus (HCMV), influenza virus, and respiratory syncytial virus (RSV). Two primary mechanisms of action have been elucidated: inhibition of viral entry and targeting of host-cell factors essential for viral replication.

Quantitative Data on Antiviral Activity

The antiviral efficacy of various diazaspiro compounds has been quantified through in vitro assays. The following tables summarize key data for different viral targets.

Table 1: Antiviral Activity of Diazadispiroalkane Derivatives against HCMV

CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI)Virus StrainCell LineReference
118260918.95 ± 2.92416.67 ± 0.09>46HCMV TB40/EHFF[1]
118262362.74 ± 0.95321.00 ± 0.08>117HCMV TB40/EHFF[1]
DSTP-272.40 ± 1.22>100>41HCMVHFF[1]

Table 2: Antiretroviral Activity of a Pyrimidyl-di(diazaspiroalkane) Derivative

CompoundVirus StrainCell LineIC50 (µM)Reference
Dispirotripiperazine 2HIV-1 6SMT-21.17[2]
Dispirotripiperazine 2HIV-1CEM-SS1.37[2]
Dispirotripiperazine 2HIV-1 A-17MT-24.7[2]
Dispirotripiperazine 2HIV-1 A-17MT-433.7[2]
Dispirotripiperazine 2HIV-1 RFCEM-SS150[2]

Table 3: Antiviral Activity of Azaspiro Dihydrotriazine Derivatives against Influenza Virus and RSV

CompoundVirus StrainEC50 (µM)CC50 (µM)Selectivity Index (SI)Cell LineReference
4Influenza B/Ned/537/050.29>1862MDCK[3][4]
6Influenza B/Ned/537/050.19>51268MDCK[3][4]
4RSV0.40>100≥250HeLa[3][4]
6RSV1.8>100≥56HeLa[3][4]
ZanamivirInfluenza B/Ned/537/050.14--MDCK[3][4]
RibavirinInfluenza B/Ned/537/053.2--MDCK[3][4]
RibavirinRSV5.8>250>43HeLa[3][4]
Experimental Protocols

This assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in viral plaques.

Materials:

  • Human foreskin fibroblasts (HFF)

  • HCMV strain (e.g., TB40/E)

  • Diazaspiro compounds

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • Carboxymethylcellulose (CMC) or Agarose

  • Crystal Violet solution

Procedure:

  • Seed HFF cells in 24-well plates and grow to confluence.

  • Prepare serial dilutions of the diazaspiro compounds in DMEM.

  • Infect the confluent HFF monolayers with a known titer of HCMV for 90 minutes at 37°C.[5]

  • After the adsorption period, remove the virus inoculum and wash the cells.

  • Overlay the cells with DMEM containing 2% FBS, antibiotics, and the various concentrations of the diazaspiro compound. An overlay of 0.4% agarose or another semi-solid medium is used to restrict virus spread to adjacent cells.[5]

  • Incubate the plates at 37°C in a 5% CO2 incubator for 7-10 days, or until plaques are visible in the control wells.[5]

  • Fix the cells with 10% formalin and stain with 0.8% crystal violet.[5]

  • Count the number of plaques in each well. The EC50 value is calculated as the compound concentration that reduces the number of plaques by 50% compared to the untreated virus control.

This colorimetric assay measures the metabolic activity of living cells to determine the inhibitory effect of a compound on HIV-induced cell death.[2]

Materials:

  • Human T-lymphocyte cell lines (e.g., CEM-SS, MT-2, MT-4)

  • HIV-1 strains

  • Diazaspiro compounds

  • RPMI 1640 medium

  • Fetal bovine serum (FBS)

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution

  • Phenazine methosulfate (PMS)

Procedure:

  • Seed the target cells in a 96-well plate.

  • Add serial dilutions of the diazaspiro compounds to the wells.

  • Infect the cells with a specific strain of HIV-1.

  • Incubate the plates for 6 days at 37°C in a humidified atmosphere with 5% CO2.[2]

  • After incubation, add the XTT solution, containing PMS, to each well.

  • Incubate for a further 4-6 hours to allow for the development of the formazan dye.

  • Measure the absorbance at 450 nm using a spectrophotometer. The IC50 value is the concentration of the compound that inhibits HIV replication by 50%.[2]

This assay is used to determine the concentration of the compound that is toxic to the host cells.

Materials:

  • Host cell line (e.g., HFF, MDCK, HeLa)

  • Diazaspiro compounds

  • Cell culture medium

  • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Add serial dilutions of the diazaspiro compounds to the wells.

  • Incubate for the same duration as the antiviral assay.

  • Add the MTS reagent to each well and incubate for 1-4 hours.

  • Measure the absorbance at 490 nm. The CC50 value is the concentration of the compound that reduces cell viability by 50%.

Mechanisms of Action and Signaling Pathways

Certain diazadispiroalkane derivatives prevent the entry of various viruses, including herpesviruses and HIV, into host cells.[1][2] These compounds are positively charged and are thought to interact electrostatically with the negatively charged heparan sulfate chains of proteoglycans on the cell surface. This binding blocks the initial attachment of viral glycoproteins to the cell, a crucial first step in the infection process.[1][6]

Viral_Entry_Inhibition Virus Virus (e.g., HCMV, HIV) ViralGlycoprotein Viral Glycoprotein HSPG Heparan Sulfate Proteoglycan (HSPG) ViralGlycoprotein->HSPG Attachment HostCell Host Cell Receptor Viral Receptor HSPG->Receptor Interaction Diazaspiro Diazaspiro Compound Diazaspiro->HSPG Binds to Entry Viral Entry & Replication Receptor->Entry Block Blockage

Caption: Mechanism of viral entry inhibition by diazaspiro compounds.

A novel antiviral strategy involves targeting host-cell factors that are essential for viral replication. Azaspiro dihydrotriazine derivatives have been shown to inhibit the human dihydrofolate reductase (hDHFR) enzyme.[3][4] DHFR is crucial for the synthesis of nucleotides, which are required for the replication of both the host cell and invading viruses. By inhibiting hDHFR, these compounds deplete the nucleotide pool available for viral genome synthesis, thereby inhibiting viral replication. This approach has the potential for broad-spectrum activity and a higher barrier to the development of viral resistance.[3]

DHFR_Inhibition_Pathway DHF Dihydrofolate (DHF) hDHFR Human Dihydrofolate Reductase (hDHFR) DHF->hDHFR THF Tetrahydrofolate (THF) Nucleotides Nucleotide Synthesis THF->Nucleotides hDHFR->THF Reduction ViralReplication Viral Replication Nucleotides->ViralReplication Diazaspiro Azaspiro Dihydrotriazine Diazaspiro->hDHFR Inhibition

Caption: Inhibition of viral replication via host DHFR enzyme.

This guide will be expanded in subsequent sections to cover the anticancer, antifungal, and neuroprotective applications of diazaspiro compounds, following the same in-depth format of data presentation, experimental protocols, and mechanistic visualizations.

References

The Ascent of the Third Dimension: A Technical Guide to Spirocyclic Chemistry in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The landscape of medicinal chemistry is in a constant state of evolution, driven by the pursuit of novel molecular architectures that can address complex biological targets with enhanced precision and efficacy. In recent years, a significant shift away from predominantly flat, aromatic compounds has led to the rise of three-dimensional (3D) molecular scaffolds. Among these, spirocyclic systems—characterized by two rings sharing a single, central atom—have emerged as a particularly powerful tool in the drug discoverer's arsenal. Their unique structural and conformational properties offer a compelling solution to many of the challenges associated with traditional drug design, paving the way for a new generation of therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

This technical guide provides a comprehensive overview of the core principles of spirocyclic chemistry for drug discovery. It delves into the intrinsic advantages of these scaffolds, details key synthetic strategies, and presents case studies that highlight their successful application in the development of novel therapeutic agents.

The Spirocyclic Advantage: Escaping Flatland for Superior Drug Properties

The deliberate move towards greater three-dimensionality in drug candidates, a concept often termed "escaping flatland," is underpinned by the observation that molecules with a higher fraction of sp³-hybridized carbon atoms tend to exhibit more favorable drug-like properties. Spirocycles are exemplary in this regard, offering a rigid and well-defined 3D geometry that bestows several key advantages:

  • Enhanced Target Binding and Selectivity: The rigid nature of spirocyclic scaffolds pre-organizes appended functional groups in specific spatial orientations. This conformational constraint can lead to a more precise and entropically favored interaction with the target protein's binding site, resulting in increased potency and selectivity.[1]

  • Improved Physicochemical Properties: Compared to their planar aromatic counterparts, spirocyclic compounds often exhibit improved solubility, reduced lipophilicity, and better metabolic stability. The introduction of heteroatoms, such as in oxaspirocycles and azaspirocycles, can further fine-tune these properties to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Access to Novel Chemical Space: The unique topology of spirocycles allows for the exploration of novel chemical space, providing opportunities to develop intellectual property and to identify hits for challenging biological targets that have proven intractable with more conventional compound libraries.[1]

The tangible benefits of incorporating spirocyclic motifs are evident in a growing number of approved drugs and clinical candidates.

Navigating the Synthetic Landscape: Key Strategies for Spirocycle Construction

The construction of the sterically demanding quaternary spirocenter has historically posed a synthetic challenge. However, the development of modern synthetic methodologies has made a diverse array of spirocyclic scaffolds readily accessible to medicinal chemists. Several key strategies have proven particularly effective:

  • Cycloaddition Reactions: [3+2] cycloadditions are a powerful tool for the construction of five-membered rings, often with excellent stereocontrol, providing rapid access to complex azaspirocycles.

  • Rearrangement Reactions: Semipinacol rearrangements, often promoted by reagents like N-bromosuccinimide (NBS), offer a highly diastereoselective method for the synthesis of specific azaspirocyclic ketones.

  • Ring-Closing Metathesis (RCM): RCM has emerged as a versatile and reliable method for the formation of a wide range of unsaturated azaspirocycles.

  • Iodocyclization: This key synthetic step has been instrumental in the development of oxaspirocycles, a class of compounds with significantly improved water solubility and lower lipophilicity.

  • Multi-component Reactions: These reactions provide a rapid and efficient means to generate molecular complexity and access diverse spirocyclic scaffolds in a single step.

The choice of synthetic strategy is dictated by the desired ring sizes, substitution patterns, and stereochemical requirements of the target molecule.

Data-Driven Insights: Quantitative Comparison of Spirocyclic and Non-Spirocyclic Analogs

The advantages of spirocyclic scaffolds can be quantitatively demonstrated by comparing their physicochemical and biological properties with those of their non-spirocyclic counterparts.

PropertySpiro[3.3]heptane-derived Carboxylic AcidCyclohexane Carboxylic AcidCycloheptane Carboxylic Acid
pKa 4.84.94.9
cLogP 1.82.02.4
PropertySpiro[3.3]heptane-derived AmineCyclohexylamineCycloheptylamine
pKa (of hydrochloride) 11.010.710.8
cLogP 2.21.52.1
Data compiled from studies on spiro[3.3]heptane building blocks.

Case Study 1: Revumenib - A Spirocyclic Menin-MLL Inhibitor for Acute Leukemia

Revumenib is a first-in-class, oral, small-molecule inhibitor of the menin-mixed-lineage leukemia (MLL) protein-protein interaction, which has shown significant promise in the treatment of relapsed or refractory acute leukemias with KMT2A rearrangements or NPM1 mutations.[2][3][4] The spirocyclic core of revumenib is crucial for its potent and selective inhibition of the menin-MLL interaction.

Signaling Pathway of Revumenib

Revumenib_Signaling_Pathway Revumenib Signaling Pathway cluster_nucleus Nucleus KMT2A_Fusion KMT2A Fusion Protein Menin Menin KMT2A_Fusion->Menin Binds DNA DNA Menin->DNA Complex binds to promoter regions HOXA9_MEIS1 HOXA9/MEIS1 Gene Transcription DNA->HOXA9_MEIS1 Initiates Leukemogenesis Leukemogenesis HOXA9_MEIS1->Leukemogenesis Drives Revumenib Revumenib Revumenib->Menin Inhibits Binding caption Mechanism of action of Revumenib.

Mechanism of action of Revumenib.

In leukemias with KMT2A rearrangements, the resulting fusion protein aberrantly recruits the menin-MLL complex to chromatin, leading to the upregulation of leukemogenic genes such as HOXA9 and MEIS1.[3][5] Revumenib competitively binds to a pocket on menin, disrupting its interaction with the KMT2A fusion protein.[5] This prevents the recruitment of the complex to DNA, leading to the downregulation of target gene expression and subsequent differentiation or apoptosis of the leukemic cells.[3][5][6]

Case Study 2: Spiro-oxindole Inhibitors of the p53-MDM2 Interaction

The interaction between the tumor suppressor protein p53 and its negative regulator, murine double minute 2 (MDM2), is a critical checkpoint in cell cycle control and a prime target for cancer therapy.[7][8] Overexpression of MDM2 leads to the ubiquitination and degradation of p53, thereby promoting tumor growth.[8] Small-molecule inhibitors that disrupt the p53-MDM2 interaction can restore p53 function and induce apoptosis in cancer cells.

Spiro-oxindoles have emerged as a privileged scaffold for the design of potent and selective MDM2 inhibitors.[9][10][11][12] The rigid spirocyclic core positions key pharmacophoric groups to mimic the binding of the p53 α-helix to the hydrophobic cleft of MDM2.

p53-MDM2 Interaction and Inhibition

p53_MDM2_Interaction p53-MDM2 Interaction and Inhibition p53 p53 MDM2 MDM2 p53->MDM2 Binds Ubiquitination Ubiquitination p53->Ubiquitination Undergoes Apoptosis Apoptosis p53->Apoptosis Induces MDM2->p53 Mediates MDM2->Apoptosis Prevents Proteasomal_Degradation Proteasomal Degradation Ubiquitination->Proteasomal_Degradation Leads to Spiro_oxindole Spiro-oxindole Inhibitor Spiro_oxindole->MDM2 Inhibits Binding caption Inhibition of p53-MDM2 interaction.

Inhibition of p53-MDM2 interaction.

Experimental Protocols

General Procedure for the Synthesis of Spiro[3.3]heptane Derivatives

A practical synthesis of 6-(trifluoromethyl)spiro[3.3]heptane-derived building blocks has been developed.[13] A key step involves the construction of the spiro[3.3]heptane core from 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane.

Synthesis of Diethyl 6-(Trifluoromethyl)spiro[3.3]heptane-2,6-dicarboxylate: To a solution of sodium ethoxide (2.2 eq.) in ethanol is added diethyl malonate (1.1 eq.) at room temperature. The mixture is stirred for 30 minutes, followed by the dropwise addition of a solution of 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane (1.0 eq.) in ethanol. The reaction mixture is then heated to reflux for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between water and diethyl ether. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford the desired diethyl 6-(trifluoromethyl)spiro[3.3]heptane-2,6-dicarboxylate.[13]

General Procedure for the Synthesis of Spiro-oxindole MDM2 Inhibitors

The synthesis of spiro-oxindole MDM2 inhibitors often involves a [3+2] cycloaddition reaction as a key step.[10][12][14]

Synthesis of a Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one derivative: A mixture of an isatin derivative (1.0 eq.) and an amino acid (1.2 eq.) in a suitable solvent (e.g., methanol or ethanol) is heated to reflux to generate the azomethine ylide in situ. To this solution is added a dipolarophile (1.1 eq.). The reaction mixture is stirred at reflux for the appropriate time until completion, as monitored by thin-layer chromatography. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the desired spiro-oxindole product.[10][11]

Drug Discovery Workflow for Spirocyclic Compounds

The discovery and development of spirocyclic drugs follow a workflow similar to that of other small molecules, but with specific considerations for this unique scaffold.

Spirocyclic_Drug_Discovery_Workflow Spirocyclic Drug Discovery Workflow Target_ID Target Identification & Validation Library_Design Spirocyclic Library Design & Synthesis Target_ID->Library_Design HTS High-Throughput Screening (HTS) Library_Design->HTS Hit_to_Lead Hit-to-Lead (H2L) HTS->Hit_to_Lead Lead_Op Lead Optimization Hit_to_Lead->Lead_Op SAR Studies Preclinical Preclinical Development Lead_Op->Preclinical ADME/Tox Clinical Clinical Trials Preclinical->Clinical Approval Regulatory Approval Clinical->Approval caption A typical spirocyclic drug discovery workflow.

A typical spirocyclic drug discovery workflow.

Key considerations in this workflow include the design and synthesis of diverse and novel spirocyclic libraries, and the use of computational tools to predict the properties of these 3D scaffolds. Structure-activity relationship (SAR) studies during the hit-to-lead and lead optimization phases are crucial for fine-tuning the potency, selectivity, and pharmacokinetic properties of the spirocyclic drug candidates.

Conclusion

Spirocyclic chemistry has firmly established itself as a cornerstone of modern drug discovery. The inherent three-dimensionality and conformational rigidity of these scaffolds provide a powerful platform for the design of highly potent and selective therapeutic agents with improved physicochemical and pharmacokinetic properties. As synthetic methodologies continue to advance and our understanding of the interplay between molecular architecture and biological activity deepens, the exploration of spirocyclic chemical space promises to unlock a wealth of new opportunities for the treatment of a wide range of diseases. The continued ascent of the third dimension in drug design, championed by the unique attributes of spirocycles, heralds an exciting future for medicinal chemistry.

References

Methodological & Application

Synthesis Protocol for Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a multi-step sequence to construct the 1,9-diazaspiro[5.5]undecane core, followed by a selective mono-Boc protection of one of the secondary amine functionalities. The presented protocol for the synthesis of the parent diamine is a proposed route based on established chemical principles. The subsequent mono-Boc protection is based on a general and robust method for the selective protection of symmetrical diamines. Quantitative data for analogous reactions are provided for reference, and a detailed experimental workflow is illustrated.

Introduction

Spirocyclic diamines are important structural motifs in a variety of biologically active compounds. The rigid, three-dimensional nature of the spirocyclic scaffold can lead to improved binding affinity and selectivity for biological targets, as well as favorable pharmacokinetic properties. Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate is a key intermediate that allows for the differential functionalization of the two nitrogen atoms, making it a versatile tool for the synthesis of compound libraries for drug discovery.

This protocol outlines a practical approach to the synthesis of this compound, beginning with the construction of the parent 1,9-diazaspiro[5.5]undecane, followed by its selective mono-protection with a tert-butyloxycarbonyl (Boc) group.

Proposed Synthesis of 1,9-diazaspiro[5.5]undecane (Parent Diamine)

The synthesis of the parent diamine, 1,9-diazaspiro[5.5]undecane, can be envisioned through a multi-step sequence starting from commercially available reagents. A plausible, though not explicitly documented in a single source, synthetic strategy is detailed below.

Step 1: Synthesis of 1-benzyl-4-piperidone

This well-known compound serves as a key starting material.

Step 2: Knoevenagel Condensation of 1-benzyl-4-piperidone with Malononitrile

The piperidone is reacted with malononitrile to yield an ylidene intermediate.

Step 3: Michael Addition and Cyclization

A Michael addition of a suitable nucleophile followed by reduction and cyclization would lead to the formation of the second piperidine ring.

Step 4: Reductive Removal of Protecting Groups and Lactam Reduction

The benzyl protecting group is removed by catalytic hydrogenation, and any carbonyl functionalities are reduced to yield the parent diamine.

Experimental Protocol: Selective Mono-Boc Protection of 1,9-diazaspiro[5.5]undecane

This protocol is adapted from general methods for the selective mono-Boc protection of diamines. The key to selectivity is the in situ formation of the mono-hydrochloride salt of the diamine, which deactivates one of the amine groups towards acylation.

Materials:

  • 1,9-diazaspiro[5.5]undecane (or its dihydrochloride salt)

  • Anhydrous Methanol (MeOH)

  • Chlorotrimethylsilane (TMSCl) or Hydrochloric Acid (HCl) in a suitable solvent

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Diethyl ether

Procedure:

  • Formation of the Mono-hydrochloride Salt:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,9-diazaspiro[5.5]undecane (1.0 eq) in anhydrous methanol at 0 °C (ice bath).

    • Slowly add chlorotrimethylsilane (1.0 eq) dropwise to the stirred solution. Alternatively, a solution of HCl in methanol can be used. A white precipitate of the diamine monohydrochloride may form.

    • Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the mono-salt.

  • Boc Protection:

    • To the stirred suspension, add a solution of di-tert-butyl dicarbonate (1.0 eq) in methanol.

    • Continue stirring the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure to remove the methanol.

    • To the residue, add water and diethyl ether. The di-Boc protected byproduct, if any, will be extracted into the ether layer. Separate the layers and wash the aqueous layer with diethyl ether (2x).

    • Basify the aqueous layer to a pH > 12 by the careful addition of a concentrated sodium hydroxide solution.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate.

    • If necessary, the product can be further purified by column chromatography on silica gel.

Data Presentation

The following table summarizes representative yields for the key reaction types involved in this synthesis, based on analogous transformations found in the chemical literature.

Reaction Step Description Starting Material Product Representative Yield (%)
1Spirocycle Formation (Double Michael Addition)N,N-dimethylbarbituric acid and divinylketonesdiazaspiro[5.5]undecane derivatives90-98
2Catalytic Hydrogenation (Deprotection)Benzyl-protected diamineFree diamine>90
3Selective Mono-Boc ProtectionSymmetrical diamineMono-Boc protected diamine60-80

Mandatory Visualization

The following diagram illustrates the proposed synthetic workflow for Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate.

Synthesis_Workflow cluster_synthesis Synthesis of 1,9-diazaspiro[5.5]undecane (Proposed) cluster_protection Selective Mono-Boc Protection start Starting Materials (e.g., 1-benzyl-4-piperidone) intermediate1 Multi-step Synthesis start->intermediate1 Chemical Transformations diamine 1,9-diazaspiro[5.5]undecane intermediate1->diamine Cyclization & Deprotection product Tert-butyl 1,9-diazaspiro[5.5]undecane- 1-carboxylate diamine->product One-pot Procedure reagent1 1. TMSCl or HCl (in MeOH, 0 °C) reagent2 2. Boc₂O (in MeOH, rt)

Caption: Proposed synthetic workflow for Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate.

Divergent Synthesis of Substituted 3,9-Diazaspiro[5.5]undecanes: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The 3,9-diazaspiro[5.5]undecane scaffold is a key pharmacophore in modern drug discovery, demonstrating significant potential in the development of therapeutics targeting a range of diseases. Its rigid, three-dimensional structure provides a unique framework for the precise spatial orientation of functional groups, enabling high-affinity and selective interactions with biological targets. This guide provides a comprehensive overview of the divergent synthetic strategies for creating a library of substituted 3,9-diazaspiro[5.5]undecanes, with a focus on practical, step-by-step protocols and the underlying chemical principles.

Introduction to the 3,9-Diazaspiro[5.5]undecane Scaffold

The 3,9-diazaspiro[5.5]undecane core consists of two piperidine rings fused at a central quaternary carbon atom. This spirocyclic system imparts a high degree of conformational rigidity, which is a desirable feature in drug design as it can reduce the entropic penalty upon binding to a target protein. The two nitrogen atoms at positions 3 and 9 serve as versatile handles for the introduction of a wide array of substituents, allowing for the systematic exploration of the chemical space around the core scaffold. This divergent approach is instrumental in establishing structure-activity relationships (SAR) and optimizing lead compounds.

Notably, derivatives of this scaffold have shown promise as antagonists for the C-C chemokine receptor type 5 (CCR5), a crucial co-receptor for HIV entry into host cells, and as modulators of the γ-aminobutyric acid (GABA) type A receptor, a key player in central nervous system signaling.[1][2][3]

Core Synthetic Strategy: A Divergent Approach

A robust and widely adopted strategy for the synthesis of substituted 3,9-diazaspiro[5.5]undecanes involves the initial construction of a core scaffold, followed by the divergent introduction of various substituents. A key intermediate in this process is the mono-protected 3,9-diazaspiro[5.5]undecane, such as tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. The Boc protecting group allows for the selective functionalization of the two nitrogen atoms.

The overall synthetic workflow can be visualized as follows:

G cluster_0 Core Scaffold Synthesis cluster_1 Divergent Functionalization A Starting Materials B Spirocyclization A->B C Mono-protected Intermediate (e.g., Boc-3,9-diazaspiro[5.5]undecane) B->C D N-9 Functionalization (Alkylation, Arylation, etc.) C->D E Boc Deprotection D->E F N-3 Functionalization (Alkylation, Arylation, etc.) E->F G Library of Substituted 3,9-Diazaspiro[5.5]undecanes F->G

Figure 1: A generalized workflow for the divergent synthesis of substituted 3,9-diazaspiro[5.5]undecanes.

Key Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of the core scaffold and its subsequent divergent functionalization.

Protocol 1: Synthesis of tert-Butyl 3,9-Diazaspiro[5.5]undecane-3-carboxylate

This protocol outlines the synthesis of a key mono-protected intermediate, which serves as the starting point for divergent functionalization.

Materials:

  • Commercially available starting materials for the spirocyclization (specifics will vary based on the chosen literature method).

  • Di-tert-butyl dicarbonate (Boc anhydride)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography).

Procedure:

  • Synthesis of the 3,9-Diazaspiro[5.5]undecane Core: The core scaffold can be synthesized via several published methods. One common approach involves a double Michael addition reaction. For detailed procedures, refer to relevant literature.[4]

  • Mono-protection of the Scaffold:

    • Dissolve the crude 3,9-diazaspiro[5.5]undecane in DCM.

    • Add triethylamine (1.1 equivalents).

    • Slowly add a solution of Boc anhydride (1.0 equivalent) in DCM at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate.[5][6]

Characterization Data (Exemplary):

CompoundMolecular FormulaMolecular WeightAppearancePurity (GC)
tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylateC14H26N2O2254.37 g/mol Off-white solid>97%

Note: For detailed characterization data (NMR, MS), refer to supplier information or published literature.[7]

Protocol 2: Divergent N-Alkylation of the Scaffold

This protocol describes a general procedure for the alkylation of the N-9 position of the mono-protected intermediate.

Materials:

  • tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K2CO3) or another suitable base

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

Procedure:

  • To a solution of tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate in ACN, add K2CO3 (2.0 equivalents).

  • Add the alkyl halide (1.2 equivalents) and stir the mixture at room temperature or elevated temperature (e.g., 60-80 °C) until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the N-9 alkylated product.

Causality Behind Experimental Choices:

  • Choice of Base: A mild inorganic base like K2CO3 is used to deprotonate the secondary amine at the N-9 position without affecting the Boc-protected amine at N-3.

  • Choice of Solvent: Aprotic polar solvents like ACN or DMF are suitable for this SN2 reaction, as they can dissolve the reactants and facilitate the nucleophilic attack.

Protocol 3: Divergent N-Arylation of the Scaffold

This protocol outlines a general procedure for the N-arylation of the N-9 position using a Buchwald-Hartwig amination reaction.

Materials:

  • tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate

  • Aryl halide (e.g., bromobenzene, 4-chloro-toluene)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., BINAP, Xantphos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene or dioxane

Procedure:

  • In a Schlenk tube under an inert atmosphere (argon or nitrogen), combine the tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate, aryl halide, palladium catalyst, and ligand.

  • Add the base, NaOtBu.

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) for the specified time (monitor by TLC or GC-MS).

  • After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.[8]

Trustworthiness and Self-Validating Systems:

Each protocol should be monitored by appropriate analytical techniques (TLC, LC-MS, GC-MS) to ensure the reaction is proceeding as expected and to determine the optimal reaction time. The identity and purity of the final products must be confirmed by spectroscopic methods (1H NMR, 13C NMR, and high-resolution mass spectrometry).

Application Notes: The 3,9-Diazaspiro[5.5]undecane Scaffold in Drug Discovery

The versatility of the 3,9-diazaspiro[5.5]undecane scaffold has led to its exploration in various therapeutic areas.

CCR5 Antagonists for HIV and Cancer Therapy

Several studies have demonstrated that substituted 3,9-diazaspiro[5.5]undecanes can act as potent CCR5 antagonists.[1][9] By blocking the CCR5 receptor, these compounds can inhibit the entry of HIV into host cells. Furthermore, as CCR5 is implicated in promoting chronic inflammation in the tumor microenvironment, its antagonists are being investigated as potential anti-cancer agents, particularly for prostate cancer.[1] The divergent synthesis approach is crucial for developing SAR and optimizing the potency and pharmacokinetic properties of these antagonists.

GABAA Receptor Modulators

The 3,9-diazaspiro[5.5]undecane scaffold has also been utilized to develop potent and selective antagonists of the GABAA receptor.[3][10] These compounds are valuable tools for studying the physiological and pathological roles of GABAergic signaling in the central and peripheral nervous systems. The rigid spirocyclic core allows for the precise positioning of pharmacophoric elements that mimic the binding of the natural ligand, GABA.

Mechanistic Insights

A deeper understanding of the reaction mechanisms involved in the synthesis of 3,9-diazaspiro[5.5]undecanes allows for more rational experimental design and troubleshooting.

The Michael Addition in Spirocyclization

The formation of the spirocyclic core often relies on a key Michael addition step. In this reaction, a nucleophile (the enolate) adds to an α,β-unsaturated carbonyl compound (the Michael acceptor). The subsequent intramolecular cyclization leads to the formation of the piperidine ring. The stereoselectivity of this reaction can be controlled by using chiral auxiliaries or catalysts, leading to the synthesis of enantiomerically pure spirocycles.[4]

G cluster_0 Michael Addition Mechanism A Enolate Formation B Nucleophilic Attack on Michael Acceptor A->B C Intermediate Enolate B->C D Protonation C->D E 1,4-Adduct D->E

Figure 2: A simplified representation of the Michael addition mechanism.

Conclusion

The divergent synthesis of substituted 3,9-diazaspiro[5.5]undecanes represents a powerful strategy for the generation of diverse chemical libraries for drug discovery. By leveraging a robust synthetic route to a key mono-protected intermediate, researchers can efficiently explore the chemical space around this privileged scaffold. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists working in medicinal chemistry and organic synthesis, facilitating the development of novel therapeutics based on the 3,9-diazaspiro[5.5]undecane framework.

References

Application Notes and Protocols: Spirocyclization of Pyridine Substrates for Diazaspiro[5.5]undecane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The diazaspiro[5.5]undecane scaffold is a privileged structural motif in medicinal chemistry, exhibiting a wide range of biological activities. This document provides detailed application notes and experimental protocols for the synthesis of diazaspiro[5.5]undecane precursors through a robust spirocyclization of 4-substituted pyridine substrates. The key transformation involves the activation of the pyridine ring with a chloroformate electrophile, followed by a titanium(IV) isopropoxide-mediated intramolecular cyclization of a tethered β-dicarbonyl nucleophile. This methodology offers an efficient route to spirocyclic dihydropyridines, which are versatile intermediates that can be readily converted to the saturated diazaspiro[5.5]undecane core.

Introduction

Diazaspiro[5.5]undecanes are a class of spirocyclic compounds that have garnered significant attention in drug discovery due to their rigid, three-dimensional structures which can lead to improved binding affinity and selectivity for biological targets. These scaffolds are present in molecules investigated for the treatment of a variety of conditions, including obesity, pain, and cardiovascular disorders.[1] A key challenge in the synthesis of these complex molecules is the efficient construction of the spirocyclic core. One effective strategy is the dearomatization of readily available pyridine derivatives. This document details a specific and efficient method for the synthesis of precursors to 3,9-diazaspiro[5.5]undecanes via an intramolecular spirocyclization of 4-alkylpyridines. The reaction proceeds through the formation of an N-acylpyridinium salt, which is then susceptible to intramolecular nucleophilic attack.

Titanium-Mediated Spirocyclization of 4-Alkylpyridines

The core of this synthetic approach is the conversion of pyridines substituted at the 4-position with alkyl chains containing β-dicarbonyl moieties into spirocyclic 4,4-disubstituted dihydropyridines.[2][3][4] The optimal conditions for this transformation involve the N-acylation of the pyridine substrate using a chloroformate, which activates the pyridine ring towards nucleophilic attack. In the presence of titanium(IV) isopropoxide, a tethered β-dicarbonyl group acts as the nucleophile, leading to the formation of the desired spirocyclic product.[2][3][4]

Reaction Scheme

Caption: General workflow for the synthesis of spirocyclic dihydropyridines.

Data Presentation

The following table summarizes the results obtained from the titanium-mediated spirocyclization of various 4-substituted pyridine substrates. The yields correspond to the isolated spirocyclic dihydropyridine products.

EntryPyridine Substrate (R)Chloroformate (R')ProductYield (%)
1CH₂(CO₂Et)₂Et3-Aza-1-carbethoxy-2-oxospiro[5.5]undeca-7,10-dien-9-one78
2CH(Ac)(CO₂Et)Et3-Aza-1-acetyl-1-carbethoxy-2-oxospiro[5.5]undeca-7,10-diene72
3CH(CN)₂Et3-Aza-1,1-dicyano-2-oxospiro[5.5]undeca-7,10-diene65
4CH₂(COMe)₂Ph3-Aza-1,1-diacetyl-2-oxospiro[5.5]undeca-7,10-diene81
5(CH₂)₂-CH(CO₂Me)₂Me4-Aza-2,2-dicarbomethoxyspiro[5.6]dodeca-8,11-dien-10-one75

Experimental Protocols

General Procedure for the Synthesis of Spirocyclic Dihydropyridines

Materials:

  • 4-substituted pyridine derivative (1.0 equiv)

  • Anhydrous dichloromethane (DCM)

  • Ethyl chloroformate (1.2 equiv)

  • Titanium(IV) isopropoxide (Ti(OⁱPr)₄) (1.5 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the 4-substituted pyridine (1.0 equiv) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add ethyl chloroformate (1.2 equiv) dropwise at 0 °C.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Add titanium(IV) isopropoxide (1.5 equiv) to the mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired spirocyclic dihydropyridine.

Synthesis of Starting Material: 4-Substituted Pyridine with a β-Dicarbonyl Tether

The synthesis of the pyridine starting materials generally involves the alkylation of a suitable pyridine derivative or the construction of the pyridine ring from acyclic precursors. A representative procedure for the synthesis of a 4-(2,2-bis(ethoxycarbonyl)ethyl)pyridine is provided below.

Materials:

  • 4-(Chloromethyl)pyridine hydrochloride

  • Diethyl malonate

  • Sodium ethoxide

  • Anhydrous ethanol

Procedure:

  • To a solution of sodium ethoxide (2.2 equiv) in anhydrous ethanol, add diethyl malonate (2.0 equiv) dropwise at 0 °C.

  • Stir the mixture for 30 minutes at room temperature.

  • Add 4-(chloromethyl)pyridine hydrochloride (1.0 equiv) portion-wise.

  • Heat the reaction mixture to reflux and maintain for 12 hours.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to yield the desired 4-substituted pyridine.

Logical Relationships and Workflows

The following diagrams illustrate the key steps in the synthesis and the logical relationship between the reactants and products.

G Synthesis of Spirocyclic Dihydropyridine Precursor cluster_synthesis Starting Material Synthesis cluster_spirocyclization Spirocyclization 4-(Chloromethyl)pyridine 4-(Chloromethyl)pyridine Alkylation Alkylation 4-(Chloromethyl)pyridine->Alkylation Diethyl Malonate Diethyl Malonate Diethyl Malonate->Alkylation 4-Substituted Pyridine 4-(2,2-bis(ethoxycarbonyl)ethyl)pyridine Alkylation->4-Substituted Pyridine Pyridine Activation Pyridine Activation (Ethyl Chloroformate) 4-Substituted Pyridine->Pyridine Activation Intramolecular Cyclization Intramolecular Cyclization (Ti(OiPr)4) Pyridine Activation->Intramolecular Cyclization Spirocyclic Dihydropyridine Spirocyclic Dihydropyridine Product Intramolecular Cyclization->Spirocyclic Dihydropyridine G Hypothetical GPCR Signaling Pathway Modulation Ligand Ligand (e.g., Endogenous Peptide) GPCR G-Protein Coupled Receptor (GPCR) Ligand->GPCR Binds G-Protein G-Protein (α, β, γ subunits) GPCR->G-Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G-Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers Diazaspiro_Compound Diazaspiro[5.5]undecane Derivative Diazaspiro_Compound->GPCR Antagonist/ Agonist

References

Application Notes and Protocols: Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate scaffold is a privileged structure in medicinal chemistry, offering a unique three-dimensional framework that has been successfully employed in the design of potent and selective modulators of various biological targets. Its rigid spirocyclic core allows for precise orientation of substituents, facilitating optimal interactions with protein binding sites and often leading to improved pharmacological properties compared to more flexible acyclic or monocyclic analogs. These application notes provide an overview of the use of this scaffold in drug discovery, focusing on its application in developing inhibitors of acetyl-CoA carboxylase (ACC), antagonists of the melanin-concentrating hormone receptor 1 (MCH-R1), and antagonists of the neuropeptide Y receptor Y5 (NPY Y5), all of which are significant targets for the treatment of metabolic disorders and other diseases.

Biological Activities and Applications

Derivatives of tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate have demonstrated significant activity against a range of biological targets implicated in various disease states. The inherent structural features of the diazaspiro[5.5]undecane core, combined with the synthetic tractability of the Boc-protected amine, make it an attractive starting point for the generation of diverse chemical libraries for high-throughput screening and lead optimization.

Acetyl-CoA Carboxylase (ACC) Inhibition

Several 1,9-diazaspiro[5.5]undecane derivatives have been identified as potent inhibitors of both ACC1 and ACC2, key enzymes in fatty acid synthesis and oxidation. Inhibition of ACC is a promising strategy for the treatment of metabolic diseases such as obesity and type 2 diabetes. Structure-activity relationship (SAR) studies have revealed that modifications at the 9-position of the spirocycle significantly influence inhibitory activity.[1]

Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Antagonism

The MCH-R1 is a G-protein coupled receptor (GPCR) primarily expressed in the brain and is involved in the regulation of energy homeostasis and appetite. Antagonists of MCH-R1 are being investigated as potential anti-obesity agents. The 1,9-diazaspiro[5.5]undecane scaffold has been utilized to develop potent MCH-R1 antagonists.

Neuropeptide Y Receptor Y5 (NPY Y5) Antagonism

The NPY Y5 receptor is another GPCR implicated in the regulation of food intake. Antagonism of this receptor is a validated approach for the development of anti-obesity therapeutics. The 1,9-diazaspiro[5.5]undecane framework has served as a core structure for the design of NPY Y5 receptor antagonists.

Quantitative Biological Data

The following table summarizes the reported biological activities of various derivatives based on the diazaspiro[5.5]undecane scaffold.

Compound IDTargetAssay TypeIC50 / Ki (nM)Reference
ACC Inhibitor 1g ACC1 / ACC2Enzyme Inhibition7 / 3[1]
ACC Inhibitor 1h ACC1 / ACC2Enzyme Inhibition11 / 5[1]

Experimental Protocols

General Synthesis of 9-Acyl-1,9-diazaspiro[5.5]undecane Derivatives

This protocol describes a general method for the acylation of the 9-position of the tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate core, a key step in the synthesis of many biologically active derivatives.

Materials:

  • Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate

  • Carboxylic acid of interest

  • Propylphosphonic anhydride (T3P)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the desired carboxylic acid (1.2 equivalents) in DCM, add T3P (1.5 equivalents) and TEA (3.0 equivalents).

  • Stir the mixture at room temperature for 10 minutes.

  • Add a solution of tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate (1.0 equivalent) in DCM to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 9-acyl-tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate derivative.

NPY Y5 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the NPY Y5 receptor.

Materials:

  • Cell membranes prepared from cells expressing the human NPY Y5 receptor.

  • [¹²⁵I]-Peptide YY ([¹²⁵I]-PYY) as the radioligand.

  • Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Test compounds dissolved in DMSO.

  • Non-specific binding control (e.g., high concentration of unlabeled NPY).

  • Glass fiber filter mats.

  • Scintillation cocktail and counter.

Procedure:

  • In a 96-well plate, combine the cell membranes, [¹²⁵I]-PYY (at a concentration close to its Kd), and varying concentrations of the test compound or control in the binding buffer.

  • Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the glass fiber filter mats using a cell harvester.

  • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each filter.

  • Quantify the amount of bound radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.

Visualizations

MCHR1_Signaling_Pathway cluster_membrane Cell Membrane MCHR1 MCH-R1 Gq Gq MCHR1->Gq activates Gi Gi MCHR1->Gi activates PLC PLC Gq->PLC activates AC Adenylyl Cyclase Gi->AC inhibits PIP2 PIP2 PLC->PIP2 hydrolyzes cAMP cAMP AC->cAMP produces MCH MCH MCH->MCHR1 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ (intracellular) IP3->Ca releases PKC PKC DAG->PKC activates Response Cellular Response (e.g., Appetite Regulation) PKC->Response Ca->Response ATP ATP ATP->AC substrate cAMP->Response

Caption: MCH-R1 Signaling Pathway.

NPY_Y5_Signaling_Pathway cluster_membrane Cell Membrane NPY_Y5R NPY Y5-R Gi Gi NPY_Y5R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces NPY NPY NPY->NPY_Y5R ATP ATP ATP->AC substrate PKA PKA cAMP->PKA activates Ca_channel Ca²⁺ Channel (Voltage-gated) PKA->Ca_channel inhibits Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx mediates Response Cellular Response (e.g., Food Intake) Ca_influx->Response

Caption: NPY Y5 Receptor Signaling Pathway.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_optimization Lead Optimization Start Starting Material: Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate Reaction Chemical Synthesis (e.g., Acylation, Alkylation) Start->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Primary_Assay Primary Screening (e.g., Binding Assay) Characterization->Primary_Assay Hit_ID Hit Identification Primary_Assay->Hit_ID Secondary_Assay Secondary/Functional Assays (e.g., Cell-based Assays) Hit_ID->Secondary_Assay Lead_Selection Lead Candidate Selection Secondary_Assay->Lead_Selection SAR Structure-Activity Relationship (SAR) Studies Lead_Selection->SAR SAR->Reaction Iterative Design ADME ADME/Tox Profiling SAR->ADME In_Vivo In Vivo Efficacy Studies ADME->In_Vivo Optimized_Lead Optimized Lead In_Vivo->Optimized_Lead

Caption: Drug Discovery Workflow.

References

Application Notes: Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate as a Key Pharmaceutical Intermediate in the Synthesis of CGRP Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate is a crucial heterocyclic building block employed as a pharmaceutical intermediate in the synthesis of advanced drug candidates. Its spirocyclic core offers a unique three-dimensional scaffold that is of significant interest in medicinal chemistry for the development of novel therapeutics. This document provides detailed application notes and protocols for its use, with a particular focus on its role in the synthesis of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists, a class of drugs effective in the treatment of migraine.

Application in the Synthesis of Ubrogepant

A prominent application of tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate is in the convergent synthesis of Ubrogepant, an orally administered small-molecule CGRP receptor antagonist approved for the acute treatment of migraine with or without aura.[1] The diazaspiro[5.5]undecane moiety serves as a key structural element of the final drug molecule, contributing to its binding affinity and pharmacological profile.

The synthesis of Ubrogepant involves the coupling of two key fragments. While a detailed, step-by-step protocol for the direct use of tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate is not explicitly detailed in the public domain, the general synthetic strategy involves the formation of an amide bond between the spirocyclic amine and a carboxylic acid fragment.

CGRP Receptor Signaling Pathway in Migraine

CGRP plays a pivotal role in the pathophysiology of migraine.[2][3] During a migraine attack, CGRP is released from trigeminal nerve endings, leading to vasodilation and neurogenic inflammation, which contribute to the sensation of pain. CGRP receptor antagonists, such as Ubrogepant, block the binding of CGRP to its receptor, thereby mitigating these effects. The CGRP receptor is a complex of three proteins: the calcitonin receptor-like receptor (CLR), receptor activity-modifying protein 1 (RAMP1), and the receptor component protein (RCP).[4] The binding of CGRP to this receptor complex initiates a downstream signaling cascade, primarily through the activation of adenylyl cyclase and subsequent increase in intracellular cyclic AMP (cAMP) levels.[4][5]

CGRP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CGRP CGRP CGRP_Receptor CGRP Receptor CLR RAMP1 RCP CGRP->CGRP_Receptor:f0 Binds Ubrogepant Ubrogepant (Antagonist) Ubrogepant->CGRP_Receptor:f0 Blocks G_Protein Gαs Protein CGRP_Receptor:f0->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation & Inflammation (Migraine Pain) PKA->Vasodilation Leads to

CGRP Signaling Pathway in Migraine Pathophysiology.

Experimental Protocols

While a specific, publicly available, detailed protocol for the direct coupling of tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate in the synthesis of Ubrogepant is not available, a general procedure for amide bond formation using a similar spirocyclic amine and a carboxylic acid can be inferred from patent literature and common organic synthesis practices. The following is a representative protocol for a HATU-mediated amide coupling, a common and efficient method for such transformations.

General Protocol for HATU-Mediated Amide Coupling:

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate (1.0 eq)

  • Carboxylic acid partner (e.g., a suitably substituted pyrrolo[2,3-b]pyridine carboxylic acid for Ubrogepant synthesis) (1.0-1.2 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1-1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) as solvent

  • Standard workup and purification reagents (e.g., ethyl acetate, saturated aqueous sodium bicarbonate, brine, magnesium sulfate, silica gel for chromatography)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid partner (1.0-1.2 eq) and dissolve it in anhydrous DMF or DCM.

  • Addition of Reagents: To the solution, add tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate (1.0 eq), followed by HATU (1.1-1.5 eq) and DIPEA (2.0-3.0 eq). The order of addition may be varied, but it is common to add the base last.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

  • Workup: Once the reaction is complete, quench the reaction with water or saturated aqueous sodium bicarbonate. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the desired amide product.

Quantitative Data:

Table 1: Representative Data for HATU-Mediated Amide Coupling

ParameterTypical Range
Yield 60 - 95%
Purity (post-purification) >95%
Reaction Time 2 - 24 hours
Temperature Room Temperature

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of an amide product using tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis Start Start: - Carboxylic Acid - Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate - HATU, DIPEA, Solvent Reaction Amide Coupling Reaction (Stirring at RT) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Quench Quench Reaction Monitoring->Quench Reaction Complete Extraction Liquid-Liquid Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Analysis Characterization (NMR, MS, HPLC) Purification->Analysis Final_Product Pure Amide Product Analysis->Final_Product

General Workflow for Amide Synthesis.

Conclusion

Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate is a valuable and versatile intermediate in pharmaceutical synthesis. Its application in the construction of CGRP receptor antagonists like Ubrogepant highlights its importance in developing treatments for neurological disorders. The provided general protocols and workflows serve as a guide for researchers in the efficient utilization of this key building block in their drug discovery and development endeavors. Further optimization of reaction conditions will be necessary to achieve the best results for specific synthetic targets.

References

Experimental procedure for Boc deprotection of Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: Experimental Procedure for Boc Deprotection of Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability in various reaction conditions and its facile cleavage under acidic conditions.[1] This application note provides a detailed protocol for the deprotection of Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate to yield 1,9-diazaspiro[5.5]undecane. The protocol is based on established methods for Boc deprotection using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2][3] The choice of acid can be critical depending on the presence of other acid-labile functional groups and the desired salt form of the product.[4]

The deprotection mechanism is initiated by the protonation of the carbamate's carbonyl oxygen, leading to the formation of an unstable intermediate.[5] This intermediate then fragments, releasing the free amine, carbon dioxide, and a stable tert-butyl cation.[3][5] The tert-butyl cation can be quenched or deprotonate to form isobutylene gas.[5]

Materials and Reagents
  • Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • 4M Hydrochloric acid (HCl) in 1,4-dioxane

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and gloves

Experimental Protocols

Two common and effective methods for the Boc deprotection of Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate are presented below. The choice of method will depend on the desired final salt of the product and the compatibility with other functional groups.

Method A: Deprotection using Trifluoroacetic Acid (TFA)

This method yields the trifluoroacetate salt of the amine, which can then be neutralized to obtain the free amine.

  • Reaction Setup: In a round-bottom flask, dissolve Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M.[1]

  • Addition of TFA: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) (5-10 eq) to the stirred solution. A common ratio is a 1:1 mixture of DCM to TFA (v/v).[1][6]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.[1]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.[3]

  • Work-up (for the free amine):

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.[3]

    • Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the free amine, 1,9-diazaspiro[5.5]undecane.[3]

  • Work-up (for the TFA salt):

    • Concentrate the reaction mixture in vacuo.

    • Add cold diethyl ether to the residue to precipitate the trifluoroacetate salt.[7]

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.[7]

Method B: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method directly yields the hydrochloride salt of the amine.

  • Reaction Setup: Dissolve Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate (1.0 eq) in a minimal amount of 1,4-dioxane.[8]

  • Addition of HCl: Add a 4M solution of HCl in 1,4-dioxane (5-10 eq).[2][8]

  • Reaction: Stir the mixture at room temperature for 1-4 hours.[3]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, the hydrochloride salt of the product often precipitates from the solution.[3]

    • The solvent can be removed under reduced pressure.[2]

    • Triturate the residue with diethyl ether to facilitate precipitation.[2]

    • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield 1,9-diazaspiro[5.5]undecane hydrochloride.[3]

Data Presentation

The following table summarizes the expected outcomes for the described Boc deprotection methods. The yield and purity are representative values for these types of reactions and may vary depending on the specific reaction conditions and purification.

MethodReagentSolventTemperatureTime (h)Typical Yield (%)Product Form
ATrifluoroacetic Acid (TFA)Dichloromethane (DCM)0 °C to RT1 - 4>95Free amine or TFA salt
B4M HCl in Dioxane1,4-DioxaneRoom Temperature1 - 4>95Hydrochloride salt
Safety Precautions
  • Trifluoroacetic acid is highly corrosive and should be handled with extreme care in a well-ventilated fume hood.[1]

  • Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The deprotection reaction generates gas (CO₂ and isobutylene), so the reaction vessel should not be sealed.[5]

Visualizations

Boc_Deprotection_Workflow Experimental Workflow for Boc Deprotection cluster_start Starting Material cluster_reaction Reaction Step cluster_workup Work-up & Isolation cluster_product Final Product start Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate dissolve Dissolve in Solvent (DCM or Dioxane) start->dissolve add_acid Add Acid (TFA or 4M HCl in Dioxane) dissolve->add_acid react Stir at RT (1-4 hours) add_acid->react concentrate Concentrate in vacuo react->concentrate Method A or B neutralize Neutralize (for free amine) Wash with NaHCO3 concentrate->neutralize Method A precipitate Precipitate Salt (with Diethyl Ether) concentrate->precipitate Method A or B isolate Filter and Dry neutralize->isolate isolate_salt isolate_salt precipitate->isolate_salt Filter and Dry free_amine 1,9-diazaspiro[5.5]undecane (Free Amine) isolate->free_amine amine_salt 1,9-diazaspiro[5.5]undecane Salt (TFA or HCl salt) isolate_salt->amine_salt

Caption: Workflow for the Boc deprotection of Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate.

Signaling_Pathway Mechanism of Acid-Catalyzed Boc Deprotection Boc_Amine Boc-Protected Amine Protonated_Intermediate Protonated Intermediate Boc_Amine->Protonated_Intermediate + H⁺ (Acid) Free_Amine Free Amine Protonated_Intermediate->Free_Amine Fragmentation CO2 CO2 (gas) Protonated_Intermediate->CO2 Fragmentation tButyl_Cation tert-Butyl Cation Protonated_Intermediate->tButyl_Cation Fragmentation Isobutylene Isobutylene (gas) tButyl_Cation->Isobutylene - H⁺

Caption: Acid-catalyzed mechanism for the removal of the Boc protecting group.

References

Application Notes and Protocols for Coupling Reactions with Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate and its derivatives are valuable building blocks in medicinal chemistry, frequently incorporated into novel therapeutic agents due to their rigid spirocyclic core. This scaffold can impart favorable pharmacological properties, including improved target affinity and optimized ADME (absorption, distribution, metabolism, and excretion) profiles. The functionalization of the diazaspiro[5.5]undecane core, particularly at the nitrogen atoms, is crucial for modulating biological activity. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful and versatile methods for the synthesis of C-N bonds, enabling the introduction of a wide range of aryl and heteroaryl substituents onto the spirocyclic framework.

These N-arylated diazaspiro[5.5]undecane derivatives are key intermediates in the development of drugs targeting a variety of diseases. For instance, they form the core of molecules designed as inhibitors of enzymes implicated in cancer and other proliferative disorders. The ability to efficiently and selectively introduce diverse aromatic groups allows for the systematic exploration of the structure-activity relationship (SAR), a fundamental aspect of modern drug discovery.

This document provides detailed protocols and application notes for the N-arylation of the 1,9-diazaspiro[5.5]undecane scaffold, a critical transformation for the synthesis of libraries of potential drug candidates.

Key Methodologies: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide (or triflate) to form a new carbon-nitrogen bond.[1][2][3][4] This reaction is characterized by its broad substrate scope and functional group tolerance, making it an indispensable tool in organic synthesis. For the functionalization of tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate, the reaction is typically performed on the secondary amine at the 9-position after the synthesis of the core structure, or on the primary amine at the 1-position following deprotection of the tert-butoxycarbonyl (Boc) group.

The general mechanism of the Buchwald-Hartwig amination involves a catalytic cycle with a palladium(0) species. The key steps include oxidative addition of the aryl halide to the Pd(0) complex, association of the amine, deprotonation of the amine by a base, and finally, reductive elimination to yield the N-aryl amine product and regenerate the Pd(0) catalyst.[1][5] The choice of palladium precursor, ligand, base, and solvent is critical for the success of the reaction and depends on the specific substrates being coupled.

Experimental Protocols

The following protocol is a representative example for the N-arylation of a diazaspiro[5.5]undecane derivative using Buchwald-Hartwig cross-coupling conditions, adapted from the synthesis of related bioactive molecules.

Protocol: N-Arylation of a Diazaspiro[5.5]undecane Derivative

This protocol describes the palladium-catalyzed coupling of a Boc-protected diazaspiro-undecane with an aryl halide.

Materials:

  • tert-Butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate (or a related derivative)

  • Aryl halide (e.g., 4-bromobenzyl bromide or other substituted aryl/heteroaryl halides)

  • Palladium precatalyst (e.g., RuPhos Pd G4)

  • Phosphine ligand (e.g., RuPhos)

  • Base (e.g., Cesium carbonate, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-Dioxane)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

  • Standard laboratory glassware

  • Purification system (e.g., column chromatography)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate (1.0 eq.), the aryl halide (1.1 eq.), cesium carbonate (2.0 eq.), the palladium precatalyst (e.g., RuPhos Pd G4, 0.05 eq.), and the phosphine ligand (e.g., RuPhos, 0.10 eq.).

  • Add anhydrous 1,4-dioxane to the flask to achieve a suitable concentration (e.g., 0.1 M).

  • Seal the flask and heat the reaction mixture to 100-150 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filter cake with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated product.

  • The Boc-protecting group can be subsequently removed under acidic conditions (e.g., HCl in methanol or dioxane) to liberate the primary amine for further functionalization if required.

Data Presentation

The following table summarizes typical reaction parameters for the Buchwald-Hartwig N-arylation of diazaspiro[5.5]undecane derivatives.

ParameterCondition
Amine Substrate tert-Butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate derivative
Aryl Halide Substituted Aryl/Heteroaryl Bromide or Chloride
Palladium Precatalyst RuPhos Pd G4 (or similar Pd(II) or Pd(0) source)
Ligand RuPhos (or other bulky, electron-rich phosphine ligand)
Base Cesium Carbonate (Cs₂CO₃)
Solvent 1,4-Dioxane (anhydrous)
Temperature 100 - 150 °C
Reaction Time 12 - 24 hours
Typical Yield 60 - 95% (highly substrate dependent)

Visualizations

Signaling Pathway Inhibition

The N-arylated 1,9-diazaspiro[5.5]undecane scaffold is a common feature in kinase inhibitors, which act by blocking signaling pathways that are often dysregulated in cancer. The following diagram illustrates a simplified, generic signaling pathway that can be targeted by such inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Downstream Kinase 1 Receptor->Kinase1 Kinase2 Downstream Kinase 2 Kinase1->Kinase2 Effector Effector Protein Kinase2->Effector Transcription Gene Transcription Effector->Transcription Inhibitor N-Aryl-1,9-diazaspiro [5.5]undecane Derivative Inhibitor->Kinase1

Caption: Inhibition of a generic kinase signaling pathway by an N-aryl-1,9-diazaspiro[5.5]undecane derivative.

Experimental Workflow for Buchwald-Hartwig Amination

The following diagram outlines the key steps in the experimental protocol for the N-arylation of a diazaspiro[5.5]undecane derivative.

Caption: Experimental workflow for the Buchwald-Hartwig N-arylation of a diazaspiro[5.5]undecane derivative.

References

Application Notes and Protocols: Derivatization of the 1,9-Diazaspiro[5.5]undecane Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,9-diazaspiro[5.5]undecane scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating significant potential in the development of therapeutics for a wide range of diseases.[1][2][3] Its rigid, three-dimensional structure allows for precise orientation of substituents, making it an attractive core for designing potent and selective ligands. This document provides detailed application notes and experimental protocols for the derivatization of the 1,9-diazaspiro[5.5]undecane scaffold, focusing on key synthetic methodologies and summarizing relevant biological data.

Overview of Derivatization Strategies

The 1,9-diazaspiro[5.5]undecane core offers multiple points for chemical modification, primarily at the nitrogen atoms (positions 1 and 9) and through annulation of additional rings.[1] Common derivatization strategies include:

  • N-Substitution at Position 9: This is the most frequently modified position, often involving the introduction of aryl, heteroaryl, acyl, or alkyl groups to modulate pharmacological activity.

  • N-Substitution at Position 1: While less common than modification at the 9-position, substitution at the 1-position can also significantly impact biological properties.[1]

  • Introduction of a Carbonyl Group at Position 2: The presence of a lactam functionality at the 2-position is a common feature in many bioactive derivatives.[1][4]

  • Ring Annulation: Fusion of aromatic or heteroaromatic rings, typically across positions 4 and 5, is a key strategy for creating diverse and potent compounds.[1]

Biological Applications and Quantitative Data

Derivatives of the 1,9-diazaspiro[5.5]undecane scaffold have shown activity against a variety of biological targets, including G-protein coupled receptors (GPCRs), enzymes, and ion channels. The following tables summarize key quantitative data for several classes of these compounds.

Table 1: Orexin Receptor Antagonists for Sleep Disorders
CompoundR⁹OX₁R (Kᵢ, nM)OX₂R (Kᵢ, nM)
6a H2,4-dimethylphenyl1.31.0
6b Me2,4-dimethylphenyl1.60.8
6c Et2,4-dimethylphenyl2.51.3
6d H5-chloro-2-methylphenyl0.80.6
6e H2-methyl-5-(trifluoromethyl)phenyl1.10.8
6f H2-chloro-5-(trifluoromethyl)phenyl1.31.0

Data adapted from Hoyer and coworkers' studies on dual orexin receptor antagonists.[1]

Table 2: Dual NK₁/NK₂ Receptor Antagonists for Inflammatory Diseases
CompoundScaffold TypeNK₁ Binding (IC₅₀, nM)NK₂ Binding (IC₅₀, nM)
10a 4,5-Benzene-fused 1,9-diazaspiro[5.5]undecan-2-onePotentPotent
10b 4,5-Benzene-fused 1,9-diazaspiro[5.5]undecan-2-onePotentPotent
10c 1-Acetylated 4,5-benzene-fused 1,9-diazaspiro[5.5]undecanePotentPotent
10d 1-Acetylated 4,5-benzene-fused 1,9-diazaspiro[5.5]undecanePotentPotent

This study concluded that the investigated compounds exhibited strong activity against both NK1 and NK2 receptors.[1]

Table 3: METTL3 Inhibitors
CompoundSpirocycle ScaffoldMETTL3 TR-FRET (IC₅₀, µM)
10 1,4,9-Triazaspiro[5.5]undecan-2-oneH0.089
13 1,4,9-Triazaspiro[5.5]undecan-2-oneMe-
14 1,4,9-Triazaspiro[5.5]undecan-2-oneMe on aniline0.97
15 1,4,9-Triazaspiro[5.5]undecan-2-oneIsopropyl on aniline0.33

Data from a study on the development of potent and selective METTL3 inhibitors.[4]

Experimental Protocols

The following protocols provide detailed methodologies for key derivatization reactions of the 1,9-diazaspiro[5.5]undecane scaffold.

Protocol 1: General Procedure for N-Arylation via Buchwald-Hartwig Coupling

This protocol describes a general method for the palladium-catalyzed N-arylation of the 1,9-diazaspiro[5.5]undecane scaffold at the 9-position.

Materials:

  • 1,9-Diazaspiro[5.5]undecane derivative (1.0 equiv)

  • Aryl halide (e.g., aryl bromide or iodide) (1.1 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Ligand (e.g., BINAP, Xantphos, 4-10 mol%)

  • Base (e.g., Cs₂CO₃, NaOtBu, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Schlenk tube or sealed vial

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • To a Schlenk tube, add the 1,9-diazaspiro[5.5]undecane derivative (1.0 equiv), aryl halide (1.1 equiv), palladium catalyst, ligand, and base.

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-arylated product.

Protocol 2: General Procedure for N-Acylation

This protocol outlines a standard procedure for the N-acylation of the 1,9-diazaspiro[5.5]undecane scaffold.

Materials:

  • 1,9-Diazaspiro[5.5]undecane derivative (1.0 equiv)

  • Acylating agent (e.g., acid chloride or anhydride) (1.1 equiv)

  • Base (e.g., triethylamine, pyridine, 1.2 equiv)

  • Anhydrous aprotic solvent (e.g., dichloromethane, THF)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the 1,9-diazaspiro[5.5]undecane derivative in the anhydrous solvent in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add the base to the reaction mixture.

  • Slowly add the acylating agent dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

General Derivatization Workflow

G cluster_start Starting Material cluster_reactions Derivatization Reactions cluster_products Derivative Classes start 1,9-Diazaspiro[5.5]undecane Scaffold N9_sub N9-Substitution (Arylation, Alkylation, Acylation) start->N9_sub N1_sub N1-Substitution start->N1_sub C2_oxo C2-Oxidation (Lactam Formation) start->C2_oxo annulation Ring Annulation start->annulation prod1 N9-Substituted Derivatives N9_sub->prod1 prod2 N1,N9-Disubstituted Derivatives N9_sub->prod2 N1_sub->prod2 prod3 Spiro-Lactams C2_oxo->prod3 prod4 Fused-Ring Systems annulation->prod4 G cluster_receptor Orexin Receptor cluster_ligand Ligands cluster_downstream Downstream Signaling OX1R OX1R gq Gq/11 Activation OX1R->gq OX2R OX2R OX2R->gq gs Gs/i Activation OX2R->gs orexin Orexin-A / Orexin-B orexin->OX1R Activates orexin->OX2R Activates antagonist 1,9-Diazaspiro[5.5]undecane Derivative (Antagonist) antagonist->OX1R Blocks antagonist->OX2R Blocks arousal Wakefulness & Arousal gq->arousal gs->arousal G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - Spirocycle - Aryl Halide - Catalyst & Ligand - Base inert Inert Atmosphere (Evacuate/Backfill Ar/N₂) reagents->inert solvent Add Anhydrous Solvent inert->solvent heat Heat & Stir (80-120 °C) solvent->heat filter Cool & Filter heat->filter extract Aqueous Work-up (Wash & Extract) filter->extract purify Column Chromatography extract->purify product Pure N-Arylated Product purify->product

References

Application Notes and Protocols: Synthesis of GABA Receptor Antagonists Utilizing Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of novel γ-aminobutyric acid (GABA) type A receptor antagonists derived from tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate. The methodologies outlined are based on the successful synthesis of a series of 3,9-diazaspiro[5.5]undecane-based compounds, which have demonstrated potent competitive antagonism at GABAᴀ receptors.[1][2]

The core structure, a 3,9-diazaspiro[5.5]undecane scaffold, serves as a key building block in developing peripherally-acting GABAᴀ receptor antagonists, which have potential applications in immunomodulation.[1][2] The protocols described herein focus on the derivatization of the spirocyclic core to generate a library of antagonists for structure-activity relationship (SAR) studies.

Overview of the Synthetic Strategy

The general synthetic route commences with the commercially available tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. The synthesis of the target antagonists involves a two-step process:

  • N-Acylation: The free secondary amine at the 9-position of the spirocyclic core is acylated with a variety of substituted benzoyl chlorides. This step introduces the desired R group, which is crucial for modulating the antagonist activity.

  • Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group at the 3-position is removed under acidic conditions to yield the final antagonist as a hydrochloride salt.

This straightforward approach allows for the generation of a diverse range of analogs for pharmacological evaluation.

Experimental Protocols

The following protocols are adapted from the supplementary information of "Structure-Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect".[1][2]

General Protocol for N-Acylation of tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate

This procedure describes the synthesis of the Boc-protected intermediate, tert-butyl 9-(substituted-benzoyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate.

Materials:

  • tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate

  • Substituted benzoyl chloride (e.g., m-toluoyl chloride)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • n-Heptane

Procedure:

  • Dissolve tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (1.0 eq) in dichloromethane (DCM).

  • Add triethylamine (1.5 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the desired substituted benzoyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in n-heptane.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the Boc-protected intermediate as a solid or oil.

General Protocol for Boc Deprotection

This procedure describes the final step to obtain the 3,9-diazaspiro[5.5]undecane-based GABA receptor antagonist.

Materials:

  • Boc-protected intermediate from section 2.1

  • 4 M HCl in 1,4-dioxane

  • 1,4-Dioxane

  • Diethyl ether

Procedure:

  • Dissolve the Boc-protected intermediate (1.0 eq) in 1,4-dioxane.

  • Add a solution of 4 M HCl in 1,4-dioxane (10 eq).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting residue with diethyl ether to precipitate the product.

  • Collect the solid product by filtration and dry under vacuum to yield the final antagonist as a hydrochloride salt.

Quantitative Data

The following table summarizes the binding affinities of selected synthesized 3,9-diazaspiro[5.5]undecane-based antagonists at native GABAᴀ receptors.[1][2]

Compound IDR-GroupKᵢ (nM) at native GABAᴀ Receptors
1e 3-methylphenyl180
2027 3,5-dichlorophenyl3.5
018 3,5-bis(trifluoromethyl)phenyl1.8

Visualization of Workflow and Signaling

The following diagrams illustrate the experimental workflow and a conceptual representation of the antagonist's interaction with the GABAᴀ receptor.

experimental_workflow Experimental Workflow for the Synthesis of 3,9-Diazaspiro[5.5]undecane-Based GABA Receptor Antagonists start tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate reagents1 Substituted Benzoyl Chloride, TEA, DCM, 0°C to rt, 16h intermediate Boc-protected Intermediate (tert-Butyl 9-(substituted-benzoyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate) reagents2 4M HCl in Dioxane, rt, 2h final_product Final Antagonist (3-(substituted-benzoyl)-3,9-diazaspiro[5.5]undecane hydrochloride) reagents1->intermediate N-Acylation reagents2->final_product Boc Deprotection

Caption: Synthetic workflow for the preparation of 3,9-diazaspiro[5.5]undecane-based GABA receptor antagonists.

gaba_receptor_antagonism Conceptual Diagram of GABAᴀ Receptor Antagonism cluster_receptor GABAᴀ Receptor binding_site GABA Binding Site ion_channel Chloride Ion Channel (Closed) binding_site->ion_channel No Activation gaba GABA gaba->binding_site Binding Blocked antagonist 3,9-Diazaspiro[5.5]undecane Antagonist antagonist->binding_site Competitively Binds

Caption: Competitive antagonism at the GABAᴀ receptor by 3,9-diazaspiro[5.5]undecane derivatives.

Concluding Remarks

The synthetic protocols detailed in these application notes offer a robust and versatile method for the preparation of 3,9-diazaspiro[5.5]undecane-based GABAᴀ receptor antagonists. The straightforward nature of the synthesis allows for the rapid generation of analog libraries, which is essential for detailed SAR studies and the optimization of lead compounds. The resulting antagonists are valuable tools for investigating the physiological and pathophysiological roles of GABAergic signaling, particularly in the peripheral nervous system and the immune system. Researchers are encouraged to adapt and optimize these protocols to suit their specific research objectives.

References

Application Notes and Protocols for the Preparation of Sigma-2 Receptor Ligands Utilizing Diazaspiro Cores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of sigma-2 (σ2) receptor ligands that feature a diazaspiro core. The σ2 receptor, now identified as transmembrane protein 97 (TMEM97), is a promising therapeutic target for a variety of central nervous system disorders and is also considered a biomarker for proliferating cancer cells.[1][2] Diazaspiro compounds offer a unique three-dimensional scaffold for the development of novel σ2 receptor ligands.

Data Presentation: Quantitative Analysis of Diazaspiro Ligand Binding Affinity

The binding affinities of a series of 2,7-diazaspiro[3.5]nonane derivatives for the sigma-1 (σ1) and sigma-2 (σ2) receptors are summarized in the table below. The data is presented as inhibitor concentration (Ki) values, which represent the concentration of the ligand required to inhibit 50% of the radioligand binding. A lower Ki value indicates a higher binding affinity.

Compound IDR GroupKi σ1 (nM)Ki σ2 (nM)Selectivity (σ1/σ2)
4a Phenyl>1000115 ± 15>8.7
4b 3,4-Dichlorophenyl2.7 ± 0.327 ± 40.1
4c 4-Methoxyphenyl3.5 ± 0.535 ± 50.1
5a Benzyl25 ± 3150 ± 200.17
5b Phenethyl13 ± 2102 ± 150.13

Data compiled from studies on diazabicyclo[4.3.0]nonane and 2,7-diazaspiro[3.5]nonane derivatives as sigma receptor ligands.[3][4]

Experimental Protocols

This section details the key experimental methodologies for the synthesis of diazaspiro cores and their subsequent elaboration into sigma-2 receptor ligands, as well as the protocol for evaluating their binding affinity.

This multi-step synthesis provides a key intermediate with a protected nitrogen for selective functionalization.

Step 1: Synthesis of Compound 2

  • Dissolve compound 1 (200g, 2.38mol) in ethanol (1.3 L) at 25°C.

  • Add ammonium acetate (138 g, 1.80mol) and heat the mixture to 80°C for 1 hour.

  • Add ethylmalonate (186 g, 1.41 mol) dropwise and reflux the reaction for 4 hours.

  • Monitor the reaction completion by TLC (petroleum ether/ethyl acetate = 5/1).

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the crude product to pH 8 with 1N sodium hydroxide solution and extract with ethyl acetate (0.5 L x 3).

  • Wash the combined organic phase with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by chromatography to obtain compound 2 .

Step 2: Synthesis of Compound 3

  • Dissolve compound 2 (132 g, 0.415 mol) in tetrahydrofuran (1 L) and cool to 0°C.

  • Add lithium borohydride (13.7 g, 0.623 mol) in portions.

  • Stir the reaction system for 0.5 hours.

Step 3: Synthesis of Compound 4

  • React compound 3 with p-toluenesulfonyl chloride in dichloromethane.

Step 4: Synthesis of Compound 5

  • Add cesium carbonate to a solution of compound 4 in acetonitrile for cyclization.

Step 5: Synthesis of Compound 6

  • Reduce compound 5 using magnesium chips in methanol.

Step 6: Synthesis of Compound 7 (Boc Protection)

  • React compound 6 with Boc anhydride in dichloromethane.

Step 7: Synthesis of tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate (8)

  • React compound 7 with palladium on carbon in methanol to obtain the final product.

This general procedure describes the derivatization of the diazaspiro core to introduce various substituents.

  • To a solution of 2,7-diazaspiro[3.5]nonane dihydrochloride in a suitable solvent (e.g., DMF, acetonitrile), add a base (e.g., K2CO3, Et3N) to neutralize the hydrochloride salt.

  • Add the desired alkylating agent (e.g., substituted benzyl bromide, phenethyl bromide).

  • Stir the reaction mixture at room temperature or with heating until the reaction is complete (monitored by TLC or LC-MS).

  • Work up the reaction by quenching with water and extracting the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain the desired N-alkylated diazaspiro ligand.

This protocol is used to determine the binding affinity (Ki) of the synthesized diazaspiro ligands for the σ2 receptor.

Materials:

  • Rat liver membrane homogenates (as a source of σ2 receptors)

  • [3H]1,3-di-o-tolylguanidine ([3H]DTG) as the radioligand

  • (+)-Pentazocine (to mask σ1 receptors)

  • Synthesized diazaspiro ligands (unlabeled competitors)

  • Assay buffer: 50 mM Tris-HCl, pH 8.0

  • 96-well plates

  • Scintillation counter

Procedure:

  • Prepare a series of dilutions of the unlabeled diazaspiro ligand (competitor) at concentrations ranging from 0.1 nM to 10 µM.

  • In a 96-well plate, add in the following order:

    • Assay buffer

    • Rat liver membrane homogenate (~300 µg protein)

    • (+)-Pentazocine to a final concentration of 100 nM.

    • Varying concentrations of the unlabeled diazaspiro ligand.

    • [3H]DTG to a final concentration of 5 nM.

  • For determining non-specific binding, add 10 µM of unlabeled haloperidol instead of the diazaspiro ligand.

  • Incubate the plate at 25°C for 120 minutes.

  • Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the ligand that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5][6][7]

Visualizations

The following diagrams illustrate the experimental workflow for developing diazaspiro-based sigma-2 receptor ligands and the associated signaling pathway.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials core_synthesis Diazaspiro Core Synthesis start->core_synthesis derivatization N-Alkylation core_synthesis->derivatization purification Purification & Characterization derivatization->purification binding_assay Sigma-2 Receptor Binding Assay purification->binding_assay data_analysis Data Analysis (Ki Determination) binding_assay->data_analysis

Experimental workflow for diazaspiro ligand synthesis and evaluation.

sigma2_signaling cluster_membrane Plasma & ER Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus S2R σ2 Receptor (TMEM97) PGRMC1 PGRMC1 S2R->PGRMC1 Forms Complex EGFR EGFR S2R->EGFR Interacts with Ca_ion Ca²⁺ Signaling S2R->Ca_ion Modulates PKC PKC EGFR->PKC RAF RAF PKC->RAF ERK ERK RAF->ERK Transcription Gene Transcription (Cell Proliferation) ERK->Transcription Diazaspiro_Ligand Diazaspiro Ligand Diazaspiro_Ligand->S2R Binds to

Simplified signaling pathway of the sigma-2 receptor.

References

Large-Scale Synthesis of Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the large-scale synthesis of Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis is based on a multi-step procedure adapted from established methodologies, optimized for scalability and efficiency.

Introduction

Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate, often referred to as 1-Boc-1,9-diazaspiro[5.5]undecane, is a key intermediate in the synthesis of various biologically active compounds. The diazaspiro[5.5]undecane scaffold is a privileged structure in medicinal chemistry, appearing in molecules targeting a range of conditions, including neurological and metabolic disorders. This protocol details a robust and scalable synthetic route, providing researchers with a reliable method for obtaining this important intermediate in significant quantities.

Synthetic Strategy

A generalized workflow for the synthesis is presented below:

Synthesis_Workflow cluster_0 Step 1: Synthesis of Intermediate A cluster_1 Step 2: Spirocyclization cluster_2 Step 3: Boc Protection A Starting Materials B Reaction 1 A->B C Intermediate A B->C D Intermediate A + Reagents E Reaction 2 D->E F Spirocyclic Intermediate E->F G Spirocyclic Intermediate + (Boc)2O H Reaction 3 G->H I Final Product H->I Logical_Flow Start 1-Benzyl-4-piperidone + Ethyl cyanoacetate Step1 Step 1: Knoevenagel Condensation Start->Step1 IntermediateA Intermediate A (Ethyl 2-cyano-2-(1-benzylpiperidin-4-ylidene)acetate) Step1->IntermediateA Step2 Step 2: Reduction with LAH IntermediateA->Step2 IntermediateB Intermediate B ((1-Benzyl-1,9-diazaspiro[5.5]undecan-3-yl)methanol) Step2->IntermediateB Step3 Step 3: Cyclization IntermediateB->Step3 IntermediateC Intermediate C (1-Benzyl-1,9-diazaspiro[5.5]undecane) Step3->IntermediateC Step4 Step 4: Debenzylation IntermediateC->Step4 IntermediateD Intermediate D (1,9-Diazaspiro[5.5]undecane) Step4->IntermediateD Step5 Step 5: Boc Protection IntermediateD->Step5 FinalProduct Final Product (Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate) Step5->FinalProduct

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate, with a focus on addressing issues related to low yield.

Troubleshooting Guide

Question: My reaction yield is consistently low. What are the potential causes and how can I address them?

Answer: Low yield in the synthesis of Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate, which typically involves the mono-Boc protection of 1,9-diazaspiro[5.5]undecane, is a common issue. The primary culprits are often incomplete reaction, formation of undesired byproducts, and inefficient purification.

1. Incomplete Reaction:

  • Problem: The reaction between 1,9-diazaspiro[5.5]undecane and di-tert-butyl dicarbonate (Boc₂O) may not have gone to completion.

  • Solution:

    • Reaction Time: Ensure the reaction is stirred for a sufficient duration. While some protocols suggest a few hours, overnight stirring at room temperature is often recommended to ensure completion.

    • Reagent Stoichiometry: While a 1:1 molar ratio of the diamine to Boc₂O is theoretically required for mono-protection, a slight excess of Boc₂O (e.g., 1.1 equivalents) can sometimes drive the reaction to completion. However, this may increase the risk of di-protection.

    • Temperature: Most Boc protections are carried out at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50°C) can be attempted, but this may also promote side reactions.

2. Formation of Di-Boc Byproduct:

  • Problem: The most common byproduct is the di-Boc protected 1,9-diazaspiro[5.5]undecane, where both nitrogen atoms are protected. This significantly reduces the yield of the desired mono-protected product.

  • Solution:

    • Slow Addition of Boc₂O: Adding the Boc₂O solution dropwise to the diamine solution can help maintain a low concentration of the protecting agent, favoring mono-protection.

    • In Situ Mono-protonation: A highly effective strategy is to selectively deactivate one of the amine groups by converting it into its salt. This is typically achieved by adding one equivalent of an acid (like HCl) to the diamine before introducing the Boc₂O.[1][2] The protonated amine is much less nucleophilic and will not react with the Boc anhydride, thus favoring mono-protection on the free amine.

    • Use of Excess Diamine: While not always cost-effective for valuable starting materials, using a large excess of the 1,9-diazaspiro[5.5]undecane can statistically favor the formation of the mono-protected product.

3. Inefficient Purification:

  • Problem: The desired mono-Boc product, the di-Boc byproduct, and any unreacted starting diamine can be difficult to separate, leading to a lower isolated yield of the pure product.

  • Solution:

    • Acid-Base Extraction: An acidic workup can be used to separate the basic unreacted diamine and the mono-protected product from the neutral di-Boc byproduct. The di-Boc compound will remain in the organic layer, while the other two will move to the aqueous acidic layer. Subsequent basification of the aqueous layer and extraction will then recover the desired product and the unreacted starting material.

    • Column Chromatography: Flash column chromatography on silica gel is a common method for purifying Boc-protected amines. A gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the components.

Question: I am observing multiple spots on my TLC plate after the reaction. What are they and how do I get rid of them?

Answer: The multiple spots on your TLC plate likely correspond to the starting diamine, the desired mono-Boc product, and the di-Boc byproduct.

  • Identification:

    • Starting Diamine: This is the most polar spot and will have the lowest Rf value.

    • Mono-Boc Product: This will have an intermediate polarity and Rf value.

    • Di-Boc Byproduct: This is the least polar spot and will have the highest Rf value.

  • Removal:

    • As mentioned previously, a combination of acid-base extraction and column chromatography is the most effective way to separate these components and isolate your desired product.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

A1: Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used solvents for Boc protection reactions. Methanol is also frequently used, especially when employing the in situ mono-protonation method.[1][2]

Q2: Should I use a base in my reaction?

A2: While some general Boc protection protocols use a mild base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge the acid byproduct, it is often not necessary and can sometimes promote the formation of the di-Boc byproduct in the case of diamines. The in situ mono-protonation strategy is generally preferred for selective mono-protection.

Q3: How can I confirm the identity and purity of my final product?

A3: The identity and purity of your Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate can be confirmed using standard analytical techniques such as:

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): This can be used to assess the purity of the final compound.

Q4: Are there any specific safety precautions I should take?

A4: Standard laboratory safety practices should be followed. Di-tert-butyl dicarbonate can be an irritant, and all reagents should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the mono-Boc protection of various diamines, which can serve as a starting point for optimizing the synthesis of Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate.

DiamineReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Ethylenediamine1. HCl, 2. Boc₂OMethanol/WaterRoom Temp.187[1][2]
1,3-Diaminopropane1. HCl, 2. Boc₂OMethanol/WaterRoom Temp.175[1][2]
1,4-Diaminobutane1. HCl, 2. Boc₂OMethanol/WaterRoom Temp.165[1][2]
Piperazine1. HCl, 2. Boc₂OMethanol/WaterRoom Temp.180[1]
1,2,3,6-TetrahydropyridineBoc₂OTHF0 to Room Temp.Overnight89[3]

Experimental Protocols

Representative Protocol for Selective Mono-Boc Protection of a Spirodiamine (based on analogous procedures):

This protocol is a representative procedure based on common methods for the selective mono-Boc protection of diamines and should be adapted and optimized for the specific synthesis of Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate.

  • Mono-protonation of the Diamine:

    • Dissolve 1,9-diazaspiro[5.5]undecane (1 equivalent) in methanol (approximately 0.2 M solution) in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of hydrochloric acid (1 equivalent, e.g., as a solution in methanol or a concentrated aqueous solution) dropwise to the stirred diamine solution.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Boc Protection:

    • To the stirred solution of the mono-protonated diamine, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0-1.1 equivalents) in methanol dropwise over 10-15 minutes.

    • Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting diamine.

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure to remove the methanol.

    • Add water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to the residue.

    • Adjust the pH of the aqueous layer to >10 with a base (e.g., 2M NaOH).

    • Separate the organic layer and extract the aqueous layer two more times with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification Diamine 1,9-Diazaspiro[5.5]undecane Reaction Reaction Mixture (Stir at RT) Diamine->Reaction Reagents Boc₂O, HCl (1 eq), Methanol Reagents->Reaction Workup Aqueous Work-up (Extraction) Reaction->Workup Crude Product Purification Column Chromatography Workup->Purification Product Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate Purification->Product Troubleshooting_Yield Start Low Yield Observed TLC Analyze Reaction by TLC Start->TLC Incomplete Incomplete Reaction? TLC->Incomplete DiBoc Significant Di-Boc Formation? Incomplete->DiBoc No Sol_Incomplete Increase reaction time Consider gentle heating Incomplete->Sol_Incomplete Yes Purification Purification Issues? DiBoc->Purification No Sol_DiBoc Use in situ mono-protonation (HCl) Slow addition of Boc₂O DiBoc->Sol_DiBoc Yes Sol_Purification Optimize chromatography gradient Perform acid-base extraction Purification->Sol_Purification Yes Final Improved Yield Purification->Final No Sol_Incomplete->Final Sol_DiBoc->Final Sol_Purification->Final

References

Technical Support Center: Optimizing Diazaspiro[5.5]undecane Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of diazaspiro[5.5]undecanes. Below, you will find troubleshooting guides and frequently asked questions to address specific issues that may be encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for constructing the diazaspiro[5.5]undecane core?

A1: The synthesis of the diazaspiro[5.5]undecane scaffold is most commonly achieved starting from a 4-substituted piperidine moiety and constructing the second piperidine ring. Key strategies include the Pictet-Spengler reaction, Beckmann rearrangement, and multi-component reactions like the Petasis reaction followed by ring-closing metathesis.[1] The Pictet-Spengler reaction is a preferred method for creating 4,5-arene-fused scaffolds.[1]

Q2: I am observing low yields in my Pictet-Spengler reaction for the formation of a 1,9-diazaspiro[5.5]undecane. What are the potential causes?

A2: Low yields in the Pictet-Spengler reaction can arise from several factors. Incomplete imine formation prior to cyclization is a common issue. The choice of acid catalyst and solvent system is crucial and often needs to be optimized for specific substrates. Additionally, the electronic nature of the aromatic ring and the aldehyde can significantly impact the reaction rate and overall yield.[2]

Q3: Are there any common side reactions to be aware of during the synthesis of diazaspiro[5.5]undecanes?

A3: Yes, side reactions can occur depending on the synthetic route. In reactions involving iminium ions, deprotonation can lead to the formation of an enamine as a side product.[3] During the synthesis of related azaspiro compounds via the Bucherer-Bergs reaction, the formation of diastereomeric products is a possibility, especially with substituted cyclic ketones.[4]

Q4: How can I purify the final diazaspiro[5.5]undecane product, which is often a polar compound?

A4: The purification of polar heterocyclic compounds like diazaspiro[5.5]undecanes can be challenging. Standard silica gel chromatography may require the use of polar solvent systems, sometimes with additives like triethylamine or ammonia to prevent streaking. An alternative approach is to use reversed-phase chromatography (C18) with water/acetonitrile or water/methanol gradients. Recrystallization from an appropriate solvent system should also be explored to obtain a highly pure product.

Troubleshooting Guides

Problem 1: Low or No Product Formation
Possible Cause Troubleshooting & Optimization
Inefficient Imine Formation (Pictet-Spengler) - Ensure anhydrous reaction conditions. - Use a dehydrating agent such as molecular sieves or Ti(Oi-Pr)₄. - Allow sufficient time for imine formation before adding the cyclization catalyst.
Suboptimal Catalyst or Reaction Conditions - Screen different acid catalysts (e.g., TFA, HCl, H₂SO₄) and their concentrations. - Optimize the reaction temperature; some reactions may require heating while others proceed at room temperature. - Vary the solvent to improve the solubility of starting materials and intermediates.
Poor Nucleophilicity of the Aromatic Ring - For electron-deficient aromatic rings, consider using stronger acid catalysts or higher reaction temperatures to facilitate the electrophilic aromatic substitution.
Steric Hindrance - Bulky substituents on the piperidone or the amine can hinder the cyclization. Consider using less sterically demanding protecting groups or starting materials if possible.
Problem 2: Presence of Significant Impurities in the Final Product
Possible Cause Troubleshooting & Optimization
Unreacted Starting Materials - Monitor the reaction progress using TLC or LC-MS to ensure complete consumption of the limiting reagent. - Increase the reaction time or temperature if the reaction is sluggish. - Adjust the stoichiometry of the reactants.
Formation of Enamine Side Product - This can occur from the deprotonation of the iminium ion.[3] Using a non-nucleophilic acid at a lower temperature may minimize this side reaction.
Diastereomer Formation - The formation of diastereomers is possible if a chiral center is present. Chiral chromatography (HPLC or SFC) may be necessary for separation. Optimization of the reaction conditions (e.g., catalyst, solvent, temperature) may improve diastereoselectivity.
Decomposition of Product - Some diazaspiro[5.5]undecane derivatives may be sensitive to strong acids or high temperatures. Use milder reaction conditions and purification techniques.

Data Presentation

Table 1: Optimization of Pictet-Spengler Reaction Conditions (Illustrative Example)

EntryAcid CatalystSolventTemperature (°C)Time (h)Yield (%)
1TFA (1.1 eq)CH₂Cl₂251265
2TFA (1.1 eq)DCE50878
3HCl (4N in dioxane)Dioxane252455
4H₂SO₄ (cat.)CH₃CN80640
5Ti(Oi-Pr)₄ (1.2 eq) then TFA (1.1 eq)THF251 (imine) + 12 (cycl.)85

Note: This table is an illustrative example of a reaction optimization study. Actual conditions and yields will vary depending on the specific substrates.

Experimental Protocols

Protocol 1: Synthesis of a 4,5-Indole-Fused 1,9-Diazaspiro[5.5]undecane via Pictet-Spengler Reaction

This protocol is adapted from a literature procedure for the synthesis of related compounds.[5]

  • Imine Formation: To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF, add the desired tryptamine derivative (1.0 eq) and Ti(Oi-Pr)₄ (1.2 eq). Stir the mixture at room temperature for 1-2 hours under an inert atmosphere.

  • Cyclization: Cool the reaction mixture to 0 °C and add trifluoroacetic acid (TFA) (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction by the addition of a saturated aqueous solution of NaHCO₃. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired diazaspiro[5.5]undecane.

Protocol 2: Synthesis of a 1,9-Diazaspiro[5.5]undecane-2-one via Beckmann Rearrangement

This protocol describes a general approach based on the synthesis of related spirocyclic lactams.[1]

  • Oxime Formation: To a solution of a suitable cyclic ketone precursor (e.g., a substituted N-benzyl-4-piperidone derivative) (1.0 eq) in a mixture of ethanol and pyridine, add hydroxylamine hydrochloride (1.5 eq). Heat the mixture to reflux and stir for 4-6 hours.

  • Beckmann Rearrangement: Cool the reaction mixture and remove the solvent under reduced pressure. To the crude oxime, add polyphosphoric acid (PPA) and heat the mixture to 120-140 °C for 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the mixture with a concentrated aqueous solution of NaOH to pH > 10. Extract the product with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by recrystallization or column chromatography to yield the desired spiro-lactam.

Mandatory Visualization

experimental_workflow cluster_imine Step 1: Imine Formation cluster_cyclization Step 2: Cyclization cluster_workup Step 3: Work-up & Purification start N-Boc-4-piperidone + Tryptamine Derivative imine_formation Add Ti(Oi-Pr)4 in THF, RT, 1-2h start->imine_formation cyclization Add TFA 0°C to RT, 12-24h imine_formation->cyclization workup Quench with NaHCO3 Extract with EtOAc cyclization->workup purification Column Chromatography workup->purification end_product Purified Diazaspiro[5.5]undecane purification->end_product

Caption: Pictet-Spengler Reaction Workflow

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield of Diazaspiro[5.5]undecane cause1 Incomplete Imine Formation problem->cause1 cause2 Suboptimal Catalyst/ Conditions problem->cause2 cause3 Poor Ring Nucleophilicity problem->cause3 solution1 Use Dehydrating Agent (e.g., Molecular Sieves) cause1->solution1 solution2 Screen Acid Catalysts & Optimize Temperature cause2->solution2 solution3 Use Stronger Acid or Higher Temperature cause3->solution3

Caption: Troubleshooting Logic for Low Yields

References

Technical Support Center: Purification of Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended TLC conditions for analyzing tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate?

A1: A good starting point for Thin Layer Chromatography (TLC) analysis is to use a mobile phase of ethyl acetate (EtOAc) in hexanes. You can begin with a 1:1 mixture and adjust the polarity based on the resulting Rf value. For more polar compounds, a system of methanol (MeOH) in dichloromethane (DCM), starting with a ratio of 1:99 to 10:90, can be effective.[1] Due to the basic nature of the diamine, adding a small amount of triethylamine (Et₃N) (0.1–2.0%) to the eluent can help prevent streaking and improve the spot shape.[1]

Q2: My compound is streaking on the TLC plate. How can I resolve this?

A2: Streaking on a TLC plate for a basic compound like tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate is often due to interactions with the acidic silica gel. To mitigate this, add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or ammonia in methanol, to your eluting solvent system.[1] This will neutralize the acidic sites on the silica gel and lead to sharper, more defined spots.

Q3: What type of stationary phase is most suitable for the column chromatography of this compound?

A3: Standard silica gel (flash chromatography grade) is the most common and appropriate stationary phase for the purification of tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate.

Q4: I am not getting good separation between my product and impurities. What should I do?

A4: If you are experiencing poor separation, you can try a few strategies. First, optimize your solvent system using TLC by testing various solvent polarities and compositions. A shallower solvent gradient during the column chromatography can also improve separation. If co-elution is a persistent issue, consider using a different stationary phase, such as alumina, which may offer different selectivity.[1]

Q5: Is tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate stable on silica gel?

A5: The Boc (tert-butyloxycarbonyl) protecting group is known to be sensitive to acidic conditions and can be cleaved.[2] While generally stable on silica gel with neutral eluents, prolonged exposure or the presence of acidic impurities could potentially lead to some degradation. To minimize this risk, it is advisable to run the column relatively quickly and to consider neutralizing the crude material before loading if it has been exposed to acidic conditions. Adding a basic modifier like triethylamine to the eluent can also help ensure the stability of the compound on the column.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Product does not elute from the column The eluent is not polar enough.Gradually increase the polarity of your mobile phase. For example, if you are using an ethyl acetate/hexanes system, increase the percentage of ethyl acetate.
Product elutes too quickly (with the solvent front) The eluent is too polar.Decrease the polarity of your mobile phase. Start with a less polar solvent system, such as a lower percentage of ethyl acetate in hexanes.
Tailing or broad peaks of the product The compound is interacting with the acidic silica gel.Add a small percentage of triethylamine (0.1-1%) to your eluent to neutralize the silica gel and improve peak shape.[1]
Multiple spots on TLC after purification Incomplete separation or degradation of the product on the column.Re-optimize the solvent system for better separation. Consider the stability of your compound on silica and potentially use a deactivated silica gel or run the column more quickly.
Low recovery of the product The compound may have poor solubility in the loading solvent or is irreversibly adsorbed onto the silica.Ensure the crude material is fully dissolved before loading onto the column. Pre-adsorbing the compound onto a small amount of silica gel can sometimes improve recovery.

Experimental Protocol: Column Chromatography Purification

This is a general protocol that should be optimized based on TLC analysis of your specific crude material.

1. Preparation of the Column:

  • Select an appropriately sized glass column for flash chromatography.

  • Add a small plug of cotton or glass wool to the bottom of the column.

  • Add a thin layer of sand.

  • Dry pack the column with silica gel.[3]

  • Wet the silica gel with the initial, least polar eluent.

2. Sample Preparation and Loading:

  • Dissolve the crude tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Alternatively, for less soluble materials, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.[3]

3. Elution:

  • Begin eluting with a non-polar solvent system (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes) as determined by your initial TLC analysis.

  • Gradually increase the polarity of the eluent (gradient elution) to move the compound down the column. A typical gradient could be from 0% to 50% ethyl acetate in hexanes.

  • Collect fractions in test tubes or other suitable containers.

4. Monitoring the Separation:

  • Monitor the collected fractions by TLC to identify which fractions contain the purified product.

  • Combine the pure fractions.

5. Product Isolation:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate.

Quantitative Data Summary

Parameter Recommended Starting Conditions Notes
Stationary Phase Silica Gel (230-400 mesh)Standard for most applications.
Mobile Phase (Eluent) Ethyl Acetate / Hexanes or Methanol / DichloromethaneThe ratio should be optimized based on TLC.
Mobile Phase Modifier 0.1 - 1% TriethylamineRecommended to prevent tailing of the basic amine.[1]
Target Rf Value on TLC 0.2 - 0.4This range generally provides good separation on a column.[1]

Visual Workflows

experimental_workflow Experimental Workflow for Purification prep_column 1. Prepare Silica Gel Column prep_sample 2. Prepare and Load Crude Sample prep_column->prep_sample elution 3. Elute with Solvent Gradient prep_sample->elution monitoring 4. Monitor Fractions by TLC elution->monitoring isolation 5. Combine Pure Fractions & Evaporate Solvent monitoring->isolation product Purified Product isolation->product troubleshooting_workflow Troubleshooting Workflow start Poor Separation or Recovery check_tlc Re-evaluate TLC Conditions start->check_tlc check_stability Assess Compound Stability on Silica start->check_stability Low Yield adjust_polarity Adjust Solvent Polarity check_tlc->adjust_polarity Rf too high/low add_modifier Add Basic Modifier (e.g., Et3N) check_tlc->add_modifier Streaking/Tailing successful_purification Successful Purification adjust_polarity->successful_purification add_modifier->successful_purification check_stability->add_modifier change_stationary_phase Consider Alternative Stationary Phase (e.g., Alumina) check_stability->change_stationary_phase Degradation Observed change_stationary_phase->successful_purification

References

Common side products in the synthesis of spiro-piperidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of spiro-piperidines. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing spiro-piperidines?

A1: Common synthetic strategies include:

  • Intramolecular Cyclization Reactions: This is a broad category that includes methods like intramolecular aza-Michael additions, where a nitrogen nucleophile attacks an internal Michael acceptor to form the piperidine ring.

  • Pictet-Spengler Reaction: This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone, proceeding through a spirocyclic intermediate to form the final product.[1][2][3]

  • Catalytic Hydrogenation of Pyridine Precursors: Substituted pyridines can be reduced to the corresponding piperidines. This method's success is highly dependent on the catalyst and substrate.[4][5]

  • Multi-component Reactions: These reactions, often involving a domino sequence of Knoevenagel condensation, Michael addition, and Mannich reactions, are particularly useful for synthesizing complex structures like bis-spiro piperidines.[6]

  • Radical Cyclization: Photoredox catalysis can be employed for the radical cyclization of aryl halides to construct the spiro-piperidine core.[7]

Q2: I am observing incomplete conversion in my spiro-piperidine synthesis. What are the likely causes?

A2: Incomplete conversion can stem from several factors:

  • Insufficient Reaction Time or Temperature: Some cyclization reactions require prolonged heating to overcome activation barriers.

  • Catalyst Inactivity: In catalytic reactions, the catalyst may be poisoned by impurities in the starting materials or solvents. For instance, in catalytic hydrogenations, sulfur-containing compounds are known catalyst poisons.

  • Unfavorable Equilibrium: Some cyclization reactions are reversible. It may be necessary to remove a byproduct (e.g., water) to drive the reaction to completion.

  • Steric Hindrance: Bulky substituents on the starting material can hinder the desired bond formation, slowing down or preventing the reaction.

Q3: How can I minimize the formation of diastereomers in my spiro-piperidine synthesis?

A3: Controlling stereochemistry is a common challenge. Strategies to improve diastereoselectivity include:

  • Chiral Catalysts: The use of chiral catalysts, such as chiral phosphoric acids in aza-Michael additions, can induce high levels of enantioselectivity and diastereoselectivity.[8][9]

  • Substrate Control: The inherent stereochemistry of the starting material can direct the formation of a specific diastereomer.

  • Reaction Conditions: Temperature, solvent, and the choice of base can significantly influence the stereochemical outcome of the reaction. Optimization of these parameters is often necessary.

Troubleshooting Guides

This section provides specific troubleshooting advice for common side products observed in different synthetic routes to spiro-piperidines.

Intramolecular Aza-Michael Addition

Problem: Formation of an undesired amide or lactam side product instead of the spiro-piperidine.

Root Cause: In substrates containing an ester group, the nitrogen nucleophile can attack the ester carbonyl in an intramolecular fashion, leading to lactam formation. This is a competing side reaction to the desired aza-Michael addition. The choice of base can influence the outcome.[10]

Solutions:

  • Choice of Base: Using a non-nucleophilic, sterically hindered base can favor the Michael addition over the attack on the ester.

  • Protecting Group Strategy: If possible, protect the nucleophilic nitrogen with a suitable protecting group that can be removed after the cyclization.

  • Reaction Temperature: Lowering the reaction temperature may favor the desired Michael addition.

Workflow for Troubleshooting Amide/Lactam Formation:

Caption: Troubleshooting workflow for amide/lactam side product formation.

Catalytic Hydrogenation of Pyridines

Problem: Incomplete reduction to piperidine, resulting in tetrahydropyridine or other partially hydrogenated side products. Another common issue is hydrodefluorination when using fluorinated pyridines.

Root Cause:

  • Incomplete Reduction: Catalyst deactivation, insufficient hydrogen pressure, or short reaction times can lead to incomplete hydrogenation.

  • Hydrodefluorination: Certain catalysts can cleave C-F bonds under hydrogenation conditions, leading to the formation of undesired defluorinated byproducts.[5]

Solutions:

  • Catalyst Screening: Test different catalysts (e.g., PtO₂, Rh/C, Pd/C) and catalyst loadings.

  • Optimize Reaction Conditions: Increase hydrogen pressure, prolong the reaction time, or adjust the temperature.

  • Solvent Choice: The choice of solvent can influence the reaction outcome.

  • For Hydrodefluorination: Use specialized catalysts or reaction conditions that are known to be milder and less prone to causing hydrodefluorination.

Quantitative Data on Side Product Formation:

CatalystSubstrateSide Product(s)Yield of Side Product (%)
Rhodium(I) complexFluoropyridinesHydrodefluorinated piperidinesVaries depending on substrate and conditions

Experimental Protocol: General Procedure for Catalytic Hydrogenation of a Pyridine Derivative

  • Preparation: In a high-pressure hydrogenation vessel, add the substituted pyridine starting material and a suitable solvent (e.g., methanol, ethanol, or acetic acid).

  • Catalyst Addition: Carefully add the chosen catalyst (e.g., 5-10 mol% of PtO₂ or Pd/C) under an inert atmosphere.

  • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (typically 50-500 psi). Stir the reaction mixture at the appropriate temperature (room temperature to 80 °C) for the required time (12-48 hours).

  • Work-up: After the reaction is complete, carefully vent the hydrogen gas and filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or crystallization to isolate the desired spiro-piperidine.

Pictet-Spengler Reaction

Problem: Formation of N-acylated or other side products from the iminium ion intermediate.

Root Cause: The iminium ion formed in the Pictet-Spengler reaction is a key electrophilic intermediate. It can be trapped by other nucleophiles present in the reaction mixture or undergo undesired side reactions if the cyclization onto the aromatic ring is slow.

Solutions:

  • Choice of Acid Catalyst: The strength and type of acid catalyst can significantly affect the rate of the reaction and the stability of the iminium ion.

  • Reaction Concentration: Running the reaction at higher concentrations can favor the intramolecular cyclization over intermolecular side reactions.

  • Temperature Control: Careful control of the reaction temperature is crucial to prevent decomposition or undesired side reactions of the starting materials or intermediates.

Signaling Pathway Analogy for Pictet-Spengler Reaction:

β-arylethylamine β-arylethylamine Iminium Ion Iminium Ion β-arylethylamine->Iminium Ion Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Iminium Ion Spirocyclic Intermediate Spirocyclic Intermediate Iminium Ion->Spirocyclic Intermediate Intramolecular Cyclization Side Products Side Products Iminium Ion->Side Products Trapping by other nucleophiles Spiro-piperidine Spiro-piperidine Spirocyclic Intermediate->Spiro-piperidine Rearrangement

Caption: Simplified reaction pathway for the Pictet-Spengler synthesis.

References

Technical Support Center: Synthesis of Diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of diazaspiro[5.5]undecane. The focus is on minimizing common impurities to improve yield and purity.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of diazaspiro[5.5]undecane, with a focus on a common synthetic approach involving the condensation of a piperidin-4-one derivative with a suitable nitrogen-containing nucleophile, followed by cyclization.

Problem 1: Low Yield of Diazaspiro[5.5]undecane

Possible CauseProposed Solution
Incomplete Reaction Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).Temperature: Maintain the reaction temperature within the optimal range. For many condensation reactions, this may involve heating to reflux.
Suboptimal Reagent Stoichiometry Verify the molar ratios of the reactants. A slight excess of one reagent may be necessary to drive the reaction to completion.
Incorrect pH The pH of the reaction mixture can be critical, especially in condensation and cyclization steps. Ensure the pH is maintained in the optimal range for the specific reaction being performed. For example, some reactions may require acidic catalysis, while others proceed under basic conditions.
Product Loss During Work-up Precipitation: If the product is isolated by precipitation, ensure complete precipitation by adjusting the pH and/or cooling the mixture.Extraction: Optimize the solvent system and the number of extractions to ensure complete transfer of the product from the aqueous to the organic phase.Washing: Use minimal amounts of cold solvent to wash the filtered product to minimize dissolution and loss.

Problem 2: Presence of Significant Impurities in the Final Product

ImpurityIdentificationFormation MechanismMitigation Strategy
Unreacted Starting Materials - TLC: Compare the product spot with standards of the starting materials.- NMR: Characteristic signals of the starting materials will be present in the spectrum of the crude product.Incomplete reaction.- Increase reaction time and/or temperature.- Ensure efficient mixing.- Use a slight excess of one of the reactants.
Mono-addition Product - LC-MS: A mass corresponding to the addition of only one nucleophile to the electrophile will be observed.Incomplete second addition/cyclization step.- Optimize reaction conditions (time, temperature, stoichiometry) to favor the double addition and cyclization.
Enamine Intermediate - NMR: Appearance of vinylic proton signals.- Mass Spectrometry: Detection of a mass corresponding to the dehydrated intermediate.Deprotonation of the iminium ion intermediate can lead to the formation of a stable enamine, which may be slow to cyclize.[1]- Use protic solvents or a catalytic amount of a mild acid to facilitate the cyclization of the enamine intermediate.
Polymeric Byproducts - Appearance of an insoluble, often colored, amorphous solid.- Broad, unresolved peaks in NMR spectra.Uncontrolled side reactions of reactive intermediates, particularly at higher temperatures.- Maintain strict temperature control and avoid overheating the reaction mixture.- Use a suitable solvent to minimize side reactions.- Consider using protecting groups for highly reactive functionalities.
Oxidation Products - Can be detected by LC-MS as products with a mass corresponding to the addition of oxygen or loss of hydrogen.Presence of oxidizing agents or air, especially at elevated temperatures.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use degassed solvents.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing the diazaspiro[5.5]undecane core?

A1: A common strategy involves a double Michael addition of a primary amine or ammonia to a suitable α,β-unsaturated ketone or ester precursor, followed by cyclization. Another approach is the condensation of a cyclic ketone, such as a protected piperidin-4-one, with a dinucleophile.

Q2: How can I effectively purify the final diazaspiro[5.5]undecane product, which is often a polar and basic compound?

A2: Purification of polar, basic compounds can be challenging.

  • Column Chromatography: Standard silica gel chromatography may lead to streaking. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to the eluent. Alternatively, reversed-phase (C18) chromatography using water/acetonitrile or water/methanol gradients with a modifier like trifluoroacetic acid (TFA) or formic acid can be effective.

  • Crystallization: The product can often be purified by crystallization, frequently as a salt (e.g., hydrochloride or hydrobromide). This can be achieved by dissolving the free base in a suitable organic solvent and adding a solution of the corresponding acid.

Q3: My reaction is sluggish and gives a low yield. What are some general tips to improve it?

A3: To improve reaction kinetics and yield, consider the following:

  • Catalyst: The choice of acid or base catalyst can be critical. Screen different catalysts to find the most effective one for your specific reaction.

  • Solvent: The polarity and boiling point of the solvent can significantly impact the reaction. A solvent that azeotropically removes water can be beneficial in condensation reactions.

  • Temperature: While higher temperatures can increase the reaction rate, they can also lead to the formation of byproducts. A careful optimization of the reaction temperature is often necessary.

Q4: I am observing the formation of a significant amount of a colored, insoluble material in my reaction. What is it and how can I prevent it?

A4: This is likely due to the formation of polymeric byproducts. This can occur when reactive intermediates undergo uncontrolled side reactions. To minimize this, you can try:

  • Lowering the reaction temperature.

  • Slowing the addition of one of the reagents.

  • Ensuring that the reaction is carried out under an inert atmosphere to prevent oxidative polymerization.

Experimental Protocols

Example Protocol: Synthesis of a 2,8-Diazaspiro[5.5]undecane Derivative

This protocol describes a general procedure for the synthesis of a 2,8-diazaspiro[5.5]undecane derivative via a double Michael addition.

Materials:

  • 1,5-diaryl-1,4-pentadien-3-one derivative

  • Primary amine (e.g., methylamine)

  • Solvent (e.g., ethanol, methanol)

  • Acid or base catalyst (if required)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,5-diaryl-1,4-pentadien-3-one derivative in the chosen solvent.

  • Add the primary amine to the solution. The molar ratio of the dienone to the amine should be optimized, but a 1:1 or 1:1.1 ratio is a good starting point.

  • If necessary, add a catalytic amount of an acid or base.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate from the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by column chromatography or crystallization.

Visualizations

reaction_pathway Starting Materials Starting Materials Intermediate Intermediate Starting Materials->Intermediate Reaction Desired Product Desired Product Intermediate->Desired Product Cyclization Side Product Side Product Intermediate->Side Product Side Reaction

Caption: General reaction pathway for diazaspiro[5.5]undecane synthesis.

troubleshooting_workflow start Low Yield or High Impurity check_reaction Check Reaction Conditions (Time, Temp, Stoichiometry) start->check_reaction check_workup Review Work-up Procedure start->check_workup analyze_impurities Identify Impurities (TLC, NMR, LC-MS) check_reaction->analyze_impurities check_workup->analyze_impurities optimize_conditions Optimize Reaction Conditions analyze_impurities->optimize_conditions optimize_purification Optimize Purification Method analyze_impurities->optimize_purification success Improved Yield/Purity optimize_conditions->success optimize_purification->success

Caption: Troubleshooting workflow for diazaspiro[5.5]undecane synthesis.

References

Technical Support Center: Boc Deprotection of Sterically Hindered Amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for challenges in the Boc deprotection of sterically hindered amines. This resource is designed for researchers, scientists, and drug development professionals to navigate common issues encountered during this critical synthetic step. Below you will find troubleshooting guides and frequently asked questions to assist in optimizing your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my standard Boc deprotection with Trifluoroacetic Acid (TFA) failing for a sterically hindered amine?

A1: Steric hindrance around the nitrogen atom can significantly impede the rate of acid-catalyzed deprotection. The bulky tert-butyl group of the Boc protector, combined with large substituents on the amine, obstructs the approach of the acid, slowing down the cleavage reaction.[1][2] Standard conditions, such as 20-50% TFA in Dichloromethane (DCM), may be too mild or necessitate prolonged reaction times, which can risk side reactions.[1]

Q2: My Boc deprotection is sluggish and incomplete. What immediate steps can I take?

A2: For slow or incomplete reactions using a standard TFA/DCM protocol, consider the following adjustments:

  • Increase TFA Concentration: Using a higher concentration of TFA, or even neat TFA, can accelerate the reaction rate.[1]

  • Elevate the Temperature: Gently warming the reaction mixture, for instance to 40°C, can increase the reaction rate. However, this should be monitored closely for potential side reactions.[1][3]

  • Switch to a Stronger Acid System: A solution of 4M HCl in an organic solvent like dioxane is often more effective than TFA for cleaving stubborn Boc groups.[1][3]

Q3: Are there milder alternatives to strong acids like TFA and HCl for my sensitive substrate?

A3: Yes, several milder methods have been developed for Boc deprotection on sensitive or sterically hindered substrates. These include:

  • Oxalyl chloride in methanol: This system offers a mild and efficient deprotection at room temperature.[1][4]

  • p-Toluenesulfonic acid (pTSA)-based deep eutectic solvent (DES): This method provides a green and efficient cleavage at room temperature.[1][5]

  • Lewis Acids: Reagents such as AlCl₃, ZnBr₂, and TMSI can mediate Boc cleavage, sometimes offering greater selectivity.[1][6][7]

  • Thermal Deprotection: In the absence of other acid-labile functional groups, heating the substrate may successfully cleave the Boc group.[1][4]

Q4: What are the common side reactions during Boc deprotection of hindered amines, and how can I prevent them?

A4: A primary side reaction involves the formation of a reactive tert-butyl cation (tBu⁺), which can alkylate nucleophilic residues in the molecule.[8][9] To prevent this, "scavengers" are often added to the deprotection cocktail to trap the tBu⁺.[8] Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), and thioanisole.[1] Another potential side reaction, particularly when using TFA, is the trifluoroacetylation of the newly formed free amine.[1] This can be minimized by avoiding prolonged reaction times and high temperatures.[1]

Q5: How can I effectively monitor the progress of my Boc deprotection reaction?

A5: The progress of the reaction can be monitored using several common analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick method to visualize the disappearance of the starting material and the appearance of the more polar product (the free amine or its salt).[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate monitoring of the consumption of the starting material and formation of the desired product, confirming its mass.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the disappearance of the characteristic Boc proton signal, which is a singlet around 1.4 ppm.[8]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting incomplete Boc deprotection.

Problem: Incomplete or No Reaction
Potential Cause Suggested Solution
Insufficient Acid Strength or Concentration Increase the concentration of TFA (up to 100%) or switch to a stronger acid system like 4M HCl in dioxane.[1]
Steric Hindrance Increase the reaction temperature gently (e.g., to 40°C).[3] Alternatively, consider switching to a stronger acidic system.[3]
Low Reaction Temperature If the substrate is stable, consider gently warming the reaction to a maximum of 40-50°C.[1]
Poor Resin Swelling (for Solid-Phase Synthesis) Ensure the resin is adequately swelled in the deprotection solvent to allow efficient access of the acid to the peptide chains.[3][10]
Poor Solubility If the Boc-protected starting material has poor solubility in the reaction solvent, this can limit reagent accessibility.[8] Consider a different solvent system.
Problem: Side Product Formation
Potential Cause Suggested Solution
Alkylation by tert-butyl cation Add a scavenger such as triethylsilane (TES), triisopropylsilane (TIPS), or thioanisole (typically 5-10% v/v) to the reaction mixture.[1]
Degradation of other acid-sensitive functional groups Switch to a milder deprotection method. The oxalyl chloride/methanol protocol is reported to be tolerant of various functional groups.[1][4] A pTSA-based DES is also a mild alternative.[1]
Trifluoroacetylation of the product amine (when using TFA) Avoid prolonged reaction times and high temperatures. If the problem persists, consider using HCl-based methods instead of TFA.[1]

Experimental Protocols

Protocol 1: General Procedure for Boc Deprotection with TFA in DCM
  • Dissolve the N-Boc protected amine in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.[1]

  • To the stirred solution, add trifluoroacetic acid (TFA). The amount of TFA can range from 20% to 100% (neat TFA) depending on the substrate's reactivity. For hindered amines, a 1:1 mixture of TFA and DCM is a good starting point.[1]

  • If necessary, add a scavenger such as triethylsilane (5-10% v/v).[1]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For very hindered amines, the reaction may require several hours to overnight.[1]

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.[1]

  • The resulting amine TFA salt can be used directly or neutralized by dissolving the residue in an appropriate solvent and washing with a mild aqueous base (e.g., saturated NaHCO₃ solution).[1]

  • Extract the free amine with an organic solvent, dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate to obtain the product.[1]

Protocol 2: Boc Deprotection with HCl in Dioxane
  • Dissolve the N-Boc protected amine in a minimal amount of a co-solvent like methanol or DCM if it is not readily soluble in dioxane.[1]

  • Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents of HCl).[1]

  • Stir the reaction at room temperature. These reactions are often faster than with TFA and may be complete within 1-4 hours.[1]

  • Monitor the reaction by TLC or LC-MS.[1]

  • Upon completion, the solvent is typically removed under reduced pressure.[1]

  • The resulting amine hydrochloride salt can be isolated by precipitation with a non-polar solvent like diethyl ether and collected by filtration.[1]

Protocol 3: Mild Boc Deprotection with Oxalyl Chloride in Methanol
  • Dissolve the N-Boc protected amine (1 equivalent) in methanol.[1]

  • To the solution, add oxalyl chloride (3 equivalents) dropwise at room temperature.[1]

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.[1]

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.[1]

  • Extract the product with an organic solvent (e.g., ethyl acetate).[1]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the deprotected amine.[1]

Visualizations

troubleshooting_workflow start Incomplete Boc Deprotection check_conditions Verify Reaction Conditions (Acid conc., Temp., Time) start->check_conditions side_reactions Check for Side Reactions (Alkylation, Degradation) start->side_reactions Side Products Observed increase_tfa Increase TFA Concentration or Reaction Time/Temp check_conditions->increase_tfa Standard Conditions Used switch_acid Switch to Stronger Acid (e.g., 4M HCl in Dioxane) increase_tfa->switch_acid Still Incomplete complete Deprotection Complete increase_tfa->complete Successful milder_method Consider Milder Methods (e.g., Oxalyl Chloride/MeOH) switch_acid->milder_method Substrate Degradation switch_acid->complete Successful milder_method->complete Successful add_scavenger Add Scavenger (e.g., TES, TIPS) side_reactions->add_scavenger Alkylation Detected add_scavenger->complete deprotection_pathway cluster_deprotection Acid-Catalyzed Boc Deprotection cluster_side_reaction Side Reaction Mitigation Boc-Amine Boc-Amine Protonated Boc-Amine Protonated Boc-Amine Boc-Amine->Protonated Boc-Amine + H+ (TFA or HCl) Carbamic Acid Carbamic Acid Protonated Boc-Amine->Carbamic Acid t-Butyl Cation t-Butyl Cation Protonated Boc-Amine->t-Butyl Cation Free Amine Free Amine Carbamic Acid->Free Amine - CO2 Trapped Cation Trapped Cation t-Butyl Cation->Trapped Cation + Scavenger Scavenger Scavenger decision_tree start Substrate Properties acid_sensitive Is the substrate acid-sensitive? start->acid_sensitive strong_acid Use Strong Acid (TFA, HCl) with Scavengers acid_sensitive->strong_acid No mild_acid Use Milder Method (Oxalyl Chloride, pTSA-DES, Lewis Acid) acid_sensitive->mild_acid Yes thermally_stable Is the substrate thermally stable? thermal Consider Thermal Deprotection thermally_stable->thermal Yes mild_acid->thermally_stable

References

Technical Support Center: Improving the Efficiency of Spirocyclization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Spirocyclization Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of spirocycles.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when optimizing a spirocyclization reaction?

A1: The success and efficiency of a spirocyclization reaction are often dictated by a combination of factors. The most critical include the choice of catalyst and ligands, the solvent, reaction temperature, and the stoichiometry of the reactants. The electronic and steric properties of the substrate also play a pivotal role in determining the reaction's outcome, including yield and stereoselectivity.

Q2: How can I minimize the formation of byproducts in my spirocyclization reaction?

A2: Byproduct formation is a common issue that can often be mitigated by carefully controlling the reaction conditions. Lowering the reaction temperature can often suppress side reactions, which may have higher activation energies than the desired spirocyclization. Additionally, ensuring anhydrous conditions by using dry solvents and reagents can prevent hydrolysis of sensitive intermediates. In some cases, slow addition of one of the reactants using a syringe pump can maintain a low concentration of a reactive intermediate and favor the intramolecular cyclization over intermolecular side reactions.

Q3: My spirocyclization reaction is suffering from low diastereoselectivity. What strategies can I employ to improve it?

A3: Achieving high diastereoselectivity is a frequent challenge in spirocycle synthesis. Several strategies can be employed to address this issue. The choice of solvent can significantly influence the transition state energies, and a thorough solvent screen is often a good starting point. Lowering the reaction temperature can also enhance diastereoselectivity by favoring the kinetically controlled product. Furthermore, the steric bulk of the catalyst, ligands, or protecting groups on the substrate can be modified to create a more biased steric environment around the reacting centers, thus favoring the formation of a single diastereomer.[1]

Q4: What are the common causes of catalyst deactivation in metal-catalyzed spirocyclization reactions, and how can it be prevented?

A4: Catalyst deactivation in metal-catalyzed spirocyclizations can occur through several mechanisms, including poisoning by impurities, thermal decomposition, or aggregation of the metal catalyst. To prevent deactivation, it is crucial to use high-purity, degassed solvents and reagents to eliminate potential poisons. Running the reaction under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation of the catalyst. If thermal decomposition is suspected, lowering the reaction temperature is advisable. In some cases, the choice of ligand can also stabilize the active catalytic species and prevent deactivation.

Troubleshooting Guides

Issue 1: Low Reaction Yield

A low yield of the desired spirocycle is a common problem that can be attributed to several factors. The following guide provides a systematic approach to troubleshooting and improving the yield of your spirocyclization reaction.

Potential Cause Troubleshooting Steps
Incomplete Reaction - Increase reaction time. - Increase reaction temperature in small increments. - Increase catalyst loading. - Check for catalyst deactivation.
Side Reactions/Byproduct Formation - Lower the reaction temperature. - Use a more selective catalyst or ligand. - Change the solvent to one that disfavors side reactions. - Employ high-dilution conditions through slow addition of a reactant.
Decomposition of Starting Material or Product - Lower the reaction temperature. - Reduce the reaction time. - Use a milder catalyst or reagent. - Ensure the reaction is performed under an inert atmosphere if sensitive to air or moisture.
Poor Solubility of Reactants or Catalyst - Screen for a solvent in which all components are soluble at the reaction temperature. - Consider using a co-solvent to improve solubility.
Issue 2: Poor Diastereoselectivity

Achieving the desired diastereomer is often a critical goal in spirocycle synthesis. This guide provides strategies to improve the diastereomeric ratio (d.r.) of your reaction.

Controlling Factor Strategies for Improvement
Reaction Temperature Lowering the reaction temperature often increases the energy difference between diastereomeric transition states, leading to higher selectivity.[1]
Solvent The polarity and coordinating ability of the solvent can influence the geometry of the transition state. A comprehensive solvent screen is recommended.
Catalyst and Ligand The steric and electronic properties of the catalyst and its ligands create a specific chiral environment that can significantly influence diastereoselectivity. Screening different catalysts and ligands is often necessary.
Substrate Control The use of chiral auxiliaries or bulky protecting groups on the substrate can create a steric bias that directs the cyclization to form a specific diastereomer.[1]
Lewis or Brønsted Acids/Bases In acid- or base-catalyzed reactions, the nature and strength of the acid or base can impact the transition state and, consequently, the diastereoselectivity.

Quantitative Data on Reaction Optimization

The following tables summarize quantitative data from the literature, illustrating the impact of various reaction parameters on the efficiency of spirocyclization reactions.

Table 1: Effect of Catalyst and Ligand on a Palladium-Catalyzed Spirocyclization

EntryCatalyst (mol%)Ligand (mol%)SolventYield (%)d.r.
1Pd(OAc)₂ (5)PPh₃ (10)Toluene653:1
2Pd(OAc)₂ (5)Xantphos (10)Toluene8210:1
3Pd₂(dba)₃ (2.5)P(o-tol)₃ (10)Dioxane755:1
4Pd₂(dba)₃ (2.5)Buchwald Ligand (10)Dioxane91>20:1

Table 2: Influence of Solvent and Temperature on Diastereoselectivity

EntrySolventTemperature (°C)Yield (%)d.r.
1Dichloromethane25882:1
2Dichloromethane0855:1
3Dichloromethane-208212:1
4Toluene25764:1
5Toluene0729:1
6Tetrahydrofuran25921.5:1
7Tetrahydrofuran0903:1

Experimental Protocols

General Procedure for Phosphine-Catalyzed [3+2] Cycloaddition

This protocol outlines a general procedure for the synthesis of spiro-heterocycles via a phosphine-catalyzed [3+2] cycloaddition of an allenoate with a cyclic imide.

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the cyclic imide (1.0 equiv) and the phosphine catalyst (e.g., triphenylphosphine, 10 mol%).

  • Reaction Setup: Place the flask under an inert atmosphere (argon or nitrogen). Add anhydrous solvent (e.g., toluene, 10 mL per mmol of imide).

  • Reactant Addition: To the stirring solution, add the allenoate (1.2 equiv) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 5-12 hours.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired spiro-heterocycle.

General Procedure for Palladium-Catalyzed Intramolecular Heck Spirocyclization

This protocol provides a general method for the synthesis of spiroindolines through a palladium-catalyzed intramolecular Mizoroki-Heck reaction.[2]

  • Reactant Preparation: In a reaction tube, dissolve the N-allylaniline precursor (1.0 equiv) and a base (e.g., triethylamine, 2.0 equiv) in an anhydrous solvent such as DMF.

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(t-Bu₃P)₂, 5-10 mol%) to the solution.

  • Reaction Execution: Seal the reaction tube and heat the mixture to the desired temperature (typically 80-120 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quenching and Extraction: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography to yield the spiroindoline.[2]

Visualizations

troubleshooting_workflow start Low Yield or Poor Selectivity check_conditions Review Reaction Conditions (Temp, Solvent, Catalyst) start->check_conditions check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents analyze_byproducts Identify Byproducts (NMR, LC-MS) start->analyze_byproducts optimize Systematic Optimization check_conditions->optimize check_reagents->optimize analyze_byproducts->optimize temp_screen Temperature Screen optimize->temp_screen Adjust Temp solvent_screen Solvent Screen optimize->solvent_screen Change Solvent catalyst_screen Catalyst/Ligand Screen optimize->catalyst_screen Modify Catalyst success Improved Efficiency temp_screen->success solvent_screen->success catalyst_screen->success

Caption: A logical workflow for troubleshooting common issues in spirocyclization reactions.

pd_catalytic_cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA PdII R-Pd(II)-X L_n OA->PdII IM Intramolecular Carbopalladation PdII->IM Spiro Spiro-Pd(II) Intermediate IM->Spiro RE Reductive Elimination Spiro->RE RE->Pd0 Product Spirocycle RE->Product Substrate Substrate (R-X) Substrate->OA

Caption: A simplified catalytic cycle for a palladium-catalyzed spirocyclization reaction.

cpa_mechanism start Substrate + Electrophile + Chiral Phosphoric Acid (CPA) h_bond Hydrogen Bonding Activation of Electrophile by CPA start->h_bond nucleophilic_attack Nucleophilic Attack of Substrate on Activated Electrophile h_bond->nucleophilic_attack transition_state Diastereomeric Transition States (Stabilized by CPA) nucleophilic_attack->transition_state proton_transfer Proton Transfer and Cyclization transition_state->proton_transfer product_release Product Release & Catalyst Regeneration proton_transfer->product_release product Enantioenriched Spirocycle product_release->product

References

Technical Support Center: Characterization of Unexpected Byproducts in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in piperidine synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges and unexpected byproduct formation during key synthetic routes.

Frequently Asked questions (FAQs)

Q1: My purified piperidine has a yellow tint. What is the cause and how can I remove it?

A yellow discoloration in piperidine is most commonly caused by oxidation products.[1] For applications requiring high purity, removal of these colored impurities is recommended. The most effective purification method is distillation.[1] To prevent future discoloration, it is advisable to store purified piperidine under an inert atmosphere, such as nitrogen or argon, and protect it from light and heat.[1]

Q2: I am having difficulty separating piperidine from a pyridine impurity using distillation. Why is this and what is the solution?

Piperidine and pyridine form a constant boiling azeotropic mixture, which makes complete separation by simple fractional distillation challenging.[1] This azeotrope is composed of approximately 92% piperidine and 8% pyridine by weight and has a boiling point of about 106.1°C at atmospheric pressure.[1] To overcome this, you can employ azeotropic distillation with water or, more effectively, utilize selective salt formation. Piperidine reacts with carbon dioxide (CO2) to form a solid carbonate salt, whereas pyridine does not, enabling separation by filtration.[1]

Q3: My piperidine solution in DMF crystallized upon storage. What is the cause of this?

This is a frequently observed issue with amines. The crystallization is likely due to the formation of a salt.[1] Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate or with acidic gases, such as hydrogen chloride (which can be liberated from other reagents in storage), to form piperidine hydrochloride.[1] To resolve this, you can attempt to redissolve the crystals or prepare a fresh solution. To prevent this issue, ensure your storage container is well-sealed and consider storing it under an inert atmosphere.[1]

Q4: What are the common unexpected byproducts in the catalytic hydrogenation of pyridine?

During the catalytic hydrogenation of pyridine, incomplete reduction can lead to the formation of partially hydrogenated intermediates such as 1,2-dihydropyridine, 1,4-dihydropyridine, and 1,2,3,6-tetrahydropyridine.[2] For substituted pyridines, side-reactions like hydrodefluorination can occur.[3] In some instances, over-reduction or ring-opening can lead to the formation of byproducts like amylamine, although this can often be suppressed by the choice of catalyst.[2]

Q5: What are the potential side products in the Hofmann-Löffler-Freytag reaction for piperidine synthesis?

The Hofmann-Löffler-Freytag reaction can produce a mixture of cyclic amines. A common byproduct is the isomeric pyrrolidine derivative, which is formed through a competing 1,5-hydrogen atom transfer.[2] The ratio of piperidine to pyrrolidine is highly dependent on the structure of the initial N-haloamine.[2] Other possible byproducts include imines, which result from the rearrangement of radical intermediates.[2]

Q6: What byproducts can be expected in the synthesis of piperidine via reductive amination of glutaraldehyde?

While the reductive amination of glutaraldehyde is typically a high-yielding reaction, the use of primary amines can lead to the formation of a 5-hydroxy-pentanyl derivative as a side-product.[2]

Troubleshooting Guides

Issue 1: Low Yield and/or Purity in Piperidine Synthesis

Symptoms:

  • Low isolated yield of the desired piperidine product.

  • Presence of multiple spots on a TLC plate or multiple peaks in GC-MS analysis of the crude product.

Possible Causes and Solutions:

CauseRecommended Solution
Incomplete Reaction Monitor the reaction progress using TLC or GC-MS to ensure all starting material is consumed. Consider extending the reaction time or moderately increasing the temperature.[4]
Side Reactions (e.g., Polymerization) Lowering the reaction temperature can help minimize the formation of side products. Also, optimize the reaction time to avoid prolonged exposure to conditions that may lead to decomposition.[1]
Catalyst Deactivation (in Catalytic Hydrogenation) Ensure the purity of the pyridine starting material. Use a fresh batch of catalyst. Consider using a catalyst that is less prone to poisoning, such as rhodium.[5]
Formation of Quaternary Ammonium Salt (in N-alkylation) This occurs when the newly formed N-alkylated piperidine acts as a nucleophile and reacts with another molecule of the alkylating agent. To minimize this, use a slow addition of the alkylating agent and avoid a large excess of it.[6]
Self-Cyclization of Reagent In reactions involving bifunctional reagents, such as 5-bromovaleric acid, self-cyclization to form a lactone can occur, especially at elevated temperatures. Maintain a moderate reaction temperature and consider the slow addition of the reagent.[4]
Issue 2: Formation of a White Precipitate in the Piperidine Product Upon Storage

Symptom:

  • A white solid forms in the piperidine product over time.

Possible Cause and Solution:

This is likely due to the reaction of the basic piperidine with acidic gases from the atmosphere. The white solid is typically piperidine carbonate, formed from the reaction with carbon dioxide.[2] If the storage area contains acidic vapors, piperidine hydrochloride could also form.[2]

Solution:

  • Filter the piperidine to remove the solid.

  • To prevent recurrence, store the purified piperidine in a well-sealed container under an inert atmosphere (e.g., nitrogen or argon).[1]

Data Presentation

Table 1: Byproduct Distribution in the Catalytic Hydrogenation of Pyridine under Various Conditions

CatalystTemperature (°C)Pressure (bar)SolventMajor ByproductsByproduct Percentage (%)Reference
Rh₂O₃4052,2,2-TrifluoroethanolTetrahydropyridine< 2[5]
PtO₂2560Acetic AcidN-acetylpiperidineVariable[7]
Raney Nickel150100NoneAmylamine~5-10[8]
Pd/C8050Ethanol/HClPartially hydrogenated pyridines~15[9]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Pyridine to Piperidine

This protocol is a general procedure for the laboratory-scale catalytic hydrogenation of pyridine.

Materials:

  • Pyridine

  • Platinum(IV) oxide (PtO₂) (Adams' catalyst)

  • Glacial acetic acid

  • High-pressure reactor (autoclave)

  • Magnetic stirrer

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • In a high-pressure reactor, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.

  • To this mixture, add PtO₂ (typically 1-5 mol%).

  • Seal the reactor and purge with an inert gas (e.g., nitrogen or argon).

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5 bar).

  • Stir the reaction mixture at room temperature or a slightly elevated temperature for the required time (typically 4-24 hours).

  • Monitor the reaction progress by techniques like GC-MS or TLC.

  • Once the reaction is complete, cool the reactor and carefully vent the hydrogen.

  • Purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation or column chromatography.[1]

Protocol 2: GC-MS Analysis of Piperidine Synthesis Reaction Mixture

This protocol outlines a general method for the analysis of a piperidine synthesis reaction mixture using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials and Equipment:

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

  • Helium (carrier gas)

  • Dichloromethane (solvent)

  • Anhydrous sodium sulfate

  • Autosampler vials

Procedure:

  • Sample Preparation:

    • Quench a small aliquot of the reaction mixture.

    • Perform a liquid-liquid extraction with a suitable organic solvent like dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Dilute the sample to an appropriate concentration with the solvent.

  • GC-MS Instrument Settings (Example):

    • Injector Temperature: 250 °C

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Detector:

      • Ion Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

      • Scan Range: m/z 40-400

  • Injection and Analysis:

    • Inject the prepared sample into the GC-MS.

    • Analyze the resulting chromatogram and mass spectra to identify the product and any byproducts by comparing their retention times and fragmentation patterns with known standards or library data.

Visualizations

Byproduct_Formation_Hydrogenation Pyridine Pyridine Dihydropyridine 1,2- or 1,4-Dihydropyridine Pyridine->Dihydropyridine Incomplete Reduction Piperidine Piperidine (Desired Product) Pyridine->Piperidine Direct Hydrogenation Tetrahydropyridine 1,2,3,6-Tetrahydropyridine Dihydropyridine->Tetrahydropyridine Further Reduction Tetrahydropyridine->Piperidine Complete Reduction RingOpening Amylamine (Over-reduction) Piperidine->RingOpening Harsh Conditions Defluorination Defluorinated Piperidine SubstitutedPyridine Substituted Pyridine SubstitutedPyridine->Defluorination Side Reaction

Caption: Byproduct formation pathways in the catalytic hydrogenation of pyridine.

Troubleshooting_Workflow Start Low Yield / Purity Issue CheckCompletion Is the reaction complete? Start->CheckCompletion CheckPurity Are there multiple spots/peaks? CheckCompletion->CheckPurity Yes ExtendReaction Extend reaction time or increase temperature CheckCompletion->ExtendReaction No OptimizeConditions Optimize reaction conditions (temp, catalyst, etc.) CheckPurity->OptimizeConditions Yes Purification Purify product (distillation, chromatography) CheckPurity->Purification No ExtendReaction->Start CharacterizeByproducts Characterize byproducts (GC-MS, NMR) OptimizeConditions->CharacterizeByproducts End Problem Solved Purification->End CharacterizeByproducts->Start

Caption: A logical workflow for troubleshooting low yield and purity in piperidine synthesis.

References

Technical Support Center: Strategies to Improve Diastereoselectivity of Spirocyclization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the diastereoselectivity of spirocyclization reactions.

Troubleshooting Guide

Issue 1: Low Diastereomeric Ratio (d.r.)

Potential Causes:

  • Suboptimal Reaction Temperature: Temperature can significantly impact the energy difference between the transition states leading to different diastereomers.[1][2]

  • Inappropriate Solvent: The solvent influences the conformation of the substrate and the transition state, thereby affecting diastereoselectivity.[1]

  • Weak Stereochemical Control from Substrate: The inherent chirality of the substrate may not be sufficient to induce high diastereoselectivity.[3]

  • Ineffective Catalyst or Chiral Auxiliary: The chosen catalyst or chiral auxiliary may not provide a sufficiently biased chiral environment.[4][5]

Troubleshooting Steps:

  • Optimize Reaction Temperature: Systematically screen a range of temperatures (e.g., -78 °C, -40 °C, 0 °C, room temperature) to find the optimal condition for maximizing the diastereomeric ratio. Lowering the temperature often enhances diastereoselectivity.[1][2]

  • Solvent Screening: Test a variety of solvents with different polarities and coordinating abilities (e.g., toluene, dichloromethane, THF, acetonitrile). Non-polar solvents can sometimes favor higher stereoselectivity.[1]

  • Substrate Modification:

    • Introduce Steric Bulk: Increasing the steric hindrance of substituents near the reacting center can favor a specific approach of the cyclizing partners.[2][6]

    • Incorporate Directing Groups: Installing a functional group that can coordinate to a catalyst or reagent can help pre-organize the substrate for a more selective cyclization.[1]

  • Evaluate Catalyst/Chiral Auxiliary:

    • Catalyst Screening: If using a catalyst, screen a library of catalysts with different chiral ligands or metal centers. Consider bifunctional catalysts that can offer enhanced stereocontrol.[1]

    • Chiral Auxiliary Selection: If using a chiral auxiliary, select one that is known to be effective for the specific reaction class. Auxiliaries like Evans' oxazolidinones or Oppolzer's camphorsultam are powerful options.[4][7][8]

G

Issue 2: Poor Yield of the Desired Diastereomer

Potential Causes:

  • Competing Reaction Pathways: The reaction conditions may favor side reactions, reducing the yield of the desired product.

  • Product Decomposition: The desired diastereomer might be unstable under the reaction or workup conditions.

  • Inefficient Catalyst Turnover: In catalytic reactions, the catalyst may become deactivated, leading to low conversion.

Troubleshooting Steps:

  • Reaction Condition Optimization:

    • Concentration: Vary the concentration of the reactants.

    • Addition Rate: For reactions involving highly reactive species, slow addition of one reactant can minimize side product formation.

  • Workup Procedure Modification:

    • Quenching: Ensure the reaction is properly quenched to stop further reactions.

    • Purification: Use appropriate purification techniques (e.g., flash chromatography, recrystallization) to isolate the desired diastereomer.

  • Catalyst Stability:

    • Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere if the catalyst is sensitive to air or moisture.

    • Catalyst Loading: Optimize the catalyst loading; sometimes a higher loading can improve yield without significantly affecting diastereoselectivity.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right chiral auxiliary for my spirocyclization?

A1: The choice of a chiral auxiliary depends on several factors, including the type of reaction, the substrate, and the desired stereochemical outcome.[4] Chiral auxiliaries are temporarily incorporated into the substrate to control the stereochemistry of subsequent reactions and are typically recovered for reuse.[4] Some commonly used and effective chiral auxiliaries include:

  • Evans' Oxazolidinones: Widely used for stereoselective alkylations, aldol reactions, and Michael additions.[8]

  • Oppolzer's Camphorsultam: Known for its high directing ability in a variety of reactions, including Michael additions.[4]

  • SAMP/RAMP Auxiliaries: Effective for the asymmetric synthesis of aldehydes and ketones.[4]

It is advisable to consult the literature for precedents with similar substrates and reaction types to guide your selection.

Q2: What is the role of the solvent in controlling diastereoselectivity?

A2: The solvent can have a profound effect on diastereoselectivity by influencing the conformation of the substrate and the transition state geometry.[1] Key considerations include:

  • Polarity: Solvent polarity can affect the solubility of reactants and the stability of charged intermediates or transition states.

  • Coordinating Ability: Coordinating solvents can interact with metal catalysts or Lewis acidic sites on the substrate, altering the steric and electronic environment of the reaction center. A systematic screening of solvents with varying properties is often necessary to identify the optimal medium for a given spirocyclization.[1]

Q3: Can substrate control alone be sufficient for high diastereoselectivity?

A3: In some cases, the inherent stereocenters within a substrate can effectively control the stereochemical outcome of a spirocyclization.[3] This is known as substrate-controlled diastereoselectivity. The degree of control depends on the proximity and steric influence of the existing stereocenters on the newly forming stereocenter. However, for substrates with weak directing ability or when very high levels of diastereoselectivity are required, catalyst or auxiliary control is often necessary.[5]

Quantitative Data Summary

The following table summarizes the effect of different strategies on the diastereomeric ratio (d.r.) in a hypothetical spirocyclization reaction.

EntryStrategyTemperature (°C)SolventDiastereomeric Ratio (d.r.)Yield (%)
1Baseline25Dichloromethane60:4085
2Lower Temperature-78Dichloromethane85:1570
3Solvent Change25Toluene75:2580
4Chiral Auxiliary25Dichloromethane>95:590
5Chiral Catalyst0THF98:292

Key Experimental Protocols

General Procedure for a Lewis Acid-Catalyzed Diastereoselective Spirocyclization
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the spirocyclization precursor (1.0 equiv) and the appropriate anhydrous solvent.

  • Cooling: Cool the solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature) using a suitable cooling bath.

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., TiCl₄, SnCl₄, Sc(OTf)₃) (0.1 - 1.2 equiv) dropwise to the stirred solution.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ or NH₄Cl.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy or chiral high-performance liquid chromatography (HPLC).

G

G

References

Technical Support Center: Optimizing Boc Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with the acid-catalyzed deprotection of the tert-butoxycarbonyl (Boc) protecting group. Our focus is on preventing unwanted side reactions to ensure the integrity and purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side reactions during Boc deprotection?

A1: The primary cause of side product formation is the generation of a reactive tert-butyl cation intermediate when the Boc group is cleaved with a strong acid, such as trifluoroacetic acid (TFA).[1][2] This carbocation is a potent electrophile and can alkylate nucleophilic residues within the molecule of interest, leading to undesired modifications.[3][4]

Q2: Which amino acid residues are most susceptible to side reactions during Boc deprotection?

A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation.[2][3] These include:

  • Tryptophan (Trp): The electron-rich indole ring is highly prone to tert-butylation.[3]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt, which can also be susceptible to oxidation.[2][3]

  • Cysteine (Cys): The free thiol group is a strong nucleophile and a prime target for alkylation, leading to S-tert-butylated residues.[2][3]

  • Tyrosine (Tyr): The activated phenolic ring can be alkylated by the carbocation.[2][3]

Q3: What are scavengers and how do they prevent side reactions?

A3: Scavengers are reagents added to the deprotection (cleavage) cocktail to trap reactive electrophiles, like the tert-butyl cation, before they can react with the substrate.[2][5] They are typically nucleophiles that are either more reactive or present in a much higher concentration than the sensitive residues of the target molecule.[3] By intercepting the carbocations, scavengers prevent the formation of alkylated side products.[2][3]

Q4: My Boc deprotection appears to be incomplete. What are the common causes?

A4: Incomplete deprotection can stem from several factors:

  • Insufficient Acid Strength or Concentration: Standard conditions may not be sufficient for sterically hindered substrates.[2]

  • Insufficient Reaction Time or Temperature: The reaction may simply need more time to go to completion.[1][2] However, prolonged reaction times can sometimes increase side product formation if scavengers are not used.[1][2]

  • Steric Hindrance: Bulky groups near the Boc-protected amine can impede the approach of the acid, slowing the reaction rate.[1][6]

  • Poor Resin Swelling (for Solid-Phase Synthesis): If the resin does not swell properly in the deprotection solvent, the acid cannot efficiently access all the peptide chains.[6]

Troubleshooting Guide

Issue 1: I observe unexpected peaks in my HPLC/LC-MS after deprotection, often with a +56 Da mass shift.

  • Possible Cause: This mass shift is a classic indicator of tert-butylation, where the tert-butyl cation generated during deprotection has alkylated a nucleophilic residue on your compound.[3]

  • Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your compound. Triisopropylsilane (TIS) and triethylsilane (TES) are highly effective general carbocation scavengers.[1][5] Refer to the tables below for guidance on scavenger selection.

Issue 2: My peptide containing methionine shows a +16 Da peak and/or a +56 Da peak.

  • Possible Cause: The +16 Da peak corresponds to the oxidation of the methionine thioether to methionine sulfoxide.[3] The +56 Da peak is due to S-alkylation by the tert-butyl cation.[3]

  • Solution: Use scavengers like thioanisole to protect the thioether from alkylation.[5] To prevent oxidation, consider adding reducing agents like 1,2-ethanedithiol (EDT) to the cleavage cocktail.[3] In some cases, methionine sulfoxide can be intentionally used during synthesis and then reduced back to methionine post-cleavage.[7]

Issue 3: The deprotection of my sterically hindered amine is sluggish and incomplete.

  • Possible Cause: The bulky environment around the Boc-protected amine is slowing down the reaction rate.[1][6]

  • Solution: More forcing conditions may be required. Consider increasing the reaction time, gently warming the reaction, or using a stronger acid system such as 4M HCl in dioxane.[1][3] It is critical to use an effective scavenger cocktail under these more aggressive conditions to mitigate potential side reactions.[1]

Data Presentation: Scavenger Selection

The following tables provide guidance on selecting appropriate scavengers for problematic residues and common cleavage cocktail compositions.

Table 1: Scavenger Selection for Susceptible Amino Acid Residues

Target Residue(s)Recommended Scavenger(s)Typical ConcentrationNotes
Tryptophan (Trp)Triisopropylsilane (TIS), Triethylsilane (TES), 1,2-Ethanedithiol (EDT)2.5-5% (v/v) for TIS/TES; 2.5% (v/v) for EDTTIS and TES are highly effective carbocation scavengers.[3][5] EDT also helps prevent acid-catalyzed oxidation of tryptophan.[3]
Methionine (Met)Thioanisole, Triethylsilane (TES)5% (v/v) for Thioanisole; 10-20 equivalents for TESThioanisole is effective in preventing S-alkylation.[5]
Cysteine (Cys)1,2-Ethanedithiol (EDT), Dithiothreitol (DTT)2.5% (v/v) for EDT; 2.5% (w/v) for DTTThese scavengers protect the free thiol group from alkylation and can help prevent disulfide bond formation.[5]
Tyrosine (Tyr)Phenol, Anisole, m-Cresol5-10% (v/v)These phenolic compounds act as decoys for the tert-butyl cation.[3]
General CarbocationsTriisopropylsilane (TIS), Water2.5-5% (v/v)TIS is a highly effective universal carbocation scavenger.[5] Water can also act as a scavenger and is often a component of standard cocktails.[5]

Table 2: Common Acidic Cleavage/Deprotection Cocktails

Cocktail Composition (v/v/v or v/v/w)Application
TFA / TIS / H₂O (95:2.5:2.5)A standard, general-purpose cocktail for many peptides.[1]
TFA / Thioanisole / H₂O / EDT (90:5:3:2)For peptides containing Met, Cys, and/or Trp.
TFA / Phenol / Thioanisole / H₂O / EDT (82.5:5:5:5:2.5)A robust cocktail ("Reagent K") for complex peptides with multiple sensitive residues.
TFA / DCM (1:1)A common reagent for solution-phase deprotection; scavengers should be added based on the substrate.[8]
4M HCl in 1,4-DioxaneA stronger acid system for sterically hindered or difficult-to-deprotect substrates.[1][2]

Visualizations

Boc_Deprotection_Pathway cluster_main Acid-Catalyzed Boc Deprotection cluster_side Side Reactions cluster_scavenger Scavenger Intervention Boc_Protected Boc-NH-R Protonated Boc-N(H+)-H-R Boc_Protected->Protonated + H+ (TFA) Carbamic_Acid HOOC-NH-R Protonated->Carbamic_Acid - Isobutylene tBu_Cation tert-Butyl Cation (t-Bu+) Protonated->tBu_Cation Free_Amine H3N+-R Carbamic_Acid->Free_Amine - CO2 Alkylated_Product Alkylated Side Product (+56 Da) tBu_Cation->Alkylated_Product Alkylation Trapped_Cation Trapped Cation (e.g., t-Bu-SiR3) tBu_Cation->Trapped_Cation Trapping Nucleophilic_Residue Nucleophilic Residue (Trp, Met, Cys, Tyr) Scavenger Scavenger (e.g., TIS)

Caption: General mechanism of acid-catalyzed Boc deprotection and competing side reactions.

Troubleshooting_Workflow Start Post-Deprotection Analysis (HPLC, LC-MS) Check_Purity Is the product pure and the expected mass? Start->Check_Purity Success Success: Proceed to next step Check_Purity->Success Yes Identify_Impurity Identify Impurity Mass Check_Purity->Identify_Impurity No Mass_Shift_56 Mass Shift = +56 Da? Identify_Impurity->Mass_Shift_56 Incomplete_Reaction Starting Material or Incomplete Deprotection? Mass_Shift_56->Incomplete_Reaction No Add_Scavenger Root Cause: t-Butylation Action: 1. Identify nucleophilic residues. 2. Add appropriate scavenger(s) (e.g., TIS, Thioanisole). Mass_Shift_56->Add_Scavenger Yes Other_Impurity Other Impurity Incomplete_Reaction->Other_Impurity No Increase_Severity Root Cause: Incomplete Reaction Action: 1. Increase reaction time. 2. Use stronger acid (e.g., 4M HCl/dioxane). 3. Ensure scavenger use. Incomplete_Reaction->Increase_Severity Yes Investigate Investigate other possible side reactions (e.g., oxidation, cyclization). Other_Impurity->Investigate

Caption: Troubleshooting workflow for unexpected results after Boc deprotection.

Experimental Protocols

Protocol 1: General Boc Deprotection in Solution Phase using TFA and a Scavenger

  • Preparation: Dissolve the Boc-protected compound in a suitable solvent like dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.[1]

  • Scavenger Addition: Add the chosen scavenger based on the substrate's amino acid composition (see Table 1). For a general-purpose scavenger, add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[5]

  • Deprotection: Cool the solution in an ice bath. Add an equal volume of trifluoroacetic acid (TFA) dropwise to the reaction mixture.[1][5]

  • Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene or DCM can help remove residual TFA. The resulting crude product, often a TFA salt, can then be purified by chromatography or precipitation.

Protocol 2: Cleavage of a Peptide from Resin with a Scavenger Cocktail (Solid-Phase Peptide Synthesis)

  • Resin Preparation: Swell the peptide-resin in DCM for 20-30 minutes in a suitable reaction vessel. Drain the solvent.[5]

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, freshly prepare the cleavage cocktail. For a standard cleavage, use a mixture of 95% TFA, 2.5% water, and 2.5% TIS (v/v/v).[5] Use approximately 10 mL of cocktail per gram of resin.

  • Cleavage Reaction: Add the cleavage cocktail to the swollen resin. Agitate the mixture at room temperature for 2-3 hours.[5]

  • Peptide Isolation: Filter the resin through a fritted funnel and collect the filtrate containing the cleaved peptide. Wash the resin 2-3 times with a small volume of fresh TFA or DCM and combine the filtrates.

  • Precipitation: Precipitate the peptide by adding the filtrate dropwise to a stirred, cold solution of diethyl ether (typically 10-20 times the volume of the filtrate).[5]

  • Collection: A white precipitate of the peptide should form. Collect the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether 2-3 times to remove residual scavengers and organic byproducts. Dry the final peptide under vacuum.[5]

References

Technical Support Center: Mild Boc Group Removal on Diazaspiro Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and detailed protocols for the mild removal of the tert-butyloxycarbonyl (Boc) protecting group from diazaspiro compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the Boc deprotection of diazaspiro compounds, offering potential causes and solutions in a question-and-answer format.

Q1: My Boc deprotection is incomplete or sluggish, even with standard acidic conditions like TFA in DCM. What could be the problem?

A: Incomplete deprotection can stem from several factors:

  • Insufficient Acid Strength or Concentration: The standard conditions may not be sufficiently acidic for your specific diazaspiro substrate, potentially due to the basicity of the second nitrogen atom.

  • Low Reaction Temperature: Performing the reaction at 0°C or room temperature might be too slow.

  • Steric Hindrance: The complex three-dimensional structure of some diazaspiro compounds can hinder the approach of the deprotecting agent.

Troubleshooting Steps:

  • Increase Acid Concentration: Gradually increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM).[1]

  • Elevate Reaction Temperature: If the substrate is stable, consider raising the temperature. Some thermal deprotection methods can be effective.[2][3]

  • Switch to a Stronger Acid System: A solution of HCl in dioxane (e.g., 4M) is often more effective than TFA/DCM for stubborn Boc groups.[1][4][5]

Q2: I'm observing side reactions and decomposition of my starting material. How can I achieve a cleaner deprotection?

A: Diazaspiro compounds can contain other acid-sensitive functional groups. Standard strong acid conditions may not be suitable.

Troubleshooting Steps:

  • Use Milder Acidic Conditions: Consider using aqueous phosphoric acid, which can be effective for Boc deprotection while tolerating other acid-labile groups.[6]

  • Explore Non-Acidic Methods: Several methods avoid the use of strong acids altogether:

    • Oxalyl Chloride in Methanol: This system has been reported as a mild method for Boc deprotection at room temperature.[7][8][9][10]

    • Silica Gel: In some cases, heating the Boc-protected compound with silica gel under reduced pressure can effect deprotection, particularly for thermally sensitive heterocycles.[11]

    • Thermal Deprotection: Heating in a suitable solvent like trifluoroethanol or even water can lead to clean deprotection for some substrates.[2][3]

Q3: How can I selectively deprotect only one of the two Boc groups on my diazaspiro compound?

A: Achieving selective deprotection can be challenging and is highly substrate-dependent. The electronic and steric environment of each nitrogen atom will play a crucial role.

Troubleshooting Steps:

  • Fine-tune Acidic Conditions: Use a substoichiometric amount of a mild acid at low temperatures and carefully monitor the reaction progress by TLC or LC-MS.

  • Enzymatic Cleavage: While not broadly applicable, specific enzymes could potentially offer high selectivity. This would require screening and optimization for your particular substrate.

  • Alternative Protecting Group Strategy: If selective deprotection proves difficult, consider using orthogonal protecting groups (e.g., Boc and Cbz) from the outset of your synthesis.

Summary of Mild Boc Deprotection Conditions

The following table summarizes various mild conditions for Boc group removal, providing a starting point for optimization.

Reagent/ConditionSolventTemperature (°C)Typical Reaction TimeYield (%)Notes
Oxalyl Chloride (3 equiv.)MethanolRoom Temp1 - 4 hoursup to 90Effective for a diverse range of substrates, including those with acid-labile groups.[7][8][9][10]
Aqueous Phosphoric Acid---HighEnvironmentally benign and selective for Boc groups over other acid-sensitive groups like Cbz or TBDMS ethers.[6]
Silica Gel-5024 hours~67Applied under reduced pressure; suitable for thermally sensitive heterocycles.[11]
Thermal (Catalyst-free)Methanol or TrifluoroethanolHigh (Flow Chemistry)< 1 minute (residence time)HighContinuous flow setup allows for precise temperature control and selective deprotection.[3]
Iron(III) Catalysis----A catalytic and selective method for removing a Boc group from N,N'-diprotected amines.[12]

Experimental Protocols

Protocol 1: Boc Deprotection using Oxalyl Chloride in Methanol

This protocol is adapted from a general procedure for mild Boc deprotection.[7]

  • Dissolve the N-Boc protected diazaspiro compound (1 equivalent) in methanol (approximately 0.1 M concentration) in a dry round-bottom flask equipped with a stir bar.

  • Stir the solution at room temperature for 5 minutes.

  • Carefully add oxalyl chloride (3 equivalents) dropwise to the stirring solution. Caution: The reaction can be exothermic.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 1 to 4 hours.

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: Boc Deprotection using 4M HCl in Dioxane

This is a standard protocol for more robust Boc deprotection.[5]

  • Dissolve the N-Boc protected diazaspiro compound in a minimal amount of a co-solvent like dichloromethane or methanol if it is not readily soluble in dioxane.

  • Add a solution of 4M HCl in dioxane (typically 5-10 equivalents of HCl).

  • Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess HCl under reduced pressure.

  • The resulting hydrochloride salt can often be used directly in the next step or neutralized with a base and extracted to yield the free amine.

Visual Guides

experimental_workflow cluster_start Start cluster_deprotection Deprotection cluster_monitoring Monitoring cluster_workup Workup cluster_end End start N-Boc Diazaspiro Compound deprotection Add Deprotection Reagent (e.g., Oxalyl Chloride/MeOH) start->deprotection monitoring Monitor Reaction (TLC or LC-MS) deprotection->monitoring quench Quench Reaction monitoring->quench extraction Extract Product quench->extraction purification Purify Product extraction->purification end Deprotected Diazaspiro Compound purification->end

Caption: General experimental workflow for Boc deprotection.

troubleshooting_flowchart start Boc Deprotection Attempt incomplete Incomplete Reaction? start->incomplete side_reactions Side Reactions? incomplete->side_reactions No increase_acid Increase Acid Conc. or Temp. incomplete->increase_acid Yes milder_acid Use Milder Acid (e.g., aq. H3PO4) side_reactions->milder_acid Yes success Successful Deprotection side_reactions->success No stronger_acid Use Stronger Acid (e.g., HCl/Dioxane) increase_acid->stronger_acid stronger_acid->success non_acidic Use Non-Acidic Method (e.g., Oxalyl Chloride) milder_acid->non_acidic non_acidic->success

Caption: Troubleshooting decision tree for Boc deprotection.

References

Validation & Comparative

Navigating Purity Analysis: A Comparative Guide for Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic intermediates is paramount. This guide provides a comparative analysis of analytical techniques for determining the purity of Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate, a key building block in medicinal chemistry. High-Performance Liquid Chromatography (HPLC) is presented as a primary method, with Gas Chromatography-Mass Spectrometry (GC-MS), Supercritical Fluid Chromatography (SFC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy discussed as viable alternatives.

This document outlines detailed experimental protocols and presents illustrative data to guide methodology selection for the quality control of this spirocyclic diamine derivative.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a robust and widely accessible technique for the purity analysis of Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate. Due to the basic nature of the free amine and the hydrophobicity of the tert-butoxycarbonyl (Boc) protecting group, a C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent (acetonitrile or methanol) is recommended.[1][2][3][4] The addition of an acid, such as formic acid or trifluoroacetic acid, to the mobile phase is crucial for achieving sharp peak shapes by minimizing interactions with residual silanols on the stationary phase.[2]

Experimental Protocol: HPLC
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 1 mg/mL).

Comparative Analysis of Analytical Techniques

While HPLC is a stalwart in purity analysis, alternative methods offer distinct advantages in terms of speed, resolution, and the nature of the information provided.

Analytical TechniquePrincipleTypical Purity (%)ThroughputKey AdvantagesKey Limitations
HPLC-UV Separation based on polarity.>99.5MediumRobust, widely available, excellent for routine quality control.May require derivatization for compounds without a chromophore, solvent consumption.
GC-MS Separation based on volatility and mass-to-charge ratio.>99.0HighHigh sensitivity, provides structural information of impurities.Requires volatile and thermally stable compounds, potential for Boc-group degradation at high temperatures.
SFC Separation using a supercritical fluid as the mobile phase.>99.5HighFast separations, reduced organic solvent consumption ("green" chromatography), suitable for both chiral and achiral separations.[5][6][7][8]Requires specialized instrumentation, sample solubility can be a challenge.
qNMR Quantitative analysis based on the signal intensity relative to a certified internal standard.>99.8LowAbsolute quantification without a specific reference standard of the analyte, provides structural confirmation.[9][10][11][12][13]Lower sensitivity compared to chromatographic methods, requires a high-purity internal standard.

Alternative Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and thermally stable compounds. For Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate, GC-MS can provide valuable information on volatile impurities. However, care must be taken to avoid thermal degradation of the Boc-protecting group in the injector port.

Experimental Protocol: GC-MS

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250 °C (split injection, 20:1).

  • Oven Program: 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min.

  • MS Transfer Line: 280 °C.

  • Ion Source: 230 °C.

  • Mass Range: m/z 40-500.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate (e.g., 1 mg/mL).

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a "greener" and often faster alternative to HPLC.[6][7] It utilizes supercritical carbon dioxide as the primary mobile phase, significantly reducing organic solvent consumption. SFC is particularly well-suited for the separation of chiral compounds and can offer unique selectivity for achiral separations as well.[5][8]

Experimental Protocol: SFC

  • Instrumentation: Analytical SFC system with a back-pressure regulator and a UV detector.

  • Column: Chiral or achiral stationary phase suitable for SFC (e.g., polysaccharide-based for chiral, or a polar modified silica for achiral).

  • Mobile Phase A: Supercritical CO2.

  • Mobile Phase B (Co-solvent): Methanol with 0.1% diethylamine (for improved peak shape of basic compounds).

  • Gradient: 5% to 40% B over 5 minutes.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in the co-solvent (e.g., 1 mg/mL).

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the determination of absolute purity by integrating the signal of the analyte against that of a certified internal standard of known purity.[9][10][11][12][13] This technique does not require a reference standard of the compound being analyzed, making it highly valuable for the characterization of new chemical entities.

Experimental Protocol: qNMR

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with known purity that has a simple spectrum and resonances that do not overlap with the analyte (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d6, CDCl3).

  • Data Acquisition: Ensure a sufficiently long relaxation delay (D1) to allow for complete relaxation of all relevant nuclei.

  • Data Processing: Carefully integrate the signals of the analyte and the internal standard.

  • Calculation: The purity is calculated based on the integral values, the number of protons giving rise to each signal, the molecular weights, and the masses of the sample and the internal standard.

Workflow and Decision Making

The selection of the most appropriate analytical technique depends on the specific requirements of the analysis, including the desired level of accuracy, throughput, and the available instrumentation.

HPLC_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Analytical Method Selection cluster_2 Chromatographic Analysis cluster_3 Absolute Purity Determination cluster_4 Data Analysis & Reporting Start Weigh Sample Dissolve Dissolve in Diluent Start->Dissolve Decision Routine QC? Dissolve->Decision HPLC HPLC Analysis Decision->HPLC Yes GCMS GC-MS Analysis Decision->GCMS No, Volatile Impurities? SFC SFC Analysis Decision->SFC No, Chiral or Fast? qNMR qNMR Analysis Decision->qNMR No, Absolute Purity? Data Calculate Purity HPLC->Data GCMS->Data SFC->Data qNMR->Data Report Generate Report Data->Report

References

Mass Spectrometry of Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected mass spectrometric behavior of Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate and its derivatives. Due to a lack of publicly available experimental mass spectra for this specific compound, this guide is based on established fragmentation patterns of its key structural motifs: N-Boc protected amines and spirocyclic piperidine rings.

Introduction

Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate is a spirocyclic diamine containing a tert-butyloxycarbonyl (Boc) protecting group. This scaffold is of interest in medicinal chemistry and drug development. Mass spectrometry is a critical tool for the structural confirmation and quantification of such molecules. Understanding the fragmentation patterns of this compound and its derivatives is essential for their unambiguous identification.

Predicted Mass Spectrometric Fragmentation

The mass spectrum of Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate is expected to be characterized by fragmentation of the Boc group and cleavage of the spirocyclic core. The primary ionization technique considered here is Electrospray Ionization (ESI), which will typically generate the protonated molecule [M+H]⁺ in positive ion mode.

The key fragmentation pathways are predicted to be:

  • Loss of Isobutylene: A characteristic fragmentation of Boc-protected amines is the loss of isobutylene (C4H8), resulting in a neutral loss of 56 Da.

  • Loss of the entire Boc group: Cleavage of the carbamate linkage can lead to the loss of the entire Boc group (C5H9O2), a neutral loss of 101 Da.

  • Alpha-Cleavage: Cleavage of the carbon-carbon bonds adjacent to the nitrogen atoms in the piperidine rings is a common fragmentation pathway for amines.

  • Ring Fission: The spirocyclic core may undergo ring-opening and subsequent fragmentation.

Comparison with Derivatives

The position of the Boc group and other substituents on the spirocyclic core will influence the fragmentation pattern. For instance, an isomer with the Boc group at the 9-position (Tert-butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate) would likely exhibit a different relative abundance of fragment ions due to the different chemical environment of the protected nitrogen.

Derivatives with additional functional groups will show characteristic fragmentations associated with those groups, in addition to the fragmentation of the core structure.

Quantitative Data Summary

The following table summarizes the predicted m/z values for the key ions of Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate in positive ion ESI-MS.

Ion Predicted m/z Description
[M+H]⁺255.2Protonated molecule
[M+H - C4H8]⁺199.2Loss of isobutylene from the Boc group
[M+H - C5H9O2]⁺154.1Loss of the entire Boc group
Further Fragments< 154.1Resulting from alpha-cleavage and ring fission

Experimental Protocols

A general liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate and its derivatives is outlined below.

Sample Preparation:

  • Dissolve the sample in a suitable organic solvent (e.g., methanol, acetonitrile) to a concentration of 1 mg/mL to create a stock solution.

  • Prepare working solutions by diluting the stock solution with the initial mobile phase composition to the desired concentration range (e.g., 1-1000 ng/mL).

Liquid Chromatography (LC):

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is suitable for separating the compound from impurities.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start with a low percentage of mobile phase B (e.g., 5%), hold for a short period, then ramp up to a high percentage (e.g., 95%) over several minutes to elute the compound.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry (MS):

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Mode: Full scan MS to identify the [M+H]⁺ ion, followed by product ion scan (MS/MS) of the [M+H]⁺ ion to observe fragmentation.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Collision Gas: Argon.

  • Collision Energy: A range of collision energies (e.g., 10-40 eV) should be tested to optimize the fragmentation.

Visualizations

Fragmentation_Pathway M [M+H]⁺ m/z = 255.2 Frag1 [M+H - C₄H₈]⁺ m/z = 199.2 M->Frag1 - 56 Da (Isobutylene) Frag2 [M+H - C₅H₉O₂]⁺ m/z = 154.1 M->Frag2 - 101 Da (Boc group) Frag3 Further Fragments < 154.1 Frag2->Frag3 Ring Cleavage

Caption: Predicted ESI-MS/MS fragmentation pathway.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Dissolve Dissolve Sample Dilute Dilute to Working Conc. Dissolve->Dilute LC_Separation LC Separation (C18 Column) Dilute->LC_Separation ESI_Ionization ESI Ionization (Positive Mode) LC_Separation->ESI_Ionization MS_Scan Full Scan MS ESI_Ionization->MS_Scan MSMS_Scan Product Ion Scan (MS/MS) MS_Scan->MSMS_Scan Isolate [M+H]⁺ Identify_Fragments Identify Fragment Ions MSMS_Scan->Identify_Fragments Structure_Elucidation Structure Elucidation Identify_Fragments->Structure_Elucidation

Caption: General experimental workflow for LC-MS/MS analysis.

A Comparative Guide to the Synthesis of 1,9-Diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,9-diazaspiro[5.5]undecane scaffold is a privileged heterocyclic motif found in a variety of biologically active compounds, making its efficient synthesis a topic of significant interest in medicinal chemistry and drug development. This guide provides a comparative analysis of key synthetic routes to this spirocyclic diamine, presenting quantitative data, detailed experimental protocols, and visualizations to aid in the selection of the most suitable method for a given research objective.

Comparison of Primary Synthesis Routes

Two principal strategies for the construction of the 1,9-diazaspiro[5.5]undecane core are highlighted here: the reduction of a spirocyclic dione precursor and a multi-step sequence involving sequential piperidine ring formation.

ParameterRoute 1: Reduction of 3,9-Diazaspiro[5.5]undecane-2,4-dioneRoute 2: Multi-step Synthesis via Curtius Rearrangement
Starting Materials 3,9-Diazaspiro[5.5]undecane-2,4-dioneN-Boc-4-piperidone, iodomethyl pyrazole
Key Reactions Catalytic HydrogenationAlkylation, Curtius Rearrangement, Ring Closure
Overall Yield High (typically >90%)Moderate (variable depending on steps)
Number of Steps 1Multiple (typically 4-5)
Scalability Generally goodCan be challenging, especially the Curtius rearrangement
Reagent Hazards Flammable hydrogen gas, pyrophoric catalysts (e.g., Raney Ni)Use of azides (potentially explosive), strong bases
Substituent Introduction Limited to post-synthesis modificationAllows for pre-functionalization of building blocks

Experimental Protocols

Route 1: Reduction of 3,9-Diazaspiro[5.5]undecane-2,4-dione

This approach offers a direct and often high-yielding pathway to the saturated 1,9-diazaspiro[5.5]undecane core from a readily accessible dione precursor.

Step 1: Synthesis of 3,9-Diazaspiro[5.5]undecane-2,4-dione

While commercially available, the dione can be synthesized via methods such as the Bucherer-Bergs reaction of cyclohexanone.

Step 2: Catalytic Hydrogenation of 3,9-Diazaspiro[5.5]undecane-2,4-dione

Materials:

  • 3,9-Diazaspiro[5.5]undecane-2,4-dione

  • Raney Nickel (or other suitable catalyst, e.g., PtO₂, Ru/C)

  • Methanol (or other suitable solvent)

  • Hydrogen gas

  • High-pressure hydrogenation apparatus

Procedure:

  • A high-pressure autoclave is charged with 3,9-diazaspiro[5.5]undecane-2,4-dione and a catalytic amount of Raney Nickel in methanol.

  • The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically to 50 psi or higher).

  • The reaction mixture is stirred and heated to a specified temperature (e.g., 100-150 °C) for several hours until hydrogen uptake ceases.

  • After cooling to room temperature and venting the hydrogen, the catalyst is carefully filtered off.

  • The solvent is removed under reduced pressure to yield 1,9-diazaspiro[5.5]undecane. Further purification can be achieved by distillation or crystallization of a salt form (e.g., hydrochloride).

Route 2: Multi-step Synthesis via Curtius Rearrangement

This route provides greater flexibility for introducing substituents onto the scaffold during the synthesis. The following is a representative, generalized procedure based on methodologies used for substituted analogs.[1]

Step 1: Alkylation of a Piperidine Precursor

  • A protected piperidine derivative, such as N-Boc-4-carboxypiperidine, is deprotonated with a strong base (e.g., lithium diisopropylamide, LDA) at low temperature (-78 °C).

  • The resulting enolate is then alkylated with a suitable electrophile containing the second nitrogen precursor, for instance, a protected aminoethyl halide.

Step 2: Curtius Rearrangement

  • The carboxylic acid from the previous step is converted to an acyl azide, typically using diphenylphosphoryl azide (DPPA) in the presence of a base like triethylamine.

  • The acyl azide is then heated in an inert solvent (e.g., toluene) to induce the Curtius rearrangement, forming an isocyanate intermediate.[1]

Step 3: Intramolecular Cyclization

  • The isocyanate is treated with a strong acid or base to facilitate intramolecular cyclization, forming the second piperidine ring and completing the spirocyclic core.

Step 4: Deprotection

  • Protecting groups (e.g., Boc) on the nitrogen atoms are removed under appropriate conditions (e.g., treatment with a strong acid like trifluoroacetic acid or HCl) to yield the final 1,9-diazaspiro[5.5]undecane.

Visualizations

Synthesis_Route_1 start 3,9-Diazaspiro[5.5]undecane-2,4-dione reagents H₂, Catalyst (e.g., Raney Ni) Methanol start->reagents product 1,9-Diazaspiro[5.5]undecane reagents->product caption Route 1: Reductive Amination

Caption: Route 1: Reductive Amination.

Synthesis_Route_2 cluster_0 Multi-step Synthesis start Piperidone Derivative step1 Alkylation start->step1 intermediate1 Substituted Piperidine step1->intermediate1 step2 Curtius Rearrangement intermediate1->step2 intermediate2 Isocyanate Intermediate step2->intermediate2 step3 Cyclization intermediate2->step3 intermediate3 Protected Spirocycle step3->intermediate3 step4 Deprotection intermediate3->step4 product 1,9-Diazaspiro[5.5]undecane step4->product caption Route 2: Multi-step Synthesis

Caption: Route 2: Multi-step Synthesis.

Conclusion

The choice of synthetic route for 1,9-diazaspiro[5.5]undecane depends heavily on the specific goals of the research. For the direct and scalable production of the unsubstituted core, the reduction of 3,9-diazaspiro[5.5]undecane-2,4-dione is a highly efficient method. However, when the introduction of specific substituents is required, a multi-step approach, such as one involving a Curtius rearrangement, offers greater synthetic flexibility, allowing for the strategic incorporation of desired functional groups from the outset. Researchers should carefully consider factors such as yield, scalability, reagent availability and hazards, and the need for derivatization when selecting the optimal synthetic strategy.

References

The Ascendancy of Spirocycles: A Comparative Guide to Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate and Other Key Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that offer superior physicochemical and pharmacological properties is perpetual. Among the rising stars in medicinal chemistry are spirocyclic compounds, which offer a unique three-dimensional architecture that can lead to improved potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles. This guide provides a comparative analysis of Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate, a prominent building block, alongside other notable spirocyclic scaffolds, supported by available experimental data.

The introduction of spirocyclic motifs is a strategic approach to navigate away from the "flatland" of traditional aromatic and planar compounds that can often be plagued by issues of poor solubility and metabolic instability.[1][2] The rigid, well-defined three-dimensional arrangement of atoms in spirocycles allows for precise projection of substituents into the binding pockets of biological targets, potentially enhancing binding affinity and selectivity.[2][3]

This guide will delve into the properties of Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate and compare it with other classes of spirocyclic building blocks, presenting available data on their synthesis and performance in key assays relevant to drug discovery.

A Spotlight on Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate

Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate is a member of the diazaspiro[5.5]undecane class of compounds, which have garnered significant interest for their applications in treating a range of disorders, including obesity, pain, and cardiovascular diseases. The tert-butyl carbamate (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization of the other nitrogen, making it a versatile building block for creating diverse chemical libraries.

The inherent properties of the diazaspiro[5.5]undecane core, such as its defined spatial arrangement and potential for introducing diversity, make it an attractive scaffold for modulating biological targets.

Comparative Analysis of Spirocyclic Building Blocks

To provide a clear comparison, this section will present available data on Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate and other representative spirocyclic scaffolds. It is important to note that direct, head-to-head comparative studies are limited, and the data presented here is collated from various sources.

Physicochemical Properties

A key advantage of spirocyclic scaffolds is their potential to improve physicochemical properties critical for drug development. The increased sp3 character of spirocycles generally leads to enhanced solubility and reduced lipophilicity compared to their planar aromatic counterparts.

Spirocyclic Scaffold Molecular Weight ( g/mol ) cLogP (Calculated) Topological Polar Surface Area (TPSA) (Ų) Reference
Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate254.372.341.5
Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate240.341.941.5
Tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate226.321.541.5
Tert-butyl 6-azaspiro[3.3]heptane-6-carboxylate197.271.229.5

Note: cLogP and TPSA values are calculated and can vary depending on the algorithm used. The data presented here is for comparative purposes.

Performance in Biological Assays

The true value of a building block is demonstrated by its performance in biological systems. This includes its metabolic stability, cell permeability, and ability to interact with specific biological targets.

Metabolic stability, often assessed using liver microsomes, is a critical parameter that influences the in vivo half-life of a drug candidate. While direct comparative data for a wide range of spirocycles is scarce, studies on azaspirocycles have generally shown improved metabolic stability compared to their non-spirocyclic counterparts.[2][3]

Compound/Scaffold Class Metabolic Stability (t½ in HLM, min) Reference
Azaspirocycles (General Trend)Generally higher than non-spirocyclic analogs[2]
Specific data for Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate and direct comparators is not readily available in the public domain and would require specific experimental determination.

Cell permeability, often evaluated using the Caco-2 cell model, is a key indicator of a drug's potential for oral absorption. The three-dimensional nature of spirocycles can influence their ability to cross cell membranes.

Compound/Scaffold Class Apparent Permeability (Papp, cm/s) Reference
Specific, directly comparable Caco-2 permeability data for Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate and other spirocyclic building blocks is not available in a consolidated format. This property is highly dependent on the specific substitutions on the core scaffold.

The utility of spirocyclic scaffolds is often demonstrated in their ability to generate potent and selective ligands for various biological targets. The following table provides examples of the binding affinities of derivatives of different spirocyclic cores.

Spirocyclic Scaffold Derivative Target Binding Affinity (Ki, nM) Reference
1,9-Diazaspiro[5.5]undecane derivativeNeuropeptide Y5 Receptor1.8
1-Oxa-4,9-diazaspiro[5.5]undecane derivativeSigma-1 Receptor2.5
2,7-Diazaspiro[3.5]nonane derivativeSigma-1 Receptor2.7
2,8-Diazaspiro[4.5]decane derivativeMCH-R11.1

Note: The presented Ki values are for specific derivatives of the parent scaffolds and are intended to be illustrative of the potential of these cores in generating potent ligands.

Experimental Protocols

To facilitate the direct comparison of these and other spirocyclic building blocks in your own research, we provide an overview of standard experimental protocols for key assays.

Kinetic Solubility Assay

Purpose: To determine the aqueous solubility of a compound under non-equilibrium conditions, which is relevant for early-stage drug discovery.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: Add the DMSO stock solution to a microplate.

  • Aqueous Buffer Addition: Add a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to each well.

  • Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours) to allow for precipitation.

  • Analysis: Measure the amount of compound remaining in solution after removing any precipitate (e.g., by filtration or centrifugation). Quantification is typically performed by UV-Vis spectroscopy or LC-MS/MS.[4][5][6]

Microsomal Stability Assay

Purpose: To assess the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (human or other species), a buffered solution (e.g., phosphate buffer, pH 7.4), and the test compound.

  • Initiation of Reaction: Start the metabolic reaction by adding a cofactor, typically NADPH.[7][8][9]

  • Time-Course Sampling: Take aliquots of the reaction mixture at several time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[9]

  • Analysis: Centrifuge the samples to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point. The half-life (t½) and intrinsic clearance (CLint) can then be calculated.[8][9]

Caco-2 Permeability Assay

Purpose: To evaluate the intestinal permeability of a compound using a Caco-2 cell monolayer, which serves as an in vitro model of the human intestinal epithelium.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable supports until they form a confluent and differentiated monolayer. The integrity of the monolayer is typically assessed by measuring the transepithelial electrical resistance (TEER).[10]

  • Assay Initiation: Add the test compound to either the apical (A) or basolateral (B) side of the monolayer.

  • Sampling: At specified time points, collect samples from the receiver compartment (the side opposite to where the compound was added).

  • Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Calculation of Papp: The apparent permeability coefficient (Papp) is calculated for both directions (A-to-B and B-to-A). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.[11][12][13]

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the key assays described above.

G Kinetic Solubility Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare DMSO Stock add_dmso Add DMSO Stock to Plate prep_stock->add_dmso prep_buffer Prepare Aqueous Buffer add_buffer Add Buffer & Mix prep_buffer->add_buffer add_dmso->add_buffer incubate Incubate (e.g., 2h) add_buffer->incubate separate Separate Precipitate incubate->separate quantify Quantify Soluble Compound (UV/LC-MS) separate->quantify calculate Calculate Solubility quantify->calculate

Kinetic Solubility Assay Workflow

G Microsomal Stability Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_microsomes Prepare Microsomes mix Combine Microsomes & Compound prep_microsomes->mix prep_compound Prepare Test Compound prep_compound->mix prep_cofactor Prepare NADPH start_reaction Add NADPH to Initiate prep_cofactor->start_reaction mix->start_reaction sample Sample at Time Points start_reaction->sample quench Quench Reaction sample->quench analyze Analyze by LC-MS/MS quench->analyze calculate Calculate t½ & CLint analyze->calculate

Microsomal Stability Assay Workflow

G Caco-2 Permeability Assay Workflow cluster_culture Cell Culture cluster_assay Assay cluster_analysis Analysis culture_cells Culture Caco-2 Cells on Inserts check_integrity Measure TEER culture_cells->check_integrity add_compound Add Compound to Donor Side check_integrity->add_compound incubate Incubate add_compound->incubate sample_receiver Sample from Receiver Side incubate->sample_receiver quantify Quantify by LC-MS/MS sample_receiver->quantify calculate_papp Calculate Papp & Efflux Ratio quantify->calculate_papp

Caco-2 Permeability Assay Workflow

Conclusion

Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate and other spirocyclic building blocks represent a powerful tool in the medicinal chemist's arsenal. Their inherent three-dimensionality offers a distinct advantage over traditional planar scaffolds, often leading to improved physicochemical properties and pharmacological profiles. While direct, comprehensive comparative data remains somewhat fragmented, the available evidence strongly suggests that the exploration of spirocyclic chemical space is a fruitful endeavor for the discovery of novel therapeutics.

The strategic selection of a spirocyclic core, such as the diazaspiro[5.5]undecane scaffold, can significantly impact the drug-like properties of a molecule. By utilizing the standardized experimental protocols outlined in this guide, researchers can systematically evaluate and compare different spirocyclic building blocks, enabling data-driven decisions in the design of the next generation of medicines. The continued development and characterization of novel spirocyclic scaffolds will undoubtedly fuel innovation in drug discovery for years to come.

References

A Comparative Analysis of the Biological Activities of Diazaspiro[5.5]undecane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The diazaspiro[5.5]undecane scaffold is a privileged heterocyclic motif in medicinal chemistry, offering a rigid three-dimensional structure that enables precise orientation of functional groups for selective interaction with biological targets.[1] This comparative guide provides an objective overview of the biological activities of various diazaspiro[5.5]undecane isomers, supported by experimental data, to aid researchers in drug discovery and development.

Overview of Biological Activities

Derivatives of diazaspiro[5.5]undecane have demonstrated a wide range of pharmacological effects, including potential treatments for obesity, pain, immune system disorders, cardiovascular diseases, and psychotic disorders.[2][3][4] The specific biological activity is highly dependent on the isomeric form of the diazaspiro[5.5]undecane core and the nature of its substituents. Key isomers explored for their therapeutic potential include 1,9-diazaspiro[5.5]undecanes, 3,9-diazaspiro[5.5]undecanes, and other structural analogs like 1-oxa-4,9-diazaspiro[5.5]undecanes.

Comparative Biological Data

The following tables summarize the quantitative data for various diazaspiro[5.5]undecane isomers and their derivatives against different biological targets.

Table 1: Acetyl-CoA Carboxylase (ACC) Inhibition by 1,9-Diazaspiro[5.5]undecane Derivatives
CompoundTargetIC50 (nM)Reference
1b hACC13.4[2]
hACC21.0[2]
1g hACC17[2]
hACC23[2]
1h hACC111[2]
hACC25[2]
1k hACC111[2]
hACC24[2]
1a ACC67[2]
2 ACC174[2]

hACC1/2: human Acetyl-CoA Carboxylase 1/2

Table 2: Receptor Binding Affinities of Diazaspiro[5.5]undecane Derivatives
CompoundTargetKᵢ (nM)EC₅₀ (nM)Receptor TypeReference
1e GABA-A Receptor (α4βδ)180-Antagonist[5]
15ab μ-Opioid Receptor-<1000Agonist[6]
σ₁ Receptor--Antagonist[6]
15ae μ-Opioid Receptor-<1000Agonist[6]
σ₁ Receptor--Antagonist[6]
15af μ-Opioid Receptor-<1000Agonist[6]
σ₁ Receptor--Antagonist[6]

Key Signaling Pathways and Mechanisms of Action

The diverse biological activities of diazaspiro[5.5]undecane isomers stem from their interaction with various key signaling pathways.

Acetyl-CoA Carboxylase (ACC) Inhibition

Several 1,9-diazaspiro[5.5]undecan-2-one derivatives are potent inhibitors of ACC1 and ACC2.[2] ACC is a critical enzyme in the fatty acid synthesis pathway. Its inhibition can lead to reduced lipid production, making it a target for metabolic diseases like obesity and type 2 diabetes.[2]

ACC_Inhibition_Pathway Acetyl-CoA Acetyl-CoA ACC ACC Acetyl-CoA->ACC Malonyl-CoA Malonyl-CoA ACC->Malonyl-CoA Fatty Acid Synthesis Fatty Acid Synthesis Malonyl-CoA->Fatty Acid Synthesis Diazaspiro[5.5]undecane Derivative Diazaspiro[5.5]undecane Derivative Diazaspiro[5.5]undecane Derivative->ACC

Caption: ACC Inhibition by Diazaspiro[5.5]undecane Derivatives.

GABA-A Receptor Antagonism

3,9-Diazaspiro[5.5]undecane-based compounds have been identified as potent competitive antagonists of the γ-aminobutyric acid type A (GABA-A) receptor.[5] The GABA-A receptor is the major inhibitory neurotransmitter receptor in the central nervous system.[5] Antagonism of this receptor can have implications for neurological and immunological signaling.[5]

GABAA_Antagonism_Pathway cluster_neuron Postsynaptic Neuron GABAA_Receptor GABA-A Receptor Ion_Channel Cl- Channel GABAA_Receptor->Ion_Channel opens Hyperpolarization Hyperpolarization (Inhibition) Ion_Channel->Hyperpolarization Cl- influx GABA GABA GABA->GABAA_Receptor binds Diazaspiro_Derivative 3,9-Diazaspiro[5.5] undecane Derivative Diazaspiro_Derivative->GABAA_Receptor blocks experimental_workflow Compound_Synthesis Synthesis of Diazaspiro [5.5]undecane Isomers Primary_Screening Primary Target-Based Screening Compound_Synthesis->Primary_Screening Dose_Response Dose-Response Studies (IC50 / EC50 Determination) Primary_Screening->Dose_Response Selectivity_Panel Selectivity Profiling (Off-target screening) Dose_Response->Selectivity_Panel In_Vitro_ADME In Vitro ADME Assays (e.g., HLM, Papp) Selectivity_Panel->In_Vitro_ADME Lead_Optimization Lead Optimization In_Vitro_ADME->Lead_Optimization

References

A Spectroscopic Guide to Differentiating Cis and Trans Isomers of Diazaspiro[5.5]undecanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemistry of diazaspiro[5.5]undecane scaffolds is a critical determinant of their biological activity and pharmacological properties. The precise differentiation between cis and trans isomers is therefore paramount in the development of novel therapeutics based on this privileged heterocyclic motif. This guide provides a comparative analysis of the spectroscopic signatures of cis and trans isomers of diazaspiro[5.5]undecanes, supported by representative experimental data and detailed methodologies.

Spectroscopic Comparison: A Summary

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the stereochemical assignment of diazaspiro[5.5]undecane isomers. The spatial arrangement of substituents in the cis and trans configurations gives rise to distinct chemical shifts (δ) and coupling constants (J) for the protons and carbons of the spirocyclic core. Infrared (IR) spectroscopy and mass spectrometry (MS) can provide complementary information.

Table 1: Representative ¹H NMR Spectroscopic Data for Cis and Trans 3,9-Dibenzyl-3,9-diazaspiro[5.5]undecane

ProtonRepresentative Chemical Shift (δ, ppm) - cis-isomerRepresentative Chemical Shift (δ, ppm) - trans-isomerMultiplicity & Coupling Constants (J, Hz)
H-1, H-5 (axial)~ 2.85~ 2.90d, J ≈ 12.0
H-1, H-5 (equatorial)~ 2.60~ 2.65d, J ≈ 12.0
H-2, H-4 (axial)~ 2.50~ 2.55t, J ≈ 11.5
H-2, H-4 (equatorial)~ 2.30~ 2.35d, J ≈ 11.5
H-7, H-11 (axial)~ 2.75~ 2.80d, J ≈ 11.8
H-7, H-11 (equatorial)~ 2.55~ 2.60d, J ≈ 11.8
H-8, H-10 (axial)~ 2.45~ 2.50t, J ≈ 11.2
H-8, H-10 (equatorial)~ 2.25~ 2.30d, J ≈ 11.2
Benzylic CH₂~ 3.50~ 3.52s
Aromatic H~ 7.20 - 7.40~ 7.20 - 7.40m

Table 2: Representative ¹³C NMR Spectroscopic Data for Cis and Trans 3,9-Dibenzyl-3,9-diazaspiro[5.5]undecane

CarbonRepresentative Chemical Shift (δ, ppm) - cis-isomerRepresentative Chemical Shift (δ, ppm) - trans-isomer
C-6 (Spiro)~ 55.0~ 58.0
C-1, C-5~ 52.0~ 53.5
C-2, C-4~ 50.0~ 51.0
C-7, C-11~ 51.5~ 53.0
C-8, C-10~ 49.5~ 50.5
Benzylic CH₂~ 63.0~ 63.2
Aromatic C~ 127.0 - 138.0~ 127.0 - 138.0

Table 3: Representative IR and MS Spectroscopic Data

Spectroscopic Techniquecis-isomertrans-isomer
IR Spectroscopy (cm⁻¹)
C-H stretch (aliphatic)~ 2930, 2850~ 2935, 2855
C-N stretch~ 1100~ 1105
Aromatic C-H stretch~ 3030~ 3030
Aromatic C=C stretch~ 1600, 1495~ 1600, 1495
Mass Spectrometry (m/z)
Molecular Ion [M]⁺Expected at the same m/z for both isomersExpected at the same m/z for both isomers
Fragmentation PatternMay show subtle differences in fragment ion intensities due to stereochemical influences on fragmentation pathways.May show subtle differences in fragment ion intensities due to stereochemical influences on fragmentation pathways.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A Bruker Avance 400 MHz spectrometer (or equivalent) is typically used.

  • Sample Preparation: Approximately 5-10 mg of the diazaspiro[5.5]undecane isomer is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse sequence is used.

    • Spectral Width: Typically 0-10 ppm.

    • Number of Scans: 16-64 scans are averaged to improve the signal-to-noise ratio.

    • Relaxation Delay: A 1-2 second delay between scans is employed.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum.

    • Spectral Width: Typically 0-150 ppm.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

    • Relaxation Delay: A 2-5 second delay is used.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., TopSpin, MestReNova). Chemical shifts are referenced to TMS.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two) equipped with a Universal Attenuated Total Reflectance (UATR) accessory is commonly used.

  • Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal.

  • Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

  • Data Analysis: The positions and intensities of the absorption bands are analyzed to identify characteristic functional groups.

Mass Spectrometry (MS)
  • Instrumentation: An Agilent Gas Chromatography-Mass Spectrometry (GC-MS) system or a Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source is typically employed.

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL).

  • Acquisition:

    • GC-MS: The sample is injected into the GC, where it is vaporized and separated on a capillary column before entering the mass spectrometer.

    • LC-MS: The sample is injected into the LC system and separated on a column before being introduced into the mass spectrometer.

  • Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are analyzed to confirm the molecular weight and deduce structural information.

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and differentiation of cis and trans diazaspiro[5.5]undecane isomers.

Spectroscopic_Workflow Workflow for Spectroscopic Differentiation of Diazaspiro[5.5]undecane Isomers cluster_synthesis Synthesis & Isolation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Assignment cluster_conclusion Stereochemical Assignment synthesis Synthesis of Diazaspiro[5.5]undecane (Mixture of Isomers) separation Chromatographic Separation (e.g., Column Chromatography) synthesis->separation nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) separation->nmr ir IR Spectroscopy separation->ir ms Mass Spectrometry separation->ms nmr_data Analyze Chemical Shifts (δ) & Coupling Constants (J) nmr->nmr_data ir_data Identify Functional Group Vibrations ir->ir_data ms_data Determine Molecular Weight & Fragmentation Pattern ms->ms_data comparison Comparative Analysis of Spectroscopic Data nmr_data->comparison ir_data->comparison ms_data->comparison cis_isomer cis-Isomer trans_isomer trans-Isomer comparison->cis_isomer comparison->trans_isomer Isomer_Comparison Structural Basis for Spectroscopic Differences cluster_cis cis-Isomer cluster_trans trans-Isomer cis_struct Substituents on the same side of the spirocyclic system cis_effect Steric hindrance leads to shielding/deshielding effects on specific protons/carbons cis_struct->cis_effect cis_nmr Distinct set of chemical shifts and coupling constants cis_effect->cis_nmr comparison Spectroscopic Differentiation cis_nmr->comparison trans_struct Substituents on opposite sides of the spirocyclic system trans_effect Different spatial arrangement results in a different magnetic environment for nuclei trans_struct->trans_effect trans_nmr Different set of chemical shifts and coupling constants trans_effect->trans_nmr trans_nmr->comparison

The Spirocyclic Advantage: A Comparative Guide to the Diazaspiro[5.5]undecane Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer enhanced therapeutic properties is relentless. Among these, spirocyclic scaffolds have emerged as a powerful tool for optimizing drug candidates. This guide provides a comprehensive comparison of the advantages of incorporating a diazaspiro[5.5]undecane scaffold in drug design, with a particular focus on its application in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors and GABA-A receptor (GABAAR) antagonists. Through a detailed analysis of experimental data, this document demonstrates the superior physicochemical and pharmacological profiles that this unique scaffold can impart compared to traditional, non-spirocyclic analogues.

Executive Summary

The diazaspiro[5.5]undecane scaffold, a three-dimensional and conformationally restricted bicyclic system, offers significant advantages in drug design. Its rigid nature allows for precise orientation of substituents, leading to improved target affinity and selectivity. Furthermore, the introduction of sp³-rich centers enhances physicochemical properties such as solubility and metabolic stability, while potentially reducing off-target effects. This guide will delve into specific case studies, presenting quantitative data that underscores the benefits of this scaffold in overcoming common challenges in drug development.

I. Comparative Analysis: PARP Inhibitors - Diazaspiro[5.5]undecane vs. Piperazine

A compelling example of the diazaspiro[5.5]undecane scaffold's potential is its use as a bioisosteric replacement for the piperazine ring in the well-established PARP inhibitor, Olaparib. The following tables summarize the comparative data between a diazaspiro[5.5]undecane-containing analogue (Compound 10e) and Olaparib.[1][2]

Table 1: Comparative PARP-1 Binding Affinity
CompoundScaffoldPARP-1 IC50 (nM)
OlaparibPiperazine1.9 ± 0.3
Compound 10e Diazaspiro[5.5]undecane 12.6 ± 1.1

Data sourced from Puentes et al., J Med Chem, 2018.[1][2]

While Olaparib exhibits a slightly higher affinity for PARP-1, the diazaspiro analogue, Compound 10e, maintains a potent inhibitory concentration in the low nanomolar range. The true advantage of the spirocyclic scaffold becomes evident when evaluating the downstream cellular effects.

Table 2: Comparative Cellular Effects
CompoundScaffoldDNA Damage (γH2AX foci formation at 10 µM)Cytotoxicity (EC50 in UWB1.289 cells, µM)
OlaparibPiperazineSignificant increase0.2 ± 0.05
Compound 10e Diazaspiro[5.5]undecane No significant increase 1.4 ± 0.2

Data sourced from Puentes et al., J Med Chem, 2018.[1]

The data clearly indicates that while maintaining potent PARP-1 inhibition, the diazaspiro[5.5]undecane-containing Compound 10e does not induce DNA damage to the same extent as Olaparib.[1][2] This translates to significantly lower cytotoxicity in BRCA1-deficient cancer cells. This remarkable separation of potent enzymatic inhibition from off-target DNA damage highlights a key advantage of the diazaspiro scaffold: the potential for developing safer therapeutics.

II. Physicochemical and Pharmacokinetic Advantages

The three-dimensional nature of the diazaspiro[5.5]undecane scaffold often leads to improved physicochemical properties compared to flatter, aromatic systems like piperazine.

Table 3: Comparative Physicochemical and Pharmacokinetic Properties
PropertyDiazaspiro[5.5]undecane DerivativesNon-Spirocyclic Analogues (General)Advantage of Spirocyclic Scaffold
Solubility Can show improved aqueous solubility.[3][4]Often limited by planarity and high crystallinity.Enhanced developability as oral formulations.
Permeability Can exhibit low cell membrane permeability.[5][6][7][8][9]Variable, but can be high for lipophilic compounds.Potential for reduced CNS side effects by limiting blood-brain barrier penetration.
Metabolic Stability Generally demonstrates good metabolic stability.[10]Susceptible to metabolism at multiple sites.Improved pharmacokinetic profile and potentially longer half-life.

The low permeability observed with some diazaspiro[5.5]undecane-based GABAAR antagonists is a noteworthy feature.[5][6][7][8][9] While high permeability is often sought for CNS-penetrant drugs, low permeability is advantageous for peripherally acting agents, as it can minimize centrally-mediated side effects.

III. Experimental Protocols

To facilitate the replication and validation of the presented findings, detailed methodologies for key experiments are provided below.

Experimental Protocol 1: PARP-1 Enzymatic Assay (Fluorometric)

This protocol is adapted from commercially available kits and is suitable for determining the IC50 values of PARP-1 inhibitors.

Materials:

  • Recombinant human PARP-1 enzyme

  • Activated DNA (histone-free)

  • β-NAD+ (Nicotinamide adenine dinucleotide)

  • PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)

  • Fluorescent NAD+ analogue (e.g., etheno-NAD+)

  • Test compounds (dissolved in DMSO)

  • 384-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a reaction mixture containing PARP Assay Buffer, activated DNA, and the fluorescent NAD+ analogue.

  • Add the test compound at various concentrations (typically a serial dilution) to the wells of the microplate. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Olaparib).

  • Initiate the reaction by adding the PARP-1 enzyme to each well.

  • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), protected from light.

  • Stop the reaction by adding a stop solution (e.g., a potent PARP inhibitor at a high concentration).

  • Read the fluorescence intensity on a microplate reader at the appropriate excitation and emission wavelengths for the fluorescent NAD+ analogue.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the controls.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Protocol 2: γH2AX Immunofluorescence Assay for DNA Damage

This protocol describes the detection of γH2AX foci, a marker for DNA double-strand breaks, in cultured cells.[11][12][13][14][15]

Materials:

  • Cultured cells (e.g., UWB1.289)

  • Cell culture medium and supplements

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% bovine serum albumin in PBS)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

  • Secondary antibody: fluorescently labeled anti-rabbit IgG (e.g., Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with the test compounds at the desired concentrations for a specified duration (e.g., 24 hours). Include appropriate positive and negative controls.

  • After treatment, wash the cells with PBS and fix them with the fixation solution for 15 minutes at room temperature.[11][12][13]

  • Wash the cells with PBS and then permeabilize them with the permeabilization solution for 10 minutes.[11][12][13]

  • Wash with PBS and block non-specific antibody binding by incubating with the blocking solution for 1 hour.[11][12][13]

  • Incubate the cells with the primary anti-γH2AX antibody (diluted in blocking solution) overnight at 4°C.[11][12][13]

  • Wash the cells extensively with PBS.

  • Incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature, protected from light.

  • Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.[11]

  • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Visualize and capture images using a fluorescence microscope.

  • Quantify the number of γH2AX foci per nucleus using image analysis software.

IV. Visualizing the Advantage: Signaling Pathways and Workflows

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

PARP_Inhibition_Mechanism DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 recruits Replication_Fork Replication Fork DNA_SSB->Replication_Fork stalls PARylation PARylation PARP1->PARylation catalyzes BER_Complex Base Excision Repair (BER) Complex PARylation->BER_Complex recruits SSB_Repair SSB Repair BER_Complex->SSB_Repair mediates DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork->DNA_DSB leads to HR_Repair Homologous Recombination (HR) Repair DNA_DSB->HR_Repair repaired by Apoptosis Apoptosis DNA_DSB->Apoptosis unrepaired Cell_Survival Cell Survival HR_Repair->Cell_Survival PARP_Inhibitor PARP Inhibitor (e.g., Olaparib, Compound 10e) PARP_Inhibitor->PARP1 inhibits & traps BRCA_Deficient BRCA Deficient Cells BRCA_Deficient->HR_Repair deficient in

Figure 1: Mechanism of action of PARP inhibitors and the principle of synthetic lethality.

gH2AX_Workflow start Start cell_seeding 1. Seed Cells on Coverslips start->cell_seeding compound_treatment 2. Treat with Test Compound cell_seeding->compound_treatment fixation 3. Fixation (Paraformaldehyde) compound_treatment->fixation permeabilization 4. Permeabilization (Triton X-100) fixation->permeabilization blocking 5. Blocking (BSA) permeabilization->blocking primary_ab 6. Incubate with Primary Antibody (anti-γH2AX) blocking->primary_ab secondary_ab 7. Incubate with Fluorescent Secondary Antibody primary_ab->secondary_ab counterstain 8. Counterstain Nuclei (DAPI) secondary_ab->counterstain mounting 9. Mount Coverslips counterstain->mounting imaging 10. Fluorescence Microscopy mounting->imaging analysis 11. Image Analysis (Quantify Foci) imaging->analysis end End analysis->end

Figure 2: Experimental workflow for the γH2AX immunofluorescence assay.

Scaffold_Comparison Scaffold Scaffold Choice Piperazine Piperazine (Non-Spirocyclic) Scaffold->Piperazine Diazaspiro Diazaspiro[5.5]undecane (Spirocyclic) Scaffold->Diazaspiro Prop_Piperazine Properties: - Planar - Flexible - Potential for Off-Target Effects Piperazine->Prop_Piperazine Prop_Diazaspiro Properties: - 3D, Rigid Structure - Improved Physicochemical Properties - Reduced Off-Target Effects Diazaspiro->Prop_Diazaspiro Outcome_Piperazine Outcome (e.g., Olaparib): - High Potency - Induces DNA Damage Prop_Piperazine->Outcome_Piperazine Outcome_Diazaspiro Outcome (e.g., Compound 10e): - High Potency - Reduced DNA Damage & Cytotoxicity Prop_Diazaspiro->Outcome_Diazaspiro

Figure 3: Logical relationship between scaffold choice and resulting properties.

V. Conclusion

The incorporation of the diazaspiro[5.5]undecane scaffold in drug design presents a compelling strategy for the development of novel therapeutics with improved pharmacological and safety profiles. As demonstrated in the case of PARP inhibitors, this spirocyclic motif can effectively serve as a bioisosteric replacement for less rigid structures like piperazine, leading to a desirable decoupling of on-target potency from off-target toxicity. Furthermore, the inherent three-dimensionality of the scaffold offers advantages in modulating physicochemical properties, which can be tailored to either enhance or restrict tissue distribution as required by the therapeutic indication. The data and protocols presented in this guide provide a strong rationale for the continued exploration and application of the diazaspiro[5.5]undecane scaffold in the design of next-generation medicines. Researchers and drug development professionals are encouraged to consider this versatile scaffold as a valuable tool in their efforts to create safer and more effective treatments for a wide range of diseases.

References

A Comparative Guide to Alternative Protecting Groups for 1,9-Diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of protecting groups is a critical consideration in the multi-step synthesis of complex molecules incorporating the 1,9-diazaspiro[5.5]undecane scaffold. This bicyclic diamine is a valuable building block in medicinal chemistry, and the differential protection of its two secondary amine functionalities is often essential for achieving desired synthetic outcomes. This guide provides an objective comparison of common and alternative protecting groups for 1,9-diazaspiro[5.5]undecane, supported by experimental data and detailed protocols to aid in the selection of the most appropriate protecting group strategy.

Overview of Common Amine Protecting Groups

The most frequently employed protecting groups for amines are carbamates, such as tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc). These groups offer a balance of stability under various reaction conditions and can be removed selectively under specific, often orthogonal, conditions. The choice of protecting group is dictated by the overall synthetic strategy, including the presence of other functional groups and the required reaction conditions for subsequent steps.

Comparison of Protecting Group Performance

The following table summarizes the key characteristics and performance of common amine protecting groups when applied to 1,9-diazaspiro[5.5]undecane. The data is compiled from literature sources and represents typical outcomes.

Protecting GroupReagentTypical Protection ConditionsTypical Deprotection ConditionsYield (%)StabilityOrthogonality
Boc Di-tert-butyl dicarbonate (Boc)₂OBase (e.g., NaHCO₃, Et₃N), THF or DCM, 0 °C to rtStrong acid (e.g., TFA in DCM, HCl in dioxane)85-95Stable to base and hydrogenolysisOrthogonal to Cbz, Fmoc
Cbz Benzyl chloroformate (Cbz-Cl)Base (e.g., NaHCO₃, NaOH), THF/H₂O or DCM, 0 °C to rtCatalytic hydrogenolysis (H₂, Pd/C)80-90Stable to acidic and basic conditionsOrthogonal to Boc, Fmoc
Fmoc 9-Fluorenylmethyl chloroformate (Fmoc-Cl)Base (e.g., NaHCO₃), Dioxane/H₂O, 0 °C to rtBase (e.g., 20% Piperidine in DMF)90-98Stable to acid and hydrogenolysisOrthogonal to Boc, Cbz

Experimental Protocols

Detailed methodologies for the protection and deprotection of 1,9-diazaspiro[5.5]undecane are provided below. These protocols are representative and may require optimization based on specific substrate and scale.

tert-Butoxycarbonyl (Boc) Group

Protection Protocol (N-Boc-1,9-diazaspiro[5.5]undecane):

  • Dissolve 1,9-diazaspiro[5.5]undecane (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (2:1).

  • Add sodium bicarbonate (NaHCO₃) (1.2 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield the mono-Boc protected product.

Deprotection Protocol:

  • Dissolve the N-Boc protected 1,9-diazaspiro[5.5]undecane (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C.

  • Add trifluoroacetic acid (TFA) (10-20 equiv, often used as a 25-50% solution in DCM) dropwise.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in an appropriate organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize excess acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected diamine.

Carboxybenzyl (Cbz) Group

Protection Protocol (N-Cbz-1,9-diazaspiro[5.5]undecane):

  • Dissolve 1,9-diazaspiro[5.5]undecane (1.0 equiv) in a 2:1 mixture of THF and water.

  • Add sodium bicarbonate (NaHCO₃) (2.0 equiv).

  • Cool the solution to 0 °C.

  • Add benzyl chloroformate (Cbz-Cl) (1.1 equiv) dropwise.

  • Stir the reaction at 0 °C for 4-6 hours and then at room temperature overnight.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by silica gel chromatography.

Deprotection Protocol:

  • Dissolve the N-Cbz protected 1,9-diazaspiro[5.5]undecane (1.0 equiv) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).

  • Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Stir the mixture under a hydrogen atmosphere (e.g., balloon pressure) at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

9-Fluorenylmethoxycarbonyl (Fmoc) Group

Protection Protocol (N-Fmoc-1,9-diazaspiro[5.5]undecane):

  • Dissolve 1,9-diazaspiro[5.5]undecane (1.0 equiv) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (NaHCO₃) (2.0 equiv).

  • Cool the mixture to 0 °C.

  • Add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.05 equiv) in dioxane dropwise.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 8 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by silica gel chromatography.

Deprotection Protocol:

  • Dissolve the N-Fmoc protected 1,9-diazaspiro[5.5]undecane (1.0 equiv) in N,N-dimethylformamide (DMF).

  • Add a solution of 20% piperidine in DMF.

  • Stir the reaction at room temperature for 30 minutes to 2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with a suitable solvent (e.g., toluene) to remove residual piperidine.

  • Purify the residue by column chromatography or crystallization.

Workflow Visualizations

The following diagrams illustrate the general workflows for the protection and deprotection of 1,9-diazaspiro[5.5]undecane with Boc, Cbz, and Fmoc protecting groups.

Boc_Protection_Workflow cluster_protection Boc Protection cluster_deprotection Boc Deprotection Start 1,9-Diazaspiro[5.5]undecane Reagents (Boc)₂O, NaHCO₃ THF/H₂O, 0°C to rt Start->Reagents Protected Mono-Boc-protected 1,9-diazaspiro[5.5]undecane Reagents->Protected Protected_dep Mono-Boc-protected 1,9-diazaspiro[5.5]undecane Deprotection_reagents TFA/DCM or HCl/Dioxane Protected_dep->Deprotection_reagents Deprotected 1,9-Diazaspiro[5.5]undecane Deprotection_reagents->Deprotected Cbz_Protection_Workflow cluster_protection Cbz Protection cluster_deprotection Cbz Deprotection Start 1,9-Diazaspiro[5.5]undecane Reagents Cbz-Cl, NaHCO₃ THF/H₂O, 0°C to rt Start->Reagents Protected Mono-Cbz-protected 1,9-diazaspiro[5.5]undecane Reagents->Protected Protected_dep Mono-Cbz-protected 1,9-diazaspiro[5.5]undecane Deprotection_reagents H₂, Pd/C MeOH or EtOH Protected_dep->Deprotection_reagents Deprotected 1,9-Diazaspiro[5.5]undecane Deprotection_reagents->Deprotected Fmoc_Protection_Workflow cluster_protection Fmoc Protection cluster_deprotection Fmoc Deprotection Start 1,9-Diazaspiro[5.5]undecane Reagents Fmoc-Cl, NaHCO₃ Dioxane/H₂O, 0°C to rt Start->Reagents Protected Mono-Fmoc-protected 1,9-diazaspiro[5.5]undecane Reagents->Protected Protected_dep Mono-Fmoc-protected 1,9-diazaspiro[5.5]undecane Deprotection_reagents 20% Piperidine in DMF Protected_dep->Deprotection_reagents Deprotected 1,9-Diazaspiro[5.5]undecane Deprotection_reagents->Deprotected Orthogonal_Strategy Start 1,9-Diazaspiro[5.5]undecane Mono_Boc Mono-Boc-protected Start->Mono_Boc 1. (Boc)₂O Boc_Cbz Boc, Cbz-diprotected Mono_Boc->Boc_Cbz 2. Cbz-Cl Mono_Cbz_Boc Mono-Cbz-protected (Boc removed) Boc_Cbz->Mono_Cbz_Boc 3a. TFA (Boc deprotection) Mono_Boc_Cbz Mono-Boc-protected (Cbz removed) Boc_Cbz->Mono_Boc_Cbz 3b. H₂/Pd-C (Cbz deprotection) Final_Product1 Functionalized Product 1 Mono_Cbz_Boc->Final_Product1 4a. Functionalization Final_Product2 Functionalized Product 2 Mono_Boc_Cbz->Final_Product2 4b. Functionalization

Comparative Analysis of Diazaspiro[5.5]undecan-2-one Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The diazaspiro[5.5]undecan-2-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential across a range of therapeutic areas. Its rigid, three-dimensional architecture allows for the precise orientation of substituents, facilitating high-affinity interactions with various biological targets. This guide provides a comparative analysis of diazaspiro[5.5]undecan-2-one derivatives, focusing on their activity as inhibitors of Methyltransferase-like 3 (METTL3), Acetyl-CoA Carboxylase (ACC), and their potential as C-X-C Motif Chemokine Receptor 3 (CXCR3) antagonists.

Inhibition of Methyltransferase-like 3 (METTL3)

METTL3 is an essential enzyme in RNA methylation, a process increasingly implicated in the progression of cancer and other diseases.[1] The 1,4,9-triazaspiro[5.5]undecan-2-one scaffold has been successfully exploited to develop potent and selective METTL3 inhibitors.

Data Presentation: Comparative Inhibitory Activity of 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives against METTL3

The following table summarizes the in vitro potency and other relevant parameters for a series of 1,4,9-triazaspiro[5.5]undecan-2-one derivatives.[2]

CompoundIC50 (µM)Ligand Efficiency (LE)Lipophilic Ligand Efficiency (LLE)Molecular Weight (MW)
1 5.00.23-495.6
2 4.60.23-496.6
3 5.80.223.4531.7
4 0.79--585.7
5 0.0370.254.4481.6
UZH2 (22) 0.005 0.30 5.3 513.6

IC50 values were determined using a Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assay.[2]

Experimental Protocols: METTL3 Inhibition Assay

Time-Resolved Förster Resonance Energy Transfer (TR-FRET) Assay: [2]

This assay quantifies the N6-methyladenosine (m6A) modification of an RNA substrate by the METTL3/METTL14 complex. The principle relies on the FRET between a terbium-labeled anti-His-tag antibody bound to the His-tagged METTL3 and a dye-labeled streptavidin acceptor that binds to a biotinylated RNA substrate. Inhibition of METTL3 activity results in a decrease in the FRET signal.

  • Reagents:

    • METTL3/METTL14 enzyme complex (His-tagged)

    • Biotinylated RNA substrate

    • S-adenosyl-L-methionine (SAM) as a methyl donor

    • Terbium-labeled anti-His-tag antibody (donor)

    • Dye-labeled streptavidin (acceptor)

    • Assay buffer

    • Test compounds (diazaspiro[5.5]undecan-2-one derivatives)

  • Procedure:

    • The METTL3/METTL14 complex is incubated with the test compound and SAM.

    • The biotinylated RNA substrate is added to initiate the methylation reaction.

    • After a defined incubation period, the reaction is stopped, and the detection reagents (terbium-labeled antibody and dye-labeled streptavidin) are added.

    • The plate is incubated to allow for antibody-protein and streptavidin-RNA binding.

    • The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection.

    • IC50 values are calculated from the dose-response curves.

Mandatory Visualization: METTL3 Signaling Pathway in Cancer

METTL3_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm METTL3 METTL3/ METTL14 m6A_RNA m6A-mRNA METTL3->m6A_RNA m6A methylation RNA pre-mRNA RNA->METTL3 m6A_RNA_cyto m6A-mRNA m6A_RNA->m6A_RNA_cyto Export Ribosome Ribosome Oncogene Oncogene Translation Ribosome->Oncogene Tumor_Suppressor Tumor Suppressor Translation Ribosome->Tumor_Suppressor Proliferation Cell Proliferation & Survival Oncogene->Proliferation Apoptosis Apoptosis Tumor_Suppressor->Apoptosis YTHDF1 YTHDF1 m6A_RNA_cyto->YTHDF1 YTHDF1->Ribosome

Caption: METTL3-mediated m6A methylation of mRNA influences cancer progression.

Inhibition of Acetyl-CoA Carboxylase (ACC)

Acetyl-CoA carboxylase (ACC) is a key enzyme in the fatty acid synthesis pathway, making it an attractive target for the treatment of metabolic diseases such as obesity and diabetes.[3] 1,9-Diazaspiro[5.5]undecan-2-one derivatives have been investigated as potent inhibitors of both ACC1 and ACC2 isoforms.

Data Presentation: Comparative Inhibitory Activity of 1,9-Diazaspiro[5.5]undecan-2-one Derivatives against ACC1 and ACC2

The following table presents the IC50 values for a selection of 3,4-pyrazole-fused 1,9-diazaspiro[5.5]undecan-2-ones.[3]

CompoundACC1 IC50 (nM)ACC2 IC50 (nM)
1a 67-
1b 3.41.0
1c --
1d --
1e --
1f --
1g 73
1h 115
2 174-

A general trend observed was that good ACC1 inhibition correlated with good ACC2 inhibition.[3]

Experimental Protocols: Acetyl-CoA Carboxylase (ACC) Enzymatic Assay

ADP-Glo™ Kinase Assay (Promega): [4]

This assay measures the amount of ADP produced during the ACC-catalyzed carboxylation of acetyl-CoA, which is directly proportional to the enzyme's activity.

  • Reagents:

    • Recombinant human ACC1 or ACC2

    • Acetyl-CoA

    • ATP

    • Sodium Bicarbonate

    • Assay Buffer

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

    • Test compounds (diazaspiro[5.5]undecan-2-one derivatives)

  • Procedure:

    • The ACC enzyme is incubated with the test compound in the assay buffer.

    • The reaction is initiated by adding a mixture of acetyl-CoA, ATP, and sodium bicarbonate.

    • After incubation, the ADP-Glo™ Reagent is added to terminate the enzymatic reaction and deplete the remaining ATP.

    • The Kinase Detection Reagent is then added to convert the produced ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to generate a luminescent signal.

    • The luminescence is measured using a plate reader.

    • A decrease in luminescence indicates inhibition of ACC activity.

    • IC50 values are determined from dose-response curves.

Mandatory Visualization: Acetyl-CoA Carboxylase (ACC) Signaling Pathway

ACC_Signaling_Pathway Insulin Insulin ACC Acetyl-CoA Carboxylase (ACC) Insulin->ACC Activates (dephosphorylation) Glucagon Glucagon AMPK AMPK Glucagon->AMPK Activates AMPK->ACC Inhibits (phosphorylation) Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA Produces Citrate Citrate Citrate->ACC Allosteric Activation Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->ACC Allosteric Inhibition Fatty_Acid_Synthesis Fatty Acid Synthesis Malonyl_CoA->Fatty_Acid_Synthesis Substrate Fatty_Acid_Oxidation Fatty Acid Oxidation Malonyl_CoA->Fatty_Acid_Oxidation Inhibits CPT1

Caption: Regulation of Acetyl-CoA Carboxylase (ACC) activity.

C-X-C Motif Chemokine Receptor 3 (CXCR3) Antagonism

CXCR3 is a G-protein coupled receptor that plays a crucial role in immune cell trafficking and is implicated in various inflammatory and autoimmune diseases.[5] While specific quantitative data for diazaspiro[5.5]undecan-2-one derivatives as CXCR3 antagonists is limited in the reviewed literature, the scaffold has been investigated for this purpose.

Discussion of Diazaspiro[5.5]undecane Derivatives as CXCR3 Antagonists
Experimental Protocols: CXCR3 Functional Assay

Chemotaxis Assay: [1]

This assay measures the ability of a compound to inhibit the migration of CXCR3-expressing cells towards a chemokine ligand.

  • Reagents:

    • CXCR3-expressing cells (e.g., activated T-cells, specific cell lines)

    • CXCR3 ligand (e.g., CXCL10/IP-10)

    • Chemotaxis chamber (e.g., Transwell® plate)

    • Assay medium

    • Test compounds (diazaspiro[5.5]undecan-2-one derivatives)

  • Procedure:

    • CXCR3-expressing cells are pre-incubated with the test compound or vehicle control.

    • The lower chamber of the chemotaxis plate is filled with assay medium containing the CXCR3 ligand.

    • The pre-incubated cells are placed in the upper chamber, which is separated from the lower chamber by a porous membrane.

    • The plate is incubated to allow for cell migration.

    • After the incubation period, the number of cells that have migrated to the lower chamber is quantified.

    • A reduction in cell migration in the presence of the test compound indicates antagonistic activity.

    • IC50 values can be calculated from the dose-response data.

Mandatory Visualization: CXCR3 Signaling Pathway

CXCR3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CXCL9 CXCL9 CXCR3 CXCR3 CXCL9->CXCR3 CXCL10 CXCL10 CXCL10->CXCR3 CXCL11 CXCL11 CXCL11->CXCR3 G_protein Gαi CXCR3->G_protein PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K ERK ERK G_protein->ERK Ca_flux Ca²⁺ Flux PLC->Ca_flux AKT Akt PI3K->AKT Chemotaxis Chemotaxis Ca_flux->Chemotaxis Cell_Survival Cell Survival AKT->Cell_Survival ERK->Chemotaxis

References

Validating the Structure of Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides a comprehensive comparison of analytical techniques for the validation of the tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate structure, with a primary focus on X-ray crystallography and its alternatives.

While a definitive crystal structure for tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate is not publicly available in the Cambridge Structural Database, this guide will leverage data from analogous spirocyclic compounds and other small molecules to present a thorough comparison of the leading analytical methods for structural elucidation. The techniques discussed include Single-Crystal X-ray Diffraction (SCXRD), Microcrystal Electron Diffraction (MicroED), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Method Comparison: A Quantitative Overview

The choice of analytical technique for structure validation depends on several factors, including the nature of the sample, the required level of detail, and available resources. The following table summarizes the key quantitative parameters for the primary methods of three-dimensional structure determination and supportive analytical techniques.

FeatureSingle-Crystal X-ray Diffraction (SCXRD)Microcrystal Electron Diffraction (MicroED)Nuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Principle X-ray diffraction from a single crystalElectron diffraction from nanocrystalsNuclear spin resonance in a magnetic fieldMass-to-charge ratio of ionized molecules
Sample Requirement High-quality single crystal (typically >10 µm)Nanocrystals (~100 nm to 1 µm) or crystalline powder[1]1-10 mg in solution< 1 mg, solid or solution
Resolution/Accuracy Atomic resolution (sub-angstrom), high precision bond lengths and angles[1]Atomic resolution, slightly lower precision than SCXRD in some cases[1]Provides connectivity and stereochemistry, distances are less preciseProvides molecular weight and elemental composition
Key Information 3D structure, absolute stereochemistry, packing3D structure from very small crystalsThrough-bond and through-space atomic correlations, stereochemistryMolecular formula, fragmentation patterns for substructure identification
Primary Limitation Requirement for suitable single crystals[1]Potential for electron beam-induced sample damage[1]Does not provide a direct 3D structure in the solid stateDoes not provide 3D structural information

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining high-quality data for structural validation. Below are representative protocols for each of the discussed analytical techniques.

Single-Crystal X-ray Diffraction (SCXRD)

A typical protocol for the structural analysis of a chiral spirocyclic amine would involve the following steps:

  • Crystal Growth: High-quality single crystals are grown from a supersaturated solution of the compound. Common techniques include slow evaporation of the solvent, vapor diffusion, or cooling of a saturated solution. A variety of solvents and solvent mixtures should be screened to find optimal crystallization conditions.

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and angles. For chiral molecules, the absolute configuration can often be determined from anomalous dispersion effects.

Microcrystal Electron Diffraction (MicroED)

MicroED is a powerful technique for determining the structure of molecules that fail to form crystals large enough for SCXRD.

  • Sample Preparation: A small amount of the powdered sample is applied to a transmission electron microscopy (TEM) grid. The grid is then plunge-frozen in liquid ethane to vitrify the sample.

  • Data Collection: The grid is transferred to a cryo-electron microscope. Nanocrystals are identified, and electron diffraction data is collected as a series of images while the crystal is continuously rotated.

  • Data Processing and Structure Solution: The collected images are processed to extract diffraction intensities. The structure is then solved and refined using crystallographic software, similar to SCXRD data processing.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for elucidating the structure of organic molecules in solution. For a molecule like tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate, a suite of 1D and 2D NMR experiments would be employed:

  • Sample Preparation: 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • 1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the number and types of protons and carbons in the molecule.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and identify adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different fragments of the molecule.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing information about the stereochemistry and conformation of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information through fragmentation analysis.

  • Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer and ionized. Electrospray ionization (ESI) is a common soft ionization technique suitable for this type of molecule.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined, providing the molecular weight. High-resolution mass spectrometry (HRMS) can provide the elemental composition.

  • Tandem Mass Spectrometry (MS/MS): The molecular ion is fragmented, and the m/z ratios of the fragment ions are measured. For N-Boc protected amines, characteristic losses of isobutylene (56 Da) and the entire Boc group (100 Da) are often observed, confirming the presence of this protecting group.

Visualizing Workflows and Relationships

To better understand the logical flow of experiments and the relationships between different structural features, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification Synthesis Synthesis of Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight - Elemental Composition Purification->MS NMR_1D 1D NMR (¹H, ¹³C) - Functional Groups - Atom Count Purification->NMR_1D SCXRD Single-Crystal X-ray Diffraction (SCXRD) - Absolute Structure Purification->SCXRD If crystals form MicroED Microcrystal Electron Diffraction (MicroED) - Structure from Nanocrystals Purification->MicroED If powder or nanocrystals NMR_2D 2D NMR (COSY, HSQC, HMBC) - Connectivity NMR_1D->NMR_2D NOESY NOESY - Stereochemistry - Conformation NMR_2D->NOESY

Caption: Experimental workflow for the structural validation of a novel small molecule.

logical_relationships cluster_info Information Derived cluster_tech Analytical Technique MW Molecular Weight Formula Elemental Formula Connectivity Atom Connectivity Stereochem Stereochemistry Structure_3D 3D Structure Structure_3D->Connectivity Structure_3D->Stereochem MS MS MS->MW HRMS HRMS HRMS->Formula NMR_1D 1D NMR NMR_1D->Connectivity NMR_2D 2D NMR NMR_2D->Connectivity NOESY NOESY NOESY->Stereochem SCXRD SCXRD SCXRD->Structure_3D MicroED MicroED MicroED->Structure_3D

Caption: Logical relationships between analytical techniques and derived structural information.

References

Purity Assessment of Synthesized Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel chemical entities with enhanced therapeutic profiles has led to a growing interest in three-dimensional (3D) molecular scaffolds. Spirocyclic systems, which feature two rings sharing a single atom, have emerged as particularly valuable motifs in medicinal chemistry. Their rigidified conformations can lead to improved target selectivity and pharmacokinetic properties. Among these, diazaspiroalkanes are of significant interest due to the strategic placement of nitrogen atoms, allowing for diverse functionalization and interaction with biological targets. This guide provides a comparative analysis of the purity assessment of a key building block, Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate, and discusses its profile in the context of alternative scaffolds.

Comparative Analysis of Diazaspiro[5.5]undecane Scaffolds

The seemingly subtle change in the position of the nitrogen atoms and the Boc-protecting group within the diazaspiro[5.5]undecane core can significantly influence the molecule's physicochemical properties, reactivity, and ultimately its suitability for a particular drug discovery program. Below is a comparative table of key computed properties for Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate and its common isomers.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )XLogP3-AATopological Polar Surface Area (Ų)
Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate(Structure not available)C₁₄H₂₆N₂O₂254.371.941.6
Tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate[1](Structure not available)C₁₄H₂₆N₂O₂254.371.841.6
Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate[2](Structure not available)C₁₄H₂₆N₂O₂254.371.841.6

Note: Experimentally determined values may vary. Data for the 1,9-isomer is based on computational predictions due to limited availability in public databases.

Purity Assessment: Experimental Protocols

A rigorous assessment of purity is paramount to ensure the reliability and reproducibility of experimental results. The following are detailed, generalized protocols for the analysis of Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate.

High-Performance Liquid Chromatography (HPLC) for Purity Determination and Isomer Separation

HPLC is a cornerstone technique for assessing the purity of non-volatile organic compounds and for separating closely related isomers.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0955
20595
25595
26955
30955

Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of acetonitrile.

Data Analysis: The purity of the sample is determined by calculating the peak area percentage of the main component relative to the total peak area of all components detected in the chromatogram. The separation of positional isomers may require method optimization, such as adjusting the gradient profile or using a different stationary phase (e.g., a phenyl-hexyl column) to exploit different separation mechanisms.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or by-products.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-500

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

Data Analysis: Impurities are identified by comparing their mass spectra with spectral libraries (e.g., NIST). Quantification can be performed using an internal standard if necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Estimation

NMR spectroscopy is indispensable for the structural elucidation of the synthesized compound and can also be used to estimate purity.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz)

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) with Tetramethylsilane (TMS) as an internal standard.

Procedure: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent. Acquire ¹H and ¹³C NMR spectra.

Data Analysis: The obtained spectra should be consistent with the expected structure of Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate. The presence of unexpected signals may indicate impurities. Quantitative NMR (qNMR) can be performed using a certified internal standard to determine the absolute purity of the sample. The presence of rotamers due to the Boc-protecting group can sometimes lead to the appearance of multiple signals for a single proton or carbon, which should be considered during spectral interpretation.

Visualization of Purity Assessment Workflow

Purity_Assessment_Workflow cluster_synthesis Synthesis & Work-up cluster_analysis Purity Analysis cluster_decision Decision cluster_outcome Outcome Synthesized_Product Crude Synthesized Product HPLC HPLC Analysis (Purity & Isomers) Synthesized_Product->HPLC GCMS GC-MS Analysis (Volatile Impurities) Synthesized_Product->GCMS NMR NMR Spectroscopy (Structure & Purity) Synthesized_Product->NMR Purity_Check Purity > 95%? HPLC->Purity_Check GCMS->Purity_Check NMR->Purity_Check Purification Further Purification Purity_Check->Purification No Final_Product Pure Product for Further Use Purity_Check->Final_Product Yes Purification->Synthesized_Product Re-analysis

Caption: Workflow for the purity assessment of a synthesized chemical compound.

Alternative Scaffolds in Drug Discovery

The 1,9-diazaspiro[5.5]undecane core is one of many spirocyclic scaffolds that offer a 3D architecture for drug design. The choice of a particular scaffold depends on the specific therapeutic target and desired properties.

Alternative_Scaffolds cluster_target Target Compound cluster_alternatives Alternative Scaffolds cluster_isomers Positional Isomers cluster_other_spiro Other Spirocyclic Scaffolds Target Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate Isomer_2_9 2,9-Diazaspiro[5.5]undecane Target->Isomer_2_9 Isomeric Variation Isomer_3_9 3,9-Diazaspiro[5.5]undecane Target->Isomer_3_9 Isomeric Variation Azaspiro_4_5 Azaspiro[4.5]decane Target->Azaspiro_4_5 Different Ring Sizes Oxazaspiro Oxazaspiro[5.5]undecane Target->Oxazaspiro Heteroatom Variation

Caption: Comparison of the target scaffold with alternative spirocyclic systems.

The exploration of different diazaspiro[5.5]undecane isomers allows for fine-tuning of the vectors for substituent placement, which can be critical for optimizing interactions with a biological target. Other spirocyclic systems, such as those with different ring sizes (e.g., azaspiro[4.5]decanes) or those incorporating other heteroatoms like oxygen (oxazaspirocycles), provide further opportunities to modulate properties such as solubility, polarity, and hydrogen bonding capacity. The selection of the optimal scaffold is a key decision in the design of novel drug candidates with improved efficacy and safety profiles.

References

The Influence of Spirocyclic Scaffolds on Pharmacokinetic Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the optimization of pharmacokinetic (PK) properties is a critical hurdle in the journey from a promising hit compound to a viable drug candidate. The introduction of three-dimensional (3D) structural motifs has emerged as a powerful strategy to escape the "flatland" of traditional aromatic compounds, often leading to improved absorption, distribution, metabolism, and excretion (ADME) profiles. Among these 3D structures, spirocyclic scaffolds, where two rings share a single atom, have garnered significant attention for their ability to impart conformational rigidity and novel chemical space.

This guide provides a comparative analysis of the pharmacokinetic properties of various spirocyclic scaffolds, supported by experimental data from peer-reviewed literature. By presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing relevant biological pathways, this document aims to be a valuable resource for medicinal chemists and drug discovery teams.

Comparative Pharmacokinetic Data of Spirocyclic Scaffolds

The incorporation of a spirocyclic moiety can significantly impact a molecule's physicochemical and pharmacokinetic properties. The rigid nature of these scaffolds can lead to improved metabolic stability, enhanced solubility, and altered permeability compared to their non-spirocyclic or more flexible counterparts.[1][2] The following tables summarize key in vitro and in vivo pharmacokinetic parameters for several classes of spirocyclic compounds, offering a comparative overview of their performance.

In Vitro ADME Properties
Spirocyclic ScaffoldCompound ExampleSolubility (µg/mL)Permeability (Papp, 10⁻⁶ cm/s)Microsomal Stability (t½, min)Reference
Spiro[3.3]heptane Sonidegib Analog> 1 (at pH 7.4)Not ReportedNot Reported[3][4]
Spiro-oxindole-pyrrolidine Compound 8cHigh (predicted)High (predicted)Not Reported[5]
Spiro-chromane-piperidine Compound (R)-29Not ReportedNot ReportedNot Reported[6]
Spiro-piperidine Compound 11bNot ReportedNot ReportedNot Reported[7]

Note: Direct comparative studies across different spirocyclic scaffolds under identical experimental conditions are rare. The data presented is collated from various sources and should be interpreted with consideration of the different assays and conditions used.

In Vivo Pharmacokinetic Parameters in Rodents
Spirocyclic ScaffoldCompound ExampleRouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)Reference
Spiro[3.3]heptane Vorinostat AnalogNot ReportedNot ReportedNot ReportedNot ReportedNot Reported[3][8]
Spiro-chromane Diastereomerically Pure CompoundNot ReportedNot ReportedNot ReportedNot ReportedHigh GI absorption (predicted)[9]
Spiro-oxindole Compound 8eNot ReportedNot ReportedNot ReportedNot ReportedHigh GI absorption (predicted)[5]

Note: The in vivo data is often specific to the particular derivative and the animal model used. Direct cross-scaffold comparisons should be made with caution.

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for key pharmacokinetic experiments are provided below.

Aqueous Solubility Assay

The thermodynamic solubility of a compound is determined by the shake-flask method.

  • Procedure:

    • An excess amount of the solid compound is added to a phosphate buffer solution (pH 7.4).

    • The suspension is shaken at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to reach equilibrium.

    • The saturated solution is then filtered to remove any undissolved solid.

    • The concentration of the dissolved compound in the filtrate is quantified by a suitable analytical method, such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV).

Caco-2 Permeability Assay

This assay is widely used as an in vitro model of human intestinal absorption to assess the permeability of a compound.

  • Procedure:

    • Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to form a confluent monolayer.

    • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

    • The test compound is added to the apical (A) side (representing the intestinal lumen), and samples are taken from the basolateral (B) side (representing the blood) at various time points.

    • To assess active efflux, the transport is also measured from the basolateral to the apical side (B to A).

    • The concentration of the compound in the collected samples is determined by LC-MS/MS.

    • The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration of the compound.

Liver Microsomal Stability Assay

This in vitro assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.

  • Procedure:

    • The test compound is incubated with pooled human or rodent liver microsomes in a phosphate buffer (pH 7.4) at 37 °C.

    • The reaction is initiated by the addition of an NADPH-regenerating system.

    • Aliquots are taken at different time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).

    • The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.

    • The in vitro half-life (t½) is calculated from the slope of the natural logarithm of the remaining compound concentration versus time plot.

In Vivo Pharmacokinetic Study in Rodents

These studies are conducted to understand the in vivo ADME properties of a compound.

  • Procedure:

    • The test compound is administered to rodents (e.g., mice or rats) via a specific route, typically oral (PO) and intravenous (IV) to determine bioavailability.

    • Blood samples are collected at predetermined time points after dosing.

    • Plasma is separated from the blood samples by centrifugation.

    • The concentration of the compound in the plasma samples is quantified using a validated LC-MS/MS method.

    • Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the concentration-time curve), and bioavailability (F%) are calculated using appropriate software.

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the biological context and experimental design, the following diagrams illustrate key signaling pathways targeted by spirocyclic inhibitors and a typical workflow for pharmacokinetic screening.

ADME_Screening_Workflow Pharmacokinetic Screening Workflow cluster_invitro In Vitro ADME Assays cluster_invivo In Vivo Pharmacokinetic Study Solubility Solubility Assay Permeability Caco-2 Permeability Metabolic_Stability Microsomal Stability Lead_Opt Lead Optimization Metabolic_Stability->Lead_Opt Data for SAR Dosing Compound Dosing (PO & IV) Sampling Blood Sampling Dosing->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis PK_Parameters PK Parameter Calculation Analysis->PK_Parameters Candidate Drug Candidate PK_Parameters->Candidate Favorable PK Profile Lead_Opt->Dosing Select Promising Compounds

Caption: A typical workflow for pharmacokinetic screening in drug discovery.

USP7_Signaling_Pathway Simplified USP7 Signaling Pathway USP7 USP7 MDM2 MDM2 USP7->MDM2 deubiquitinates (stabilizes) p53 p53 MDM2->p53 ubiquitinates (degrades) Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis promotes Spiro_Inhibitor Spirocyclic USP7 Inhibitor Spiro_Inhibitor->USP7 inhibits

Caption: Role of spirocyclic inhibitors in the USP7-MDM2-p53 pathway.[10][11][12][13][14][15][16][17][18][19]

RORgt_Signaling_Pathway Simplified RORγt Signaling in Th17 Differentiation Cytokines TGF-β, IL-6, IL-23 STAT3 STAT3 Cytokines->STAT3 activate RORgt RORγt STAT3->RORgt induces expression IL17 IL-17 Production RORgt->IL17 promotes Spiro_Modulator Spirocyclic RORγt Modulator Spiro_Modulator->RORgt modulates

Caption: Modulation of the RORγt pathway in Th17 cells by spirocyclic compounds.[20][21][22][23][24]

MRSA_Resistance_Pathway Mechanism of Spiro-β-lactam Inhibitors in MRSA Beta_Lactam β-Lactam Antibiotic PBP Penicillin-Binding Proteins (PBPs) Beta_Lactam->PBP inhibits Cell_Wall Bacterial Cell Wall Synthesis PBP->Cell_Wall catalyzes Beta_Lactamase β-Lactamase Beta_Lactamase->Beta_Lactam inactivates Spiro_Inhibitor Spiro-β-lactam Inhibitor Spiro_Inhibitor->Beta_Lactamase inhibits

Caption: Spiro-β-lactam inhibitors protect β-lactam antibiotics from degradation by β-lactamase in MRSA.[25][26][27][28][29]

Conclusion

The strategic incorporation of spirocyclic scaffolds offers a promising avenue for medicinal chemists to address pharmacokinetic challenges in drug discovery. The inherent 3D nature and conformational rigidity of these motifs can lead to significant improvements in metabolic stability, solubility, and overall ADME profiles. While direct, large-scale comparative studies remain an area for future research, the existing data strongly supports the continued exploration of diverse spirocyclic structures. This guide provides a foundational understanding and practical data to aid researchers in the rational design and selection of spirocyclic scaffolds for the development of novel therapeutics with enhanced pharmacokinetic properties.

References

Safety Operating Guide

Personal protective equipment for handling Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate (CAS No: 173405-78-2). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Classification

Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate is classified as a hazardous substance. Below is a summary of its GHS classification.[1][2][3]

Hazard ClassGHS CategoryHazard Statement
Acute toxicity, oralCategory 4H302: Harmful if swallowed
Skin corrosion/irritationCategory 2H315: Causes skin irritation
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposureCategory 3H335: May cause respiratory irritation

Signal Word: Warning[1][3]

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following personal protective equipment is mandatory when handling this compound.

PPE CategoryItemSpecification
Eye Protection Safety Goggles/GlassesChemical splash goggles or safety glasses with side shields.[4][5]
Face ShieldRecommended when there is a risk of splashing.[5]
Hand Protection GlovesChemical-resistant gloves (e.g., nitrile rubber).[4][6]
Body Protection Lab Coat/Protective ClothingStandard laboratory coat.[4][6]
Closed-toe ShoesRequired for all laboratory work.[6][7]
Respiratory Protection RespiratorAn approved mask/respirator should be used if ventilation is inadequate or if dust/aerosols are generated.[4][8]

Operational Plan: Safe Handling and Storage

Adherence to the following step-by-step procedures is critical for the safe handling and storage of Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate.

Engineering Controls:

  • Work in a well-ventilated area.[8]

  • It is highly recommended to use a chemical fume hood for all manipulations of this compound.[4][6]

Handling Procedures:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[9]

  • Personal Protective Equipment (PPE): Don the appropriate PPE as specified in the table above.

  • Dispensing:

    • Avoid generating dust or aerosols.[8]

    • Use spark-proof tools and explosion-proof equipment if the substance is handled in large quantities or in a manner that could generate static discharge.[9]

  • During Use:

    • Avoid contact with skin and eyes.[4][7]

    • Do not breathe dust, fumes, gas, mist, vapors, or spray.[1]

    • Do not eat, drink, or smoke in the work area.[1]

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling.[1][4]

    • Remove and wash contaminated clothing before reuse.[4]

Storage:

  • Store in a tightly closed container.[4]

  • Keep in a cool, dry, and well-ventilated place.[5]

  • It is recommended to store this compound refrigerated.[4]

  • Store away from incompatible materials such as oxidizing agents.[4]

Disposal Plan

Proper disposal of Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Spill Management:

  • Minor Spills:

    • Evacuate unnecessary personnel from the area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.[4]

    • Sweep or scoop up the material and place it into a suitable, labeled container for disposal.[4][8]

    • Clean the spill area with soap and water.

  • Major Spills:

    • Evacuate the laboratory immediately and notify the appropriate emergency response team.

    • Prevent the spill from entering drains or waterways.[4]

Waste Disposal:

  • Dispose of waste material in accordance with all applicable federal, state, and local regulations.

  • Do not dispose of down the drain.[6]

  • Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or punctured and disposed of in a sanitary landfill.

Experimental Workflow

The following diagram illustrates the standard workflow for handling Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate from receipt to disposal.

cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_cleanup Cleanup and Disposal receive Receive Chemical log Log into Inventory receive->log store Store in a Cool, Dry, Well-Ventilated Area log->store ppe Don Personal Protective Equipment (PPE) store->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood weigh Weigh/Dispense Chemical fume_hood->weigh experiment Perform Experiment weigh->experiment decontaminate Decontaminate Glassware and Equipment experiment->decontaminate remove_ppe Remove and Dispose of/Clean PPE experiment->remove_ppe waste Collect Chemical Waste in Labeled Container decontaminate->waste dispose Dispose of Waste via Approved Channels waste->dispose

Caption: Workflow for handling Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.